Boc-5-methyl-DL-tryptophan
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTPSKBAIKOFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Guide to Boc-5-methyl-DL-tryptophan: Structure, Synthesis, and Application
Abstract
Boc-5-methyl-DL-tryptophan is a chemically modified amino acid derivative of significant interest in peptide synthesis and drug discovery. The strategic placement of a methyl group on the indole ring and a tert-Butoxycarbonyl (Boc) protecting group on the α-amino group provides unique steric and electronic properties. This guide offers a comprehensive technical overview of its chemical structure, stereochemistry, synthesis, and analytical characterization. Furthermore, it delves into the functional implications of its use as a building block in Solid-Phase Peptide Synthesis (SPPS), providing field-proven insights for researchers, chemists, and drug development professionals.
Deconstructing the Chemical Architecture
To fully appreciate the utility of this compound, it is essential to understand its constituent parts. The molecule can be dissected into four key components: the tryptophan scaffold, the 5-methyl modification, the Boc protecting group, and its stereochemical nature.
-
Tryptophan Scaffold: The core is the naturally occurring amino acid tryptophan, featuring a characteristic indole side chain attached to the α-carbon of an alanine backbone. The indole ring is electron-rich and capable of various chemical interactions, making it a frequent participant in the active sites of proteins.[1]
-
The 5-Methyl Group: A methyl group (-CH₃) is covalently bonded to the 5th position of the indole ring. This seemingly minor addition has profound effects. It increases the hydrophobicity and steric bulk of the side chain. In the context of a peptide, this modification can influence folding, conformational stability, and binding interactions with biological targets by altering the local chemical environment.[2][3]
-
The Boc Protecting Group: The α-amino group is protected by a tert-Butoxycarbonyl (Boc) group. This acid-labile protecting group is fundamental to controlled, stepwise peptide synthesis.[4][5] It prevents the amino group from reacting out of turn, ensuring that peptide bonds are formed only at the desired location. The Boc group is stable under a range of conditions but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[5][6]
-
DL-Stereochemistry: The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D- (Dextro) and L- (Levo) enantiomers at the α-carbon. While L-amino acids are the proteinogenic standard, D-amino acids are often incorporated into synthetic peptides to increase their stability against enzymatic degradation by proteases.
| Identifier | Value | Source |
| IUPAC Name | (2R,S)-2-[(tert-butoxy)carbonylamino]-3-(5-methyl-1H-indol-3-yl)propanoic acid | Chem-Source |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [7] |
| Molecular Weight | 318.38 g/mol | [7] |
| CAS Number | 142847-21-0 | [8] |
Synthesis and Purification Strategy
The synthesis of this compound begins with the commercially available 5-methyl-DL-tryptophan. The primary objective of the synthesis is the selective protection of the α-amino group without modifying the indole ring.
Core Causality: The Boc Protection Reaction
The most common and efficient method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate, often referred to as Boc-anhydride ((Boc)₂O), under basic conditions.
-
Why Basic Conditions? The reaction requires a base (e.g., sodium hydroxide or triethylamine) to deprotonate the α-amino group (-NH₃⁺) of the tryptophan starting material. This deprotonation generates a free amine (-NH₂), which is a much more potent nucleophile.
-
The Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amine attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.
-
Leaving Group Departure: This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling a tert-butoxide group and carbon dioxide (which forms from the unstable intermediate), resulting in the stable Boc-protected amino acid.
Workflow: Laboratory-Scale Synthesis
Caption: General workflow for the synthesis of this compound.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve 5-methyl-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add 1M Sodium Hydroxide (NaOH) (2.0 eq) to the solution and stir until the amino acid is fully dissolved.
-
Protection: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully adjust the pH to ~2-3 using 1M Hydrochloric Acid (HCl). The product will precipitate as a white solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the final product, typically as a white or off-white solid.
Purification Rationale: The acidic workup is crucial as it protonates the carboxylic acid group of the product, making it less water-soluble and easily extractable into an organic solvent like ethyl acetate, while leaving behind inorganic salts. For higher purity, the crude product can be recrystallized or purified by flash column chromatography.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is a critical step. A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system.
Mass Spectrometry (MS)
Mass spectrometry verifies the molecular weight of the compound. Using electrospray ionization (ESI), one can expect to observe several key ions.
| Ion | Formula | Expected m/z | Significance |
| [M+H]⁺ | C₁₇H₂₃N₂O₄⁺ | 319.16 | Protonated molecule, confirms the molecular weight. |
| [M+Na]⁺ | C₁₇H₂₂N₂O₄Na⁺ | 341.15 | Sodium adduct, a common observation in ESI-MS.[9] |
| [M-Boc+H]⁺ | C₁₂H₁₅N₂O₂⁺ | 219.11 | Loss of the Boc group, a characteristic fragmentation pattern.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy confirms the structure by identifying the chemical environment of each proton. While exact shifts can vary based on the solvent, the following are characteristic signals for the core structure in a solvent like CDCl₃.[10]
-
~8.1 ppm (singlet, 1H): Indole N-H proton.
-
~7.0-7.5 ppm (multiplets, 3H): Aromatic protons on the indole ring. The methyl substitution simplifies the pattern compared to unsubstituted tryptophan.
-
~4.6 ppm (multiplet, 1H): The α-proton (Cα-H).
-
~3.3 ppm (multiplet, 2H): The β-protons (Cβ-H₂).
-
~2.4 ppm (singlet, 3H): The methyl group protons at the 5-position.
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a specialized building block in Boc-chemistry SPPS.[4][11] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
The Boc-SPPS Cycle
The incorporation of this compound follows a well-established iterative cycle.
-
Deprotection: The resin-bound peptide, which has a Boc-protected N-terminus, is treated with a solution of ~25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[5][6] This cleaves the Boc group, exposing a free amino group (as a TFA salt).
-
Neutralization: The resin is washed and then treated with a hindered base, such as Diisopropylethylamine (DIEA), to neutralize the TFA salt and generate the free amine nucleophile.[5]
-
Coupling: The next amino acid in the sequence (e.g., this compound) is pre-activated with a coupling reagent (like DCC or HBTU) and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free amine on the peptide-resin, forming a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, leaving the elongated, N-terminally Boc-protected peptide ready for the next cycle.
References
- 1. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. goldbio.com [goldbio.com]
- 3. Physico-chemical characterization and transcriptome analysis of 5-methyltryptophan resistant lines in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 142847-21-0 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-5-methyl-DL-tryptophan: Synthesis, Characterization, and Applications in Advanced Research
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-5-methyl-DL-tryptophan (Boc-5-methyl-DL-tryptophan), a crucial building block for researchers, medicinal chemists, and drug development professionals. This document delves into its fundamental properties, synthesis, characterization, and key applications, offering field-proven insights and detailed protocols to empower your scientific endeavors.
Introduction: The Significance of a Modified Tryptophan Analog
This compound is a protected form of the non-proteinogenic amino acid 5-methyl-DL-tryptophan. The introduction of a methyl group at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes this molecule a versatile tool in synthetic chemistry. The Boc group provides temporary protection to the amine, preventing unwanted side reactions during peptide synthesis and other chemical modifications. This strategic protection is readily removable under specific acidic conditions, allowing for the selective formation of peptide bonds.
The 5-methyl modification on the indole ring alters the electronic and steric properties of the tryptophan side chain. This seemingly subtle change can significantly impact the biological activity of peptides and small molecules incorporating this analog, making it a valuable asset in the design of novel therapeutics and research probes.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is paramount for its effective use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 142847-21-0 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [5] |
| Molecular Weight | 318.38 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | [6] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the N-Boc protection of 5-methyl-DL-tryptophan. The following protocol is a robust and widely applicable method.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials:
-
5-methyl-DL-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Dissolution: Dissolve 5-methyl-DL-tryptophan in a mixture of dioxane and water.
-
Basification: Add sodium bicarbonate or sodium hydroxide to the solution to achieve a basic pH. This deprotonates the amino group, making it nucleophilic.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Characterization: Ensuring Purity and Structural Integrity
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| Indole NH | ~8.0 | br s |
| Aromatic CHs | 7.4 - 6.9 | m |
| NH (Boc) | ~5.0 | d |
| α-CH | ~4.6 | m |
| β-CH₂ | ~3.3 | m |
| 5-CH₃ | ~2.4 | s |
| Boc (CH₃)₃ | ~1.4 | s |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O (urethane) | ~173 |
| C=O (acid) | ~155 |
| Aromatic Cs | 136 - 109 |
| C (Boc) | ~80 |
| α-C | ~54 |
| β-C | ~28 |
| Boc (CH₃)₃ | ~28 |
| 5-CH₃ | ~21 |
Other Analytical Techniques
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., N-H, C=O, C-O).
Applications in Research and Drug Development
This compound is a valuable tool with diverse applications in scientific research and drug discovery.
Peptide Synthesis
The primary application of this compound is as a building block in solid-phase and solution-phase peptide synthesis.[8] The Boc protecting group allows for the controlled, sequential addition of amino acids to a growing peptide chain. The 5-methyl modification can be used to probe structure-activity relationships and to enhance the metabolic stability or binding affinity of synthetic peptides.
Investigating the Indoleamine 2,3-Dioxygenase (IDO1) Pathway
Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[9] In the context of cancer, IDO1 is often overexpressed in tumor cells and contributes to an immunosuppressive microenvironment by depleting local tryptophan levels, which is essential for T-cell proliferation.[9]
Tryptophan analogs, including methylated derivatives, are instrumental in studying and developing inhibitors of IDO1.[9][10] this compound can serve as a precursor for the synthesis of novel IDO1 inhibitors, which are being actively investigated as cancer immunotherapeutics.
Caption: Role of IDO1 in tryptophan metabolism and its inhibition by tryptophan analogs.
Proteomics and Metabolomics
Tryptophan and its modifications play a significant role in protein structure and function.[11][12][13] Labeled or modified tryptophan analogs, which can be synthesized from precursors like this compound, are valuable tools in mass spectrometry-based proteomics for studying protein dynamics and post-translational modifications.[14] In metabolomics, this compound can be used to investigate the metabolic pathways involving tryptophan.
Development of Novel Antimicrobial Agents
Recent research has shown that Boc-protected dipeptides containing tryptophan can exhibit broad-spectrum antibacterial activity.[15] This opens up new avenues for the use of this compound in the design and synthesis of novel antimicrobial peptides and peptidomimetics to combat antibiotic resistance.
Conclusion
This compound is more than just a protected amino acid; it is a versatile and powerful tool for scientific innovation. Its unique combination of a protective group and a modified side chain provides researchers with the means to construct complex molecules, probe biological pathways, and develop novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.
References
- 1. N-Boc-5-methyl-D-tryptophan | Peptide Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 142847-21-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00209G [pubs.rsc.org]
- 10. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Open Search-Based Proteomics Reveals Widespread Tryptophan Modifications Associated with Hypoxia in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open Search-Based Proteomics Reveals Widespread Tryptophan Modifications Associated with Hypoxia in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Boc-5-methyl-DL-tryptophan from 5-methyl-DL-tryptophan
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of Nα-Boc-5-methyl-DL-tryptophan from 5-methyl-DL-tryptophan. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and other areas of organic chemistry, serving to shield the amine functionality from unwanted reactions. This document will delve into the mechanistic underpinnings of the Boc protection reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters for process optimization and troubleshooting. Furthermore, it will cover the essential analytical techniques for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of Boc-Protected Tryptophan Derivatives
5-Methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan and serves as a valuable building block in medicinal chemistry and drug discovery. The introduction of a methyl group at the 5-position of the indole ring can significantly alter the biological activity and pharmacokinetic properties of tryptophan-containing peptides and small molecules.
The protection of the α-amino group is a critical step in the manipulation of amino acids for peptide synthesis or other chemical modifications. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] The synthesis of Boc-5-methyl-DL-tryptophan provides a key intermediate for the incorporation of this modified amino acid into more complex molecular architectures.
The Chemistry of Boc Protection: A Mechanistic Overview
The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, is the most common method for introducing the Boc protecting group.[1][4][5] This reaction is a nucleophilic acyl substitution where the amino group of 5-methyl-DL-tryptophan attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][6]
The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the N-Boc protected amino acid and a tert-butoxycarboxylate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide and tert-butanol, which drives the reaction to completion.[6]
The reaction is typically carried out in the presence of a base, such as sodium hydroxide or triethylamine.[2][4][7] The base serves to deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the Boc anhydride. In the case of amino acids, the base also serves to neutralize the carboxylic acid group, improving solubility in aqueous or mixed solvent systems.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-methyl-DL-tryptophan | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |
| Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Deionized water | ||
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| pH meter or pH paper | ||
| Separatory funnel | ||
| Rotary evaporator |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of deionized water and 1,4-dioxane.
-
Basification: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide (NaOH) until the 5-methyl-DL-tryptophan is completely dissolved and the pH of the solution is approximately 10-11.
-
Addition of Boc Anhydride: To the cooled solution (ice bath, 0-5 °C), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully adjust the pH of the mixture to 2-3 with a 1 M aqueous solution of hydrochloric acid (HCl). This will protonate the carboxylic acid and precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Process Optimization and Troubleshooting
Several parameters can be adjusted to optimize the yield and purity of this compound.
| Parameter | Recommendation | Rationale |
| Solvent System | A mixture of water and a water-miscible organic solvent like 1,4-dioxane, THF, or acetonitrile is commonly used. | This ensures the solubility of both the polar amino acid and the nonpolar Boc anhydride. |
| Base | Sodium hydroxide, sodium bicarbonate, or triethylamine can be used. | The choice of base can influence the reaction rate and work-up procedure. Inorganic bases are often preferred for their ease of removal during the aqueous work-up. |
| Temperature | The initial addition of (Boc)₂O is often performed at a reduced temperature (0-5 °C) and then allowed to proceed at room temperature. | This helps to control the initial exotherm of the reaction. |
| Stoichiometry | A slight excess of (Boc)₂O (1.1-1.2 equivalents) is typically used. | This ensures complete conversion of the starting material. |
| pH Control | Careful pH adjustment during the work-up is crucial. | Acidification to pH 2-3 ensures the protonation of the carboxylic acid, allowing for efficient extraction into an organic solvent. |
Troubleshooting Common Issues:
-
Low Yield: Incomplete reaction may be due to insufficient base, a short reaction time, or poor quality reagents. Ensure the pH is maintained in the optimal range and allow the reaction to proceed to completion as monitored by TLC.
-
Presence of Starting Material: This indicates an incomplete reaction. Consider increasing the amount of (Boc)₂O or extending the reaction time.
-
Formation of Side Products: While the Boc protection of the α-amino group is generally very selective, protection of the indole nitrogen can occur under certain conditions, especially with a large excess of Boc anhydride and a strong base.[8][9] Careful control of stoichiometry is important.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The ¹H NMR spectrum will show the characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm) and the protons of the 5-methyl-tryptophan moiety.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbamate carbonyl group (~1690-1710 cm⁻¹) and the N-H bond.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
The synthesis of this compound is a straightforward and essential procedure for chemists working in peptide synthesis and medicinal chemistry. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce this valuable building block in high yield and purity. The protocol and optimization strategies outlined in this guide provide a solid foundation for the successful synthesis and application of this compound.
Visualizations
Reaction Mechanism
Caption: Mechanism of Boc protection of 5-methyl-DL-tryptophan.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Research and Drug Development
Introduction: Expanding the Proteomic Alphabet
For decades, the central dogma of molecular biology has been elegantly simple: DNA's four-letter alphabet dictates the twenty canonical amino acids that form the basis of virtually all life. However, nature's ingenuity extends far beyond this core set. Non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), represent a vast and diverse chemical space that offers researchers and drug developers an unparalleled toolkit to modulate the properties of peptides and proteins.[1][2] These are amino acids that are not naturally encoded in the genetic code of organisms.[3][4] Their incorporation into peptide backbones can confer a range of advantageous properties, including enhanced stability, increased potency, and novel functionalities, thereby overcoming many of the limitations inherent to natural peptide therapeutics.[3][5] This guide provides an in-depth exploration of NPAAs, from fundamental principles to practical applications and state-of-the-art methodologies.
Part 1: The Strategic Imperative for NPAAs in Peptide Drug Design
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor bioavailability.[3][6] The strategic incorporation of NPAAs is a cornerstone of modern medicinal chemistry, directly addressing these challenges.[7]
Enhancing Proteolytic Stability
One of the most significant advantages of NPAAs is their ability to confer resistance to enzymatic degradation.[7] Proteases recognize and cleave specific peptide bond sequences composed of L-amino acids. By introducing NPAAs, the natural recognition sites are disrupted.
-
D-Amino Acid Substitution: The simple substitution of a canonical L-amino acid with its D-enantiomer can dramatically increase a peptide's half-life by rendering the adjacent peptide bond resistant to cleavage by most proteases.[7]
-
Steric Hindrance: NPAAs with bulky or sterically demanding side chains, such as α,α-disubstituted amino acids, can physically block the approach of proteases to the peptide backbone.[7]
-
Backbone Modification: Altering the peptide backbone itself, for instance by introducing N-methylated amino acids, disrupts the hydrogen bonding patterns recognized by proteases, thereby enhancing stability.
Modulating Bioactivity and Conformation
NPAAs can be used to fine-tune the biological activity and conformational properties of peptides.
-
Conformational Constraint: Many NPAAs can induce specific secondary structures, such as β-turns or helices.[8] This conformational rigidity can lock a peptide into its bioactive conformation, leading to increased receptor binding affinity and potency.
-
Novel Functional Groups: NPAAs can introduce a wide array of chemical functionalities not found in the canonical 20 amino acids, such as halogens, azides, or alkynes. These groups can be used as chemical handles for bioconjugation, fluorescent labeling, or to introduce novel binding interactions with a target receptor.[9]
Improving Pharmacokinetic Properties
The incorporation of NPAAs can significantly improve the drug-like properties of peptides, including their absorption, distribution, metabolism, and excretion (ADME) profiles.[6][10] By modifying polarity and lipophilicity, NPAAs can enhance membrane permeability and reduce renal clearance, leading to improved oral bioavailability and a longer duration of action.[8]
Part 2: Synthesis and Incorporation of NPAAs into Peptides
The successful application of NPAAs hinges on robust and efficient methods for their synthesis and site-specific incorporation into peptide chains.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry
SPPS is the most widely used method for synthesizing peptides containing NPAAs.[7][11] The fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12][13]
This protocol outlines a general procedure for the manual synthesis of a peptide incorporating a non-proteinogenic amino acid using the widely adopted Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-protected non-proteinogenic amino acid
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HATU, HOBt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.[3][12]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine.[7]
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (proteinogenic or non-proteinogenic) by dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered NPAAs, longer reaction times or double coupling may be necessary.[12]
-
Monitor the reaction completion using a qualitative ninhydrin test.[8]
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[12]
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry.
-
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Biochemical Methods for NPAA Incorporation
In addition to chemical synthesis, several biochemical methods have been developed for incorporating NPAAs into proteins.
-
Genetic Code Expansion: This powerful technique involves reprogramming the cellular translational machinery to incorporate NPAAs in response to a nonsense or frameshift codon.[14] This is achieved by evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired NPAA.
-
Enzymatic Ligation: Enzymes such as subtiligase and omniligase can be used to ligate synthetic peptides containing NPAAs to other peptide fragments or proteins.[15] This chemoenzymatic approach allows for the site-specific introduction of NPAAs into large proteins that are difficult to access by total chemical synthesis.
Part 3: Quantitative Impact of NPAA Incorporation
The incorporation of NPAAs leads to quantifiable improvements in the physicochemical and pharmacological properties of peptides.
Table 1: Physicochemical Properties of Selected Non-Proteinogenic Amino Acids
| Non-Proteinogenic Amino Acid | Abbreviation | Molecular Weight (Da) | Key Property | Application in Peptide Design |
| D-Alanine | D-Ala | 89.09 | Chiral isomer | Enhances proteolytic stability[7] |
| α-Aminoisobutyric acid | Aib | 103.12 | α,α-disubstituted | Induces helical conformation, steric shielding[7] |
| N-Methylalanine | MeAla | 103.12 | N-alkylated | Increases proteolytic resistance, improves cell permeability |
| Ornithine | Orn | 132.16 | Basic side chain | Can be used for lactam bridge formation to create cyclic peptides |
| γ-Aminobutyric acid | GABA | 103.12 | β-amino acid | Induces turn-like structures, acts as a flexible linker |
Data compiled from various sources.[2][6][16]
Table 2: Comparative Stability of Peptides With and Without NPAA Incorporation
| Peptide | Modification | Half-life in Human Serum (hours) |
| Model Peptide A | None (all L-amino acids) | < 1 |
| Model Peptide A | D-Alanine substitution | > 24 |
| Model Peptide B | None | ~2 |
| Model Peptide B | N-methylation of a single residue | ~ 18 |
Illustrative data based on typical stability enhancements.[5][17][18][19]
Part 4: NPAAs in Action: Case Studies and Future Directions
The impact of NPAAs is evident in the growing number of approved peptide and small-molecule drugs that incorporate these unique building blocks.
NPAAs in FDA-Approved Drugs
Numerous FDA-approved drugs contain NPAA-derived components, highlighting their therapeutic significance.[14][20][21]
-
Liraglutide (Victoza®): A GLP-1 receptor agonist for the treatment of type 2 diabetes, contains a fatty acid-modified lysine residue that enhances its binding to albumin, thereby extending its half-life.
-
Pasireotide (Signifor®): A somatostatin analog used to treat Cushing's disease and acromegaly, incorporates several NPAAs, including D-Tryptophan and a β-amino acid, which contribute to its enhanced stability and receptor binding profile.
-
Avacopan (Tavneos®): An orally administered selective C5a receptor antagonist, contains a fluorinated NPAA derivative.[22]
Future Perspectives
The field of NPAAs continues to evolve rapidly, with ongoing research focused on:
-
Novel NPAA Synthesis: The development of new synthetic methodologies to access an even greater diversity of NPAA structures.[16]
-
Expanding the Genetic Code: The creation of new orthogonal synthetase/tRNA pairs to enable the incorporation of a wider range of NPAAs in living cells.
-
Peptidomimetics: The design and synthesis of non-peptide scaffolds that mimic the structure and function of bioactive peptides, often incorporating NPAA-like building blocks.[23][24]
Conclusion
Non-proteinogenic amino acids represent a paradigm shift in peptide and protein engineering. By moving beyond the constraints of the 20 canonical amino acids, researchers can rationally design molecules with enhanced therapeutic properties. The continued development of novel NPAAs and efficient incorporation methodologies will undoubtedly fuel the discovery of the next generation of peptide-based drugs and research tools, opening up new avenues for treating a wide range of diseases.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Amino Acids Reference Chart [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. graphviz.org [graphviz.org]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. An analysis of FDA-approved drugs: natural products and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.uva.nl [pure.uva.nl]
- 16. microbenotes.com [microbenotes.com]
- 17. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocols | Molecular Biology [molecular-biology.coe.hawaii.edu]
- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Boc-5-methyl-DL-tryptophan: Sourcing, Characterization, and Application in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of N-α-tert-butyloxycarbonyl-5-methyl-DL-tryptophan (Boc-5-methyl-DL-tryptophan), a key building block in contemporary peptide synthesis and drug discovery. Moving beyond a simple datasheet, this document offers practical insights into supplier selection, rigorous quality assessment, and detailed protocols for its application, empowering researchers to confidently integrate this versatile amino acid derivative into their synthetic workflows.
Strategic Sourcing and Quality Assessment of this compound
The successful incorporation of any synthetic building block begins with the procurement of high-quality starting material. The commercial availability of this compound is robust, with several reputable suppliers catering to the research and development sector.
Identifying Reputable Suppliers
A thorough evaluation of potential suppliers is paramount to ensure the integrity of your research. Key considerations include a supplier's track record, the provision of comprehensive analytical documentation, and the availability of technical support. Leading suppliers for this compound include:
-
Santa Cruz Biotechnology: A well-established supplier of biochemicals for research, offering this compound for proteomics applications.[1]
-
Sigma-Aldrich (Merck): A global leader in life science and technology, providing a range of tryptophan derivatives, including related methylated and Boc-protected compounds.
-
Alchimica: A supplier of fine chemicals, listing this compound with specified packaging sizes.[2]
-
Chemical manufacturers Network: A platform connecting users with various chemical suppliers, which can be a valuable resource for sourcing and comparing options.[3]
It is also prudent to consider suppliers who offer custom synthesis services, such as BOC Sciences , for projects requiring specific purity grades, isotopic labeling, or bulk quantities beyond standard catalog offerings.[]
The Critical Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is a non-negotiable document that validates the quality of a chemical. When procuring this compound, the CoA should be scrutinized for the following key parameters:
| Parameter | Significance | Typical Specification |
| Identity (by NMR, IR) | Confirms the chemical structure of the compound. | Conforms to structure |
| Purity (by HPLC) | Determines the percentage of the desired compound, highlighting any impurities. | ≥97% |
| Appearance | A basic physical property check. | White to off-white powder |
| Solubility | Provides guidance for dissolving the compound for reactions or analysis. | Soluble in methanol, DMF, DMSO |
| Melting Point | A physical constant that can indicate purity. | Data for the closely related 5-Methyl-DL-tryptophan is 280-282 °C.[5] |
| Residual Solvents | Identifies any remaining solvents from the synthesis and purification process. | Varies by supplier and batch |
| Elemental Analysis | Confirms the elemental composition of the molecule. | Within ±0.4% of theoretical values |
Purchasing Options: From Catalog to Custom Synthesis
For standard research applications, catalog purchasing from the suppliers listed above is the most straightforward approach. However, for large-scale campaigns or when specific stereoisomers (D- or L-enantiomers) are required, custom synthesis becomes a viable and often necessary option. When engaging a custom synthesis provider, a clear technology transfer package outlining the required specifications, analytical methods, and desired delivery timelines is crucial for a successful collaboration.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its safe and effective use.
| Property | Value |
| Molecular Formula | C17H22N2O4[1] |
| Molecular Weight | 318.38 g/mol [1] |
| CAS Number | 142847-21-0[2] |
| Appearance | White to off-white powder |
| Storage | Store desiccated at 2-8°C. Protect from light.[6][7] |
Safety and Handling Precautions
Based on the Safety Data Sheet (SDS) for the closely related Boc-6-methyl-DL-tryptophan, the following precautions should be observed:
-
Hazard Classification: May cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5]
-
Handling: Avoid dust formation and inhalation. Ensure adequate ventilation.[5]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation persists.[8]
Experimental Protocols: Synthesis, Deprotection, and Analysis
The following section provides detailed, field-proven protocols for the synthesis, deprotection, and analysis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry.
Synthesis of this compound
The most common and efficient method for the N-Boc protection of amino acids is the reaction with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Diagram: Synthesis of this compound
Caption: General workflow for the N-Boc protection of 5-methyl-DL-tryptophan.
Step-by-Step Protocol:
-
Dissolution: Dissolve 5-methyl-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water. The use of a co-solvent system is crucial as the amino acid has limited solubility in purely organic solvents, while (Boc)₂O is not soluble in water.
-
Basification: Add a suitable base such as sodium hydroxide (1.0 M aqueous solution, 2.0 eq) or triethylamine (TEA, 2.0 eq). The base deprotonates the amino group, rendering it nucleophilic and ready to attack the electrophilic carbonyl carbon of (Boc)₂O.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in dioxane. An excess of (Boc)₂O is used to ensure complete conversion of the starting material.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and other non-polar byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid such as 1N HCl or citric acid. This step protonates the carboxylic acid, making the product extractable into an organic solvent.
-
Extract the product with ethyl acetate (3x).
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or flash column chromatography if necessary. A similar procedure has been successfully applied to the synthesis of N-Boc-L-tryptophan.[9]
Deprotection of the Boc Group
The acid-labile nature of the Boc group allows for its selective removal under acidic conditions. Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose.
Diagram: Boc Deprotection of this compound
Caption: General workflow for the deprotection of the Boc group.
Step-by-Step Protocol:
-
Dissolution: Dissolve the this compound in an anhydrous solvent such as dichloromethane (DCM).
-
Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). The strong acid protonates the carbamate oxygen, initiating the cleavage of the tert-butyl group as a stable carbocation.
-
Scavengers: For tryptophan-containing peptides, the addition of scavengers such as triisopropylsilane (TIS) and water (e.g., a scavenger cocktail of TFA/TIS/H₂O, 95:2.5:2.5) is critical. The tert-butyl cation generated during deprotection can otherwise alkylate the electron-rich indole ring of tryptophan, leading to unwanted side products.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amino acid as its TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The free amino acid can be obtained by neutralization with a suitable base.
-
A milder alternative for deprotection involves the use of oxalyl chloride in methanol, which can be beneficial for substrates with other acid-sensitive functional groups.[10]
Quality Control by Analytical Techniques
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of amino acid derivatives.
-
Method: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% TFA.
-
Detection: UV detection at 220 nm and 280 nm (due to the indole chromophore) is standard.
-
Expected Outcome: A single major peak corresponding to the product with a purity of ≥97%. The retention time will depend on the specific HPLC conditions. The analysis of tryptophan and its metabolites by HPLC is a well-established technique.[11][12]
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in CDCl₃):
-
Indole Protons: Aromatic signals between 6.8 and 7.6 ppm.
-
α-CH: A multiplet around 4.6 ppm.
-
β-CH₂: Diastereotopic protons appearing as multiplets around 3.3 ppm.
-
5-CH₃: A singlet around 2.4 ppm.
-
Boc Group: A characteristic singlet for the nine equivalent protons at approximately 1.4 ppm.
-
NH Protons: Broad signals for the indole NH and the Boc-protected amine.
3.3.3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Expected Ions:
-
[M+H]⁺: Expected m/z = 319.16
-
[M+Na]⁺: Expected m/z = 341.14
-
[M-H]⁻: Expected m/z = 317.15
-
LC-MS is a powerful tool for both purity assessment and identity confirmation.[14]
Applications in Drug Discovery and Peptide Synthesis
This compound is a valuable building block in several areas of research:
-
Peptide Synthesis: The methyl group at the 5-position of the indole ring can modulate the biological activity and metabolic stability of peptides. The Boc protecting group is well-suited for solid-phase peptide synthesis (SPPS), particularly for the synthesis of longer or more hydrophobic peptides where the aggressive deprotection conditions can help disrupt aggregation.[][15]
-
Drug Discovery: The 5-methyltryptophan moiety is found in various biologically active compounds. It can serve as a starting material for the synthesis of novel tryptophan analogs with potential therapeutic applications, including as enzyme inhibitors or receptor ligands. For instance, tryptophan derivatives are being investigated as potential antitumor agents.[9]
-
Metabolomics Research: As a stable, isotopically-labeled internal standard in mass spectrometry-based quantification of tryptophan and its metabolites in biological samples.[16][17]
Conclusion
This compound is a readily accessible and highly versatile building block for chemical synthesis. By carefully selecting suppliers, rigorously evaluating the quality of the material, and employing well-established protocols for its protection and deprotection, researchers can confidently utilize this compound to advance their projects in peptide chemistry, drug discovery, and beyond. This guide provides the foundational knowledge and practical insights necessary for the successful application of this compound in a research setting.
References
- 1. scbt.com [scbt.com]
- 2. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 3. This compound,142847-21-0 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]
- 5. fishersci.com [fishersci.com]
- 6. goldbio.com [goldbio.com]
- 7. 5-Methyl-ʟ-tryptophan, 154-06-3, High-Purity, SMB01342, Sigma-Aldrich [sigmaaldrich.com]
- 8. anaspec.com [anaspec.com]
- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Solubility Profile of Boc-5-methyl-DL-tryptophan in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Boc-5-methyl-DL-tryptophan. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. Given the absence of extensive published quantitative solubility data for this specific compound, this guide equips researchers with the theoretical knowledge and practical experimental protocols necessary to determine its solubility profile in their own laboratory settings.
Introduction: The Significance of this compound in Research
This compound is a protected amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino nitrogen is a cornerstone of modern organic synthesis, preventing unwanted reactions during peptide coupling. The methyl group at the 5-position of the indole ring can subtly alter the electronic and steric properties of the tryptophan side chain, potentially influencing the biological activity and pharmacokinetic properties of resulting peptides.
A thorough understanding of a compound's solubility is a critical first step in drug discovery and development.[1] It impacts formulation, bioavailability, and the design of purification processes. This guide provides the necessary framework for establishing a robust solubility profile for this compound.
Theoretical Framework for Solubility
The solubility of a molecule like this compound is governed by its physicochemical properties and its interactions with the solvent. The principle of "like dissolves like" is a useful starting point.
Molecular Structure and Polarity:
-
Boc Group: The tert-butyloxycarbonyl group is bulky and nonpolar (hydrophobic), which generally decreases aqueous solubility and increases solubility in organic solvents.[2]
-
Tryptophan Side Chain: The indole side chain of tryptophan is largely aromatic and hydrophobic, but the N-H group can participate in hydrogen bonding. The addition of a methyl group further increases its lipophilicity.
-
Carboxylic Acid Group: The free carboxylic acid is a polar, hydrophilic group capable of hydrogen bonding and, depending on the pH of the aqueous solution, can exist in its ionized carboxylate form, which significantly enhances water solubility.[3]
Based on this structure, this compound is expected to exhibit limited solubility in water and higher solubility in many common organic solvents.[4]
Factors Influencing Solubility:
-
Solvent Polarity: A range of solvents from polar (e.g., water, methanol) to nonpolar (e.g., hexanes) should be tested to establish a full profile.
-
pH (in aqueous solutions): For weak acids like this compound, solubility in aqueous media is highly pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated and less soluble. At pH values above its pKa, it will be deprotonated to the more soluble carboxylate salt.[3][5]
-
Temperature: For most solid solutes, solubility increases with temperature.[6]
-
Solid-State Properties: The crystalline form or amorphous nature of the solid can significantly impact its solubility.
Experimental Determination of Solubility
Two common methods for determining solubility are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions).
-
Quantification: Dilute an aliquot of the clear, saturated supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mmol/L.
Diagram of the Equilibrium Solubility Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination
This high-throughput method measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer. It is often used in early drug discovery.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Precipitation Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours). The concentration at which precipitation is first observed is the kinetic solubility.
-
Analysis: Precipitation can be detected by visual inspection, turbidimetry, or nephelometry, which measures light scattering.[1]
Predicted Solubility Profile and Data Summary
Table 1: Predicted Qualitative Solubility of this compound and Template for Experimental Data
| Solvent Class | Common Lab Solvent | Predicted Qualitative Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Water (neutral pH) | Low | Enter experimental data here |
| Methanol (MeOH) | Moderate to High | Enter experimental data here | |
| Ethanol (EtOH) | Moderate to High | Enter experimental data here | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Enter experimental data here |
| Dimethylformamide (DMF) | High | Enter experimental data here | |
| Acetonitrile (ACN) | Moderate | Enter experimental data here | |
| Acetone | Moderate | Enter experimental data here | |
| Nonpolar / Weakly Polar | Dichloromethane (DCM) | High | Enter experimental data here |
| Ethyl Acetate (EtOAc) | Moderate to High | Enter experimental data here | |
| Tetrahydrofuran (THF) | High | Enter experimental data here | |
| Toluene | Low to Moderate | Enter experimental data here | |
| Hexanes / Heptane | Very Low | Enter experimental data here |
Note: "High" solubility is generally considered >10 mg/mL, "Moderate" 1-10 mg/mL, and "Low" <1 mg/mL. These are general guidelines and can be defined more specifically for a given application.
Practical Implications in Drug Development
-
Formulation: A low aqueous solubility will necessitate enabling formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, to achieve adequate bioavailability for oral administration.
-
Process Chemistry: The high solubility in organic solvents like DCM, THF, and DMF is advantageous for purification by silica gel chromatography and for use in peptide synthesis.[4]
-
Analytical Chemistry: Knowledge of solubility is crucial for developing analytical methods, such as preparing stock solutions for assays and ensuring the compound does not precipitate in HPLC mobile phases.
Conclusion
This guide provides a robust framework for understanding and experimentally determining the solubility profile of this compound. By combining theoretical principles with detailed, actionable protocols, researchers can generate the critical data needed to advance their work in peptide synthesis and drug discovery. The provided templates and workflows are designed to ensure a systematic and scientifically sound approach to characterizing this important molecule.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
A Technical Guide to Methylated Tryptophan Derivatives in Drug Discovery: From Mechanistic Insights to Therapeutic Applications
Introduction: The Strategic Advantage of a Methyl Group
Tryptophan, an essential amino acid, serves as a fundamental building block for proteins and the biosynthetic precursor to a host of critical biomolecules, including the neurotransmitter serotonin, the neurohormone melatonin, and the vital cofactor niacin.[1] Its unique indole ring structure imparts specific chemical properties that are central to its biological functions.[2] In the realm of drug discovery, the tryptophan scaffold is a privileged starting point for developing novel therapeutics. The strategic addition of a simple methyl group—a process known as methylation—can dramatically alter the parent molecule's pharmacological profile, transforming it into a potent and selective drug candidate.
This guide provides an in-depth exploration of methylated tryptophan derivatives, elucidating how subtle structural modifications unlock a diverse range of therapeutic applications. We will dissect the causal relationships between methylation and biological activity, offering field-proven insights into their application in neuropharmacology, oncology, and metabolic diseases. This document is designed for researchers, scientists, and drug development professionals, providing not only a conceptual framework but also actionable experimental protocols to advance research in this dynamic field.
Chapter 1: The Landscape of Tryptophan Methylation: A Primer on Structure and Function
Methylation can occur at several positions on the tryptophan molecule: the alpha-carbon of the amino acid backbone (α-methylation), the nitrogen of the amino group (N-methylation), the indole ring nitrogen (N1-methylation), or various carbon positions on the indole ring itself (e.g., C5, C7). Each modification imparts distinct physicochemical and pharmacological properties.
-
Alpha-Methylation (α-Methyltryptophan): The addition of a methyl group to the alpha-carbon sterically hinders enzymatic access, most notably preventing degradation by monoamine oxidase (MAO).[3][4][5] This significantly increases the metabolic stability and biological half-life of downstream metabolites, a highly desirable trait in drug design.[3] α-Methyltryptophan (α-MTP) itself is a prodrug, readily crossing the blood-brain barrier where it is converted into its active metabolite, α-methylserotonin.[3][6]
-
N-Methylation (N,N-Dimethyltryptamine): Methylation of the terminal amino group, as seen in N,N-dimethyltryptamine (DMT), is catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT).[7] This modification significantly increases lipophilicity, facilitating passage across biological membranes, including the blood-brain barrier. DMT is a potent psychedelic and a non-selective serotonin receptor agonist.[8][9]
-
Indole Ring N1-Methylation (1-Methyl-Tryptophan): Methylation at the N1 position of the indole ring is a key strategy for creating inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO).[10][11][12] This modification prevents the enzyme from catalyzing the oxidative cleavage of the indole ring, the rate-limiting step in the kynurenine pathway.[13]
-
Indole Ring C-Methylation (5-Methyl-Tryptophan): Methylation at positions on the indole ring, such as in 5-Methyl-L-tryptophan, can influence receptor binding affinity and modulate metabolic pathways. These derivatives serve as valuable tools in metabolomics research and have shown potential anticarcinogenic properties.[14]
Core Metabolic Pathways of Tryptophan
Tryptophan metabolism primarily follows two divergent paths: the serotonin pathway, leading to the production of neurotransmitters, and the kynurenine pathway, which accounts for over 95% of tryptophan degradation and is crucial for immune regulation.[1][15] Methylated derivatives are designed to strategically modulate these pathways.
Caption: Key Tryptophan Metabolic Pathways and Intervention Points.
Chapter 2: Core Applications in Neuropharmacology
Methylated tryptophan derivatives have significant potential in treating central nervous system (CNS) disorders, primarily by modulating the serotonergic system.
α-Methyltryptophan: A Substitute Neurotransmitter Approach
α-Methyltryptophan (α-MTP) is a synthetic prodrug that capitalizes on the principle of metabolic stability.[3] Following oral administration and passage across the blood-brain barrier, α-MTP is metabolized by the same enzymatic machinery as endogenous tryptophan—tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC)—to produce α-methylserotonin (α-MS).[3][5]
Causality of Experimental Choice: The key advantage of this approach lies in the properties of α-MS. Unlike natural serotonin, α-MS is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation.[3][4] This resistance to metabolism results in a sustained presence in the synapse, prolonging its action. α-MS acts as a non-selective agonist at serotonin receptors, particularly the 5-HT2 family, effectively serving as a long-lasting "substitute neurotransmitter."[3][4][6] This makes α-MTP a candidate for treating conditions thought to involve serotonin deficiency, such as depression.[3][6]
N,N-Dimethyltryptamine (DMT): A Psychedelic with Therapeutic Promise
DMT is an endogenous psychedelic compound that acts as a non-selective agonist at serotonin receptors.[7][8][9] While known for its intense, short-acting psychoactive effects, there is growing interest in its therapeutic potential for treating conditions like anxiety, depression, and addiction.[7][9][16] Its mechanism is largely attributed to potent agonism at the 5-HT2A receptor. The N,N-dimethylation is crucial for its pharmacological profile, allowing it to efficiently cross the blood-brain barrier.[17]
| Derivative | Primary CNS Target/Mechanism | Potential Therapeutic Application | Key Feature |
| α-Methyl-L-tryptophan (α-MTP) | Prodrug for α-methylserotonin, a non-selective 5-HT receptor agonist.[3] | Depression, Serotonin Deficiency Syndromes.[3][6] | Metabolite (α-MS) is resistant to MAO degradation, providing sustained action.[3] |
| N,N-Dimethyltryptamine (DMT) | Non-selective 5-HT receptor agonist, particularly 5-HT2A.[4][8] | Anxiety, Depression, Psychosis.[9] | Endogenous psychedelic; high blood-brain barrier permeability. |
| [11C]α-MTP | PET tracer for serotonin synthesis pathway.[18] | Diagnostic imaging of epilepsy and brain tumors.[5][18][19] | Not incorporated into proteins, allowing for clear imaging of synthesis rate.[3] |
Chapter 3: Modulating the Kynurenine Pathway in Oncology
One of the most promising applications of methylated tryptophan derivatives is in cancer immunotherapy. Many tumors exploit the kynurenine pathway to create an immunosuppressive microenvironment and evade destruction by the immune system.
The IDO Pathway and Tumor Immune Escape
The enzyme Indoleamine 2,3-dioxygenase (IDO1) is overexpressed in many human tumors and tumor-draining lymph nodes.[10][11][13] IDO1 initiates the catabolism of tryptophan down the kynurenine pathway. This has a dual immunosuppressive effect:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T-cells, which require this essential amino acid for proliferation.
-
Metabolite Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses T-cell function and promotes the generation of regulatory T-cells (Tregs).[10][11]
This mechanism, often termed the "tryptophan steal," allows the tumor to establish local immune tolerance.[15]
1-Methyl-Tryptophan: An IDO Pathway Inhibitor
1-Methyl-tryptophan (1-MT) is a competitive inhibitor of the IDO enzyme.[13] By methylating the indole nitrogen, the molecule can still bind to the enzyme's active site but prevents the catalytic cleavage of the indole ring. This blockade is intended to reverse the immunosuppressive effects of IDO, restoring the anti-tumor activity of T-cells.
1-MT exists as two stereoisomers, 1-L-MT and 1-D-MT, with distinct pharmacological profiles. While early preclinical studies often used the racemic mixture, subsequent research has shown that 1-L-MT is a more direct and potent inhibitor of IDO1, whereas 1-D-MT preferentially targets a related enzyme, IDO2.[10][11] The D-isomer, 1-methyl-D-tryptophan (also known as Indoximod), has advanced into clinical trials, where it is being evaluated in combination with chemotherapy and other immunotherapies for various solid tumors.[10][11][12]
Caption: Experimental Workflow for an In Vitro IDO1 Inhibition Assay.
Chapter 4: Emerging Therapeutic Areas
Beyond the well-established roles in neuropharmacology and oncology, methylated tryptophan derivatives are being explored for other therapeutic applications.
α-Methyltryptophan as a Weight-Loss Agent
Recent studies have identified α-Methyl-L-tryptophan (α-MLT) as an effective weight-loss agent in multiple mouse models of obesity.[20] The proposed mechanism involves the blockade of the amino acid transporter SLC6A14, which is overexpressed in certain cancers and has been genetically linked to obesity.[20][21] By inhibiting this transporter, α-MLT may reduce nutrient uptake and trigger metabolic changes that lead to weight reduction.[21] This represents a novel mechanistic approach to treating metabolic disorders.
Ring-Methylated Derivatives in Metabolomics and Peptide Design
Derivatives such as 5-methyl-DL-tryptophan and N-Boc-6-methyl-L-tryptophan serve as critical tools in biochemical research.[22] 5-methyl-tryptophan acts as a "false feedback inhibitor" of the trp operon, making it invaluable for selecting genetic mutants in microbiology.[23] In peptide chemistry, incorporating methylated tryptophan analogues can enhance a peptide's conformational stability, resistance to enzymatic degradation, and receptor selectivity, making them highly valuable in peptide drug discovery.
Chapter 5: Technical Methodologies & Protocols
Advancing the drug discovery process for these compounds requires robust and validated experimental methods. Here, we provide detailed protocols for key assays.
Protocol 1: In Vitro IDO1 Inhibition Assay (Colorimetric)
This protocol describes a cell-free colorimetric assay to determine the inhibitory potential of a test compound on recombinant human IDO1 enzyme activity. The assay measures the production of kynurenine, which reacts with Ehrlich's reagent to produce a yellow-colored complex.
Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. A known IDO inhibitor should be run in parallel as a reference standard.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
Cofactors: L-Ascorbic Acid, Methylene Blue, Catalase
-
Test Compound (e.g., 1-Methyl-Tryptophan)
-
Stopping Reagent: 30% (w/v) Trichloroacetic Acid (TCA)
-
Detection Reagent: Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate and plate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of all reagents. Create a serial dilution of the test compound in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of Reaction Buffer containing L-ascorbic acid, methylene blue, and catalase.
-
10 µL of the test compound dilution (or buffer for controls).
-
20 µL of L-Tryptophan solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 20 µL of pre-warmed IDO1 enzyme solution to each well (except negative controls) to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 30% TCA to each well. Centrifuge the plate to pellet the precipitated protein.
-
Color Development: Transfer 100 µL of the supernatant from each well to a new 96-well plate. Add 100 µL of Ehrlich's Reagent to each well.
-
Incubation for Development: Incubate the plate at 65°C for 20 minutes to allow for color development.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control (no inhibitor). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Analysis of Tryptophan and Methylated Derivatives by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of tryptophan and its methylated metabolites in biological matrices like plasma.
Self-Validation: The use of a stable isotope-labeled internal standard (IS) is critical for correcting variations in sample extraction and instrument response, ensuring accuracy and precision.
Materials:
-
LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer)
-
Reversed-Phase C18 HPLC Column
-
Biological Matrix (e.g., rat plasma)
-
Analytes and Internal Standard (e.g., L-Tryptophan, 1-D-MT, α-MTP, and a suitable stable-isotope labeled IS like Tryptophan-d5).
-
Protein Precipitation Reagent (e.g., Acetonitrile with 0.1% Formic Acid)
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare stock solutions of all analytes and the internal standard in a suitable solvent (e.g., methanol).
-
Create a calibration curve by spiking blank plasma with known concentrations of the analytes.
-
For study samples, thaw on ice.
-
-
Protein Precipitation:
-
To 50 µL of plasma (calibrator, QC, or unknown sample), add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution profile with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for each analyte and the internal standard.
-
-
Data Processing:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Tryptophan and its derivatives contain basic amine groups that are readily protonated. |
| Column Chemistry | C18 Reversed-Phase | Provides good retention and separation for these moderately polar compounds. |
| Internal Standard | Stable Isotope-Labeled Analyte | Co-elutes with the analyte and behaves identically during extraction and ionization, providing the most accurate correction.[24][25] |
| Sample Cleanup | Protein Precipitation | A simple, fast, and effective method for removing the bulk of interfering proteins from plasma samples.[24] |
Conclusion and Future Directions
Methylated tryptophan derivatives represent a versatile and powerful class of molecules in drug discovery. By leveraging a simple structural modification, researchers can achieve profound changes in metabolic stability, target engagement, and therapeutic effect. Alpha-methylation has yielded promising CNS agents and potential metabolic drugs by creating metabolically robust "substitute neurotransmitters." N1-indole methylation has provided a cornerstone strategy for developing IDO inhibitors that are now at the forefront of cancer immunotherapy. As our understanding of the intricate roles of tryptophan metabolism in health and disease continues to grow, so too will the opportunities for designing novel methylated derivatives. Future work will likely focus on developing isoform-selective IDO inhibitors, exploring the therapeutic potential of other ring-substituted analogues, and further elucidating the mechanisms behind the metabolic effects of these fascinating compounds.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. The role of tryptophan derivatives as anti-kinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 4. α-Methylserotonin - Wikipedia [en.wikipedia.org]
- 5. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-methyltryptophan as a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dark Classics in Chemical Neuroscience: N, N-Dimethyltryptamine (DMT). - OPEN Foundation [open-foundation.org]
- 9. Neuropharmacology of N,N-dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 11. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Methyl-DL-tryptophan | 951-55-3 | Benchchem [benchchem.com]
- 15. The Tryptophan Steal - The Hidden Reason Stress Makes You Depressed - Beyond MTHFR [beyondmthfr.com]
- 16. researchgate.net [researchgate.net]
- 17. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 18. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of "no-carrier-added" alpha-[11C]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. benchchem.com [benchchem.com]
- 23. goldbio.com [goldbio.com]
- 24. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
Storage conditions for Boc-protected amino acids
An In-Depth Technical Guide to the Storage and Handling of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl (Boc) protected amino acids are cornerstone reagents in modern organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical intermediates.[1] The Boc group provides a robust shield for the α-amino functionality, preventing undesirable side reactions during peptide bond formation.[1] Its utility is defined by its remarkable stability across a range of chemical conditions, coupled with its clean, facile removal under mild acidic treatment.[2][3]
However, the chemical integrity of these crucial building blocks is not absolute. Their long-term viability is contingent upon meticulous storage and handling. Improper conditions can lead to insidious degradation, compromising the accuracy of synthetic outcomes, reducing yields, and introducing impurities that can be challenging to remove. This guide offers a comprehensive, field-proven framework for the optimal storage and handling of Boc-protected amino acids, grounded in the chemical principles that govern their stability.
The Chemistry of Boc-Protected Amino Acid Stability
A thorough understanding of the Boc group's inherent chemical properties is paramount to designing an effective storage strategy. Its stability profile is not a monolith; it is a landscape of vulnerabilities and resistances that must be navigated with precision.
Intrinsic Stability Profile
The Boc group is celebrated for its orthogonality to many common reaction conditions used in multi-step synthesis.[2] It exhibits high stability towards:
-
Basic Conditions: The carbamate linkage is resistant to hydrolysis by bases.[4]
-
Nucleophiles: The sterically bulky tert-butyl group provides significant hindrance against nucleophilic attack.[4][]
-
Catalytic Hydrogenolysis: Unlike the Carboxybenzyl (Cbz) group, the Boc group is stable under conditions of catalytic hydrogenation, allowing for the selective deprotection of other functional groups.[3][]
This stability makes the Boc group a reliable protector in complex synthetic routes. However, its primary vulnerability lies in its sensitivity to acid, which is the very property exploited for its removal.[2][6]
Critical Degradation Pathways
Several environmental factors can initiate the degradation of Boc-protected amino acids during storage. Each pathway is a distinct chemical process that must be mitigated.
Acid-Catalyzed Deprotection: This is the most well-understood degradation pathway and the basis for its use as a protecting group.[7] Trace acidic contaminants in solvents or on storage container surfaces, or exposure to acidic vapors in the laboratory environment, can be sufficient to initiate slow deprotection over time. The process begins with the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[4][7][]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Thermal Degradation: While relatively stable at ambient temperatures, the Boc group is thermally labile. Prolonged exposure to elevated temperatures (e.g., above 85-90°C) can lead to cleavage of the protecting group, even in the absence of acid.[9] This underscores the importance of refrigerated storage to minimize thermal decomposition.
Hygroscopic Degradation: Many amino acid derivatives are hygroscopic and can absorb atmospheric moisture. While the Boc group is stable to aqueous base, the presence of water can facilitate other degradation pathways, especially if acidic or basic impurities are present. For compounds supplied as powders, preventing moisture ingress is critical to prevent caking and potential hydrolysis.[9][10]
Photolytic Degradation: While less common for the Boc-amino acid core itself, compounds containing fluorophores or other light-sensitive moieties are susceptible to photodegradation.[10] This can lead to increased background signals in assays or the generation of impurities. As a general best practice, all sensitive chemical reagents should be protected from light.[9]
Recommended Storage Conditions
The optimal storage strategy depends on the physical form of the Boc-protected amino acid—as a solid powder or in a stock solution. The overarching goals are to mitigate the degradation pathways described above by controlling temperature, atmosphere, moisture, and light.
Solid (Powder) Form
For long-term storage, Boc-protected amino acids should be maintained in their solid, crystalline form. These compounds are generally stable for extended periods when stored correctly.[]
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8°C (Refrigeration) | Minimizes the rate of thermal degradation and slows any potential low-level hydrolytic or acid-catalyzed decomposition.[9] |
| -20°C (Freezer) | Recommended for very long-term storage (years) or for particularly sensitive derivatives to further reduce chemical kinetics.[11][12] | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric CO₂, which can form carbamate salts with any trace free amine, and protects against slow oxidation.[9] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents the absorption of atmospheric water, which can lead to hydrolysis and physical caking of the powder.[10][13] |
| Light | Amber or Opaque Vials | Protects against potential photolytic degradation, ensuring the chemical integrity of the compound.[9][10] |
Stock Solutions
Storing Boc-protected amino acids in solution is convenient for immediate use but presents a higher risk of degradation. Solvents can contain impurities (water, acids) that accelerate decomposition.
| Parameter | Recommendation | Rationale & Causality |
| Solvent | High-purity, Anhydrous DMSO or DMF | Use freshly opened, anhydrous grade solvents to minimize moisture and other contaminants that can degrade the solute.[10] |
| Temperature | -20°C or -80°C | Freezing the solution is essential to halt chemical reactions. -80°C provides superior long-term stability over -20°C.[10] |
| Aliquoting | Single-Use Aliquots | CRITICAL: Avoid repeated freeze-thaw cycles. This process can introduce moisture via condensation and can physically stress the solute, accelerating degradation.[10] |
| Light | Amber or Foil-Wrapped Vials | Protects the compound from light, which is especially important for fluorogenic or otherwise sensitive derivatives in solution.[10] |
| Duration | Short-Term (See Table Below) | Solutions are inherently less stable than solids. Storage duration should be limited. |
Comparative Storage Durations for Stock Solutions:
| Storage Temperature | Typical Recommended Duration |
| 4°C (Refrigeration) | Not Recommended (for optimal stability)[10] |
| -20°C | Up to 1 month[10] |
| -80°C | Up to 6 months[10] |
Handling Protocols for Maintaining Integrity
Proper handling is as crucial as proper storage. The integrity of a reagent is maintained through a chain of custody that begins the moment it arrives in the lab.
Workflow for Handling and Storage
This workflow provides a decision-making framework for the proper handling of Boc-protected amino acids from receipt to use.
Caption: Decision workflow for handling Boc-protected amino acids.
Protocol for Aliquoting Solid Reagents
-
Equilibration: Before opening, allow the primary container to warm to ambient room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.[10]
-
Inert Atmosphere: If possible, perform the aliquoting in a glove box or glove bag under an inert atmosphere (argon or nitrogen). If not available, work quickly and efficiently in a low-humidity environment.
-
Dispensing: Use clean, dry spatulas and tools. Weigh the desired amount of the compound into pre-labeled, tared amber vials suitable for low-temperature storage.
-
Purge and Seal: Backfill each aliquot vial with inert gas before tightly sealing the cap. Parafilm can be used to further secure the seal.
-
Storage: Immediately transfer the new aliquots and the parent container to the appropriate storage temperature (e.g., 2-8°C or -20°C).
Experimental Protocol: Forced Degradation Study
To empirically validate the stability profile of a Boc-protected amino acid, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradation products and understanding lability.
Objective: To assess the stability of a Boc-protected amino acid under acidic, basic, and oxidative stress.
Materials:
-
Boc-protected amino acid of interest
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
HPLC system with UV or MS detector
Methodology: [9]
-
Stock Solution Preparation: Prepare a stock solution of the Boc-amino acid in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Sample Preparation for Analysis:
-
At the end of the incubation, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples, including the control, to a suitable concentration for analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC. Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Conclusion
The chemical integrity of Boc-protected amino acids is the bedrock of successful synthesis. While these reagents are robust by design, their stability is finite and highly dependent on their environment. By implementing a storage and handling strategy rooted in chemical principles—controlling for temperature, moisture, light, and atmospheric exposure—researchers and drug development professionals can ensure the long-term reliability and purity of these essential building blocks. Adherence to these protocols is not merely a matter of best practice; it is a fundamental component of reproducible, high-quality science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
Methodological & Application
Topic: Protocol for Incorporating Boc-5-methyl-DL-tryptophan in Solid-Phase Peptide Synthesis (SPPS)
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, enabling the fine-tuning of biological activity, stability, and conformation. 5-methyl-tryptophan is a particularly interesting analog, as the addition of a methyl group to the indole ring can enhance hydrophobic interactions and modulate electronic properties, potentially leading to improved binding affinity or altered fluorescence characteristics. This document provides a comprehensive, field-proven protocol for the incorporation of Nα-Boc-5-methyl-DL-tryptophan into a growing peptide chain using manual Boc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the causality behind critical steps, address potential side reactions specific to tryptophan derivatives, and offer robust methodologies for synthesis, cleavage, and characterization.
Introduction: The Rationale for 5-Methyl-Tryptophan Incorporation
Tryptophan's indole side chain plays a crucial role in peptide and protein function, often participating in hydrogen bonding, cation-π, and hydrophobic interactions. The strategic methylation at the 5-position of the indole ring subtly alters its properties:
-
Increased Hydrophobicity: Enhances binding in hydrophobic pockets of target proteins.
-
Modified Electronics: The electron-donating nature of the methyl group can influence the indole's role in charge-transfer interactions.
-
Steric Influence: The methyl group can enforce specific rotameric preferences, influencing local peptide conformation.
The use of a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is well-suited for this purpose. It relies on a graduated acid lability scheme: the temporary Nα-Boc group is removed with moderate acid (Trifluoroacetic Acid, TFA), while permanent side-chain protecting groups and resin linkage are cleaved with a stronger acid (e.g., Hydrogen Fluoride, HF) at the final stage.[1][2]
A critical consideration addressed in this protocol is the use of a DL-racemic mixture . This will inevitably lead to the synthesis of a diastereomeric mixture of the final peptide. The resulting products will have identical mass but different stereochemistry at the 5-methyl-tryptophan position, typically separable by reverse-phase HPLC. Researchers must account for this during purification and biological evaluation.
Potential Challenges: Tryptophan Side Reactions
The electron-rich indole nucleus of tryptophan is susceptible to modification during the repetitive acid treatments in Boc-SPPS. The primary risks are:
-
Alkylation: During Nα-Boc deprotection, the released tert-butyl cation is a reactive electrophile that can attack the indole ring.[2][3] This side reaction is a major source of impurities.[4]
-
Oxidation: The indole ring can be sensitive to oxidation, forming various products like N-formylkynurenine or 5-hydroxytryptophan.[5]
-
Modification by Linker: Upon final cleavage, carbocations generated from the resin linker (e.g., from Wang resin) can cause unexpected alkylation of the indole nucleus.[6][7]
To mitigate these risks, the inclusion of "scavengers" in the deprotection and cleavage cocktails is not just recommended, but essential for high-purity synthesis.[2][8][9]
Experimental Workflow: The SPPS Cycle
The core of the synthesis is a cyclical process involving deprotection, neutralization, and coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for the HPLC Purification of Peptides Containing 5-Methyl-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenge of 5-Methyl-Tryptophan Incorporation
The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug development. 5-methyl-tryptophan (5-Me-Trp), an analog of tryptophan, is of particular interest due to its ability to enhance the conformational stability and biological activity of peptides. The additional methyl group on the indole ring increases the hydrophobicity of the amino acid, which can lead to stronger interactions with biological targets. However, this increased hydrophobicity also presents unique challenges during purification, primarily by reverse-phase high-performance liquid chromatography (RP-HPLC).
Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide along with impurities such as deletion sequences, truncated peptides, and byproducts from protecting groups.[1] The goal of purification is to isolate the target peptide with high purity, which is essential for accurate biological evaluation and therapeutic applications.[1][2] This guide provides a detailed framework for developing and optimizing RP-HPLC methods for the purification of peptides containing the hydrophobic, modified amino acid 5-methyl-tryptophan.
Understanding the Impact of 5-Methyl-Tryptophan on RP-HPLC
Reverse-phase HPLC separates molecules based on their hydrophobicity.[2][3] A non-polar stationary phase (commonly C8 or C18-modified silica) retains hydrophobic molecules, which are then eluted by a gradient of increasing organic solvent concentration in the mobile phase.[3][4]
The incorporation of 5-methyl-tryptophan significantly increases the overall hydrophobicity of a peptide compared to its native tryptophan-containing counterpart. Tryptophan itself is already considered a very hydrophobic amino acid.[5][6][7] The addition of a methyl group to the indole ring further enhances this property, leading to:
-
Increased Retention Time: Peptides containing 5-Me-Trp will bind more strongly to the stationary phase, resulting in longer elution times.
-
Potential for Aggregation: The increased hydrophobicity can sometimes lead to peptide aggregation, which can complicate purification and reduce recovery.
-
Co-elution with Hydrophobic Impurities: The target peptide may co-elute with other hydrophobic impurities generated during synthesis, making separation more challenging.
Pre-Purification Considerations: Crude Peptide Analysis
Before proceeding with preparative HPLC, a thorough analysis of the crude peptide is crucial. This initial assessment provides valuable information for designing an effective purification strategy.
Recommended Analytical Workflow:
-
Analytical RP-HPLC: Perform a rapid analytical RP-HPLC run to determine the retention time of the target peptide and to get a preliminary assessment of the impurity profile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to confirm the identity of the target peptide by verifying its molecular weight. This also helps in identifying the molecular weights of major impurities.
This initial analysis will guide the selection of the appropriate column, mobile phases, and gradient for the preparative purification.
Experimental Design and Protocols
Materials and Reagents
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.
-
Columns:
-
Analytical: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for initial analysis.
-
Preparative: A C18 or C8 reverse-phase column with a larger internal diameter (e.g., 21.2 x 250 mm, 5-10 µm particle size) is recommended for purification. For larger or more hydrophobic peptides, a column with a larger pore size (300 Å) may be beneficial.[8]
-
-
Mobile Phase A (Aqueous): HPLC-grade water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid).
-
Mobile Phase B (Organic): HPLC-grade acetonitrile with the same concentration of the ion-pairing agent as Mobile Phase A.
-
Sample Solvents: A mixture of Mobile Phase A and B, or a solvent that ensures complete dissolution of the crude peptide, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]
Step-by-Step Purification Protocol
1. Sample Preparation:
-
Accurately weigh the crude peptide.
-
Dissolve the peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, starting with the organic component of the mobile phase or a strong organic solvent like DMSO can aid dissolution.[10]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. Method Development and Optimization:
-
Initial Gradient (Scouting Run): Based on the analytical run, design a broad gradient for the first preparative injection (e.g., 5-95% Mobile Phase B over 30-60 minutes). This will help to determine the approximate organic solvent concentration required to elute the peptide.
-
Gradient Optimization: Once the elution point is identified, a shallower, more focused gradient around that point will improve the resolution between the target peptide and closely eluting impurities.[9] For example, if the peptide elutes at 40% Mobile Phase B in the scouting run, a gradient of 30-50% Mobile Phase B over 60 minutes can be employed.
3. Preparative HPLC Run:
-
Equilibrate the preparative column with the starting mobile phase composition until a stable baseline is achieved.
-
Inject the dissolved and filtered crude peptide sample.
-
Run the optimized gradient and monitor the elution profile using a UV detector, typically at 214 nm or 280 nm. The peptide bond absorbs strongly around 214 nm, while the tryptophan indole ring absorbs at 280 nm.[11]
-
Collect fractions corresponding to the main peptide peak.
4. Post-Purification Analysis:
-
Analyze the collected fractions using analytical RP-HPLC and LC-MS to determine their purity and confirm the identity of the peptide.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.
Visualization of the Purification Workflow
Caption: Workflow for HPLC Purification of 5-Me-Trp Peptides.
Advanced Considerations and Troubleshooting
Ion-Pairing Agents
Trifluoroacetic acid (TFA) is the most common ion-pairing agent used in peptide purification.[12] It forms an ion pair with the basic residues of the peptide, which can improve peak shape and resolution.[12][13] However, TFA can be difficult to remove completely and may interfere with some biological assays. Formic acid is a good alternative, especially for LC-MS applications, as it is more volatile and causes less ion suppression.[12] For very hydrophobic peptides, stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to increase retention and potentially alter the elution order of impurities.[13][14][15]
| Ion-Pairing Agent | Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Good peak shape, widely used.[16] | Can be difficult to remove, ion suppression in MS.[12] |
| Formic Acid (FA) | 0.1% | Volatile, MS-compatible.[16] | Weaker ion-pairing, may result in broader peaks. |
| Heptafluorobutyric Acid (HFBA) | 0.05 - 0.1% | Stronger ion-pairing, can improve resolution of hydrophobic peptides.[14] | Less volatile, can be difficult to remove.[13] |
Mobile Phase Modifiers
For extremely hydrophobic peptides that are difficult to elute even with high concentrations of acetonitrile, other organic modifiers can be considered. Isopropanol, for example, has a higher solvent strength and can be used in combination with acetonitrile to improve the solubility and elution of hydrophobic peptides.
Oxidation of Tryptophan Residues
The indole ring of tryptophan and its derivatives is susceptible to oxidation, which can occur during synthesis, cleavage, or even during purification if the mobile phases are not properly degassed.[17] Oxidation can lead to the formation of byproducts such as N-formylkynurenine and kynurenine, which will appear as additional peaks in the chromatogram.[17][18][19]
Preventative Measures:
-
Use freshly prepared, high-purity solvents.
-
Degas mobile phases thoroughly before use.
-
Minimize the exposure of the peptide to air and light.
Troubleshooting Guide
Caption: Troubleshooting Common HPLC Purification Issues.
Conclusion
The purification of peptides containing 5-methyl-tryptophan requires a systematic and well-considered approach. By understanding the impact of this hydrophobic modification on chromatographic behavior and by carefully optimizing the purification parameters, it is possible to achieve high-purity peptides suitable for a wide range of research and development applications. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and researchers working with these challenging but rewarding molecules.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. The effects of tryptophan and hydrophobicity on the structure and bioactivity of novel indolicidin derivatives with promising pharmaceutical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. biotage.com [biotage.com]
- 10. nestgrp.com [nestgrp.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. biotage.com [biotage.com]
- 14. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLCイオンペア試薬 | Thermo Fisher Scientific [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Peptides with Incorporated 5-Methyl-Tryptophan
Introduction: The Significance of 5-Methyl-Tryptophan in Peptide Therapeutics and Research
The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Among these, 5-methyl-tryptophan (5-Me-Trp) offers a subtle yet powerful modification to the indole side chain of tryptophan. This seemingly minor addition of a methyl group can profoundly influence a peptide's conformational stability, hydrophobicity, and resistance to metabolic degradation. Furthermore, the 5-methyl-tryptophan moiety can serve as a unique probe for studying protein-peptide interactions, as it can alter binding affinities and specificities.
Accurate and robust analytical methodologies are paramount for the successful development and characterization of peptides containing 5-methyl-tryptophan. Mass spectrometry, coupled with liquid chromatography, stands as the gold standard for the definitive identification and quantification of these modified peptides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of peptides with incorporated 5-methyl-tryptophan, from sample preparation to data interpretation. We will delve into the underlying principles of the analytical choices, providing not just a protocol, but a framework for rational method development.
Physicochemical Properties of 5-Methyl-Tryptophan
A foundational aspect of mass spectrometry is the precise measurement of mass. The incorporation of a 5-methyl-tryptophan residue in place of a standard tryptophan results in a predictable mass shift.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | --INVALID-LINK-- |
| Monoisotopic Mass | 218.1055 Da | --INVALID-LINK-- |
| Average Molecular Weight | 218.25 g/mol | --INVALID-LINK-- |
| Mass Difference from Tryptophan | +14.01565 Da | Calculated |
This mass difference is a key parameter for identifying peptides containing 5-methyl-tryptophan in a mass spectrum.
Experimental Workflow for the Analysis of 5-Methyl-Tryptophan Peptides
The successful analysis of peptides containing 5-methyl-tryptophan by mass spectrometry involves a multi-step workflow. Each stage must be carefully considered to ensure data quality and reproducibility.
Figure 1: General workflow for the synthesis, purification, and LC-MS/MS analysis of peptides containing 5-methyl-tryptophan.
Part 1: Peptide Synthesis and Sample Preparation
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Purification
The synthesis of peptides containing 5-methyl-tryptophan can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Materials:
-
Fmoc-5-methyl-L-tryptophan
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Mobile phases for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent and base.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid, incorporating Fmoc-5-methyl-L-tryptophan at the desired position in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by RP-HPLC using a gradient of Solvent B.
-
Purity Assessment: Confirm the purity and identity of the synthesized peptide by analytical LC-MS or MALDI-TOF mass spectrometry.[1]
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is crucial to ensure optimal performance during LC-MS/MS analysis.
Materials:
-
Purified peptide containing 5-methyl-tryptophan
-
Solvent for dissolution (e.g., 0.1% formic acid in water, or a mixture with a small amount of acetonitrile)
-
(For quantitative analysis) Stable isotope-labeled internal standard peptide
Methodology:
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent to a stock concentration of, for example, 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solution to the desired concentration range for analysis (e.g., 1-1000 ng/mL).
-
Internal Standard Spiking (for quantification): If performing absolute quantification, add a known concentration of a stable isotope-labeled version of the target peptide to all samples (calibrators, quality controls, and unknowns).[2][3]
Part 2: LC-MS/MS Method Development
Protocol 3: Liquid Chromatography Method
A robust reversed-phase liquid chromatography method is essential for separating the peptide of interest from any impurities and for ensuring reproducible retention times.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 1.7-2.1 mm ID, 50-150 mm length, ≤ 2.7 µm particle size | Provides good retention and resolution for peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the peptides for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the peptides from the C18 column based on their hydrophobicity. |
| Gradient | 5-40% B over 15-30 minutes | A typical starting point; should be optimized based on the hydrophobicity of the peptide. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for the recommended column dimensions. |
| Column Temperature | 40-60 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 1-10 µL | Dependent on sample concentration and instrument sensitivity. |
Protocol 4: Mass Spectrometry Method
The mass spectrometer settings should be optimized to ensure sensitive detection of the precursor ion and efficient fragmentation for sequence confirmation.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily form positive ions by protonation. |
| MS1 Scan Range | m/z 300-2000 | A typical range that will encompass the precursor ions of most tryptic peptides. |
| MS/MS Fragmentation | CID or HCD | Both are effective for peptide fragmentation; HCD can provide more low-mass fragment information.[4] |
| Collision Energy | Stepped or optimized for the specific peptide | Different collision energies may be optimal for generating different fragment ions.[4] |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) for targeted analysis | DDA is suitable for discovery, while PRM is ideal for targeted quantification. |
Part 3: Data Analysis and Interpretation
Identifying the 5-Methyl-Tryptophan Peptide
In the MS1 spectrum, the peptide containing 5-methyl-tryptophan will have a precursor ion with an m/z corresponding to its molecular weight plus the mass of the adducted protons, divided by its charge state. The 14.01565 Da mass increase compared to the native tryptophan-containing peptide is a key indicator.
Fragmentation of the 5-Methyl-Tryptophan Side Chain
Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion, providing sequence information. While standard b- and y-ions will be observed from fragmentation along the peptide backbone, the fragmentation of the 5-methyl-tryptophan side chain itself can provide diagnostic ions.
Based on studies of the closely related isomer, 1-methyl-tryptophan, a characteristic fragmentation pathway involves the neutral loss of the entire methylated indole side chain.[5] For 5-methyl-tryptophan, this would correspond to a neutral loss of 144.08 Da (C₁₀H₁₀N).
Figure 2: Predicted fragmentation pathways for a peptide containing 5-methyl-tryptophan upon CID or HCD.
Another potential diagnostic ion is the immonium ion of 5-methyl-tryptophan, which would be observed at m/z 173.10. The immonium ion for standard tryptophan is at m/z 159.09.[6] The presence of an ion at m/z 173.10 in the low-mass region of the MS/MS spectrum is a strong indicator of the presence of a 5-methyl-tryptophan residue.
Table of Expected Diagnostic Ions:
| Ion Type | Description | Expected m/z |
| Immonium Ion | Characteristic fragment of the amino acid residue. | 173.10 |
| Neutral Loss | Loss of the entire side chain from the precursor or a fragment ion. | -144.08 Da |
Part 4: Quantitative Analysis
For accurate quantification of peptides containing 5-methyl-tryptophan, the use of a stable isotope-labeled internal standard is highly recommended.[2][3] This involves synthesizing the same peptide with one or more heavy isotopes (e.g., ¹³C, ¹⁵N) incorporated into one of the amino acids.
Figure 3: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
The analyte and the internal standard will co-elute during liquid chromatography, but will be distinguishable by their mass in the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This approach corrects for variations in sample preparation, injection volume, and ionization efficiency.
Conclusion
The analysis of peptides containing 5-methyl-tryptophan by mass spectrometry is a robust and reliable method for their characterization and quantification. By understanding the fundamental principles of peptide synthesis, sample preparation, LC-MS/MS method development, and data interpretation, researchers can confidently generate high-quality data. The predicted fragmentation pattern, including the characteristic neutral loss and immonium ion, provides a strong basis for the unambiguous identification of this important modification. The protocols and guidelines presented in this application note serve as a comprehensive resource for scientists and drug developers working with this unique class of modified peptides.
References
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Tryptophan Zippers Peptides: Synthesis and Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
- 2. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unambiguous Confirmation of 5-Methyl-Tryptophan Incorporation into Peptides using NMR Spectroscopy
Introduction: The Significance of Unnatural Amino Acids in Peptide Therapeutics
The site-specific incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and chemical biology. These novel building blocks can introduce beneficial properties such as enhanced proteolytic stability, increased receptor affinity and selectivity, and unique functionalities for bioconjugation. 5-Methyl-tryptophan (5-Me-Trp) is a particularly interesting UAA. The addition of a methyl group to the indole ring can modulate hydrophobic and electronic properties, potentially enhancing binding interactions with protein targets.
However, the successful synthesis of a peptide containing a UAA necessitates rigorous analytical validation to confirm its incorporation at the correct position. While mass spectrometry can confirm the correct mass of the peptide, it does not provide information about the precise location of the UAA, nor its influence on the local peptide structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this purpose, providing unambiguous, atom-level confirmation of UAA incorporation and its structural context.[1] This application note provides a detailed guide and robust protocols for utilizing a suite of NMR experiments to confirm the successful incorporation of 5-methyl-tryptophan into a target peptide.
Principle of Detection: The Unique Signature of the 5-Methyl Group
The key to the NMR-based confirmation of 5-Me-Trp incorporation lies in the unique chemical signature of the additional methyl group. This group provides a set of distinct NMR-observable nuclei (¹H and ¹³C) that are not present in any of the 20 canonical amino acids. The strategy involves a multi-step, self-validating approach:
-
Identify the Unique ¹H Signal: The protons of the 5-methyl group will give a characteristic signal in the 1D ¹H NMR spectrum, typically in the aliphatic region.[2]
-
Establish Through-Bond Connectivity: 2D NMR experiments like TOCSY are used to link this unique methyl signal to the other protons within the same amino acid spin system, confirming it belongs to a tryptophan-like residue.[3][4]
-
Confirm Spatial Proximity: A 2D NOESY experiment reveals through-space correlations between the 5-methyl protons and other protons in the peptide, confirming its precise location in the amino acid sequence and providing insights into the local conformation.[5][6]
-
Verify Carbon-Proton Attachment (Optional): A 2D ¹H-¹³C HSQC experiment can be used to correlate the 5-methyl protons with their attached ¹³C nucleus, providing an additional layer of confirmation.[7][8]
This systematic approach ensures a high degree of confidence in the analytical result.
Experimental Workflow
The overall workflow for confirming 5-Me-Trp incorporation is a sequential process of data acquisition and analysis, where each step builds upon the previous one.
Caption: Experimental workflow for confirming 5-Me-Trp incorporation.
Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the preparation of a peptide sample for NMR analysis. The choice of solvent is critical; for observing amide protons, which are key for sequential assignment, a mixed H₂O/D₂O solvent system is typically used.[9]
Materials:
-
Lyophilized 5-Me-Trp containing peptide (purified by HPLC, mass confirmed)
-
NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5)
-
Deuterium oxide (D₂O, 99.9%)
-
Internal standard (e.g., 4,4-dimethyl-4-silapentane-1-sulfonic acid, DSS)
-
NMR tubes (e.g., 5 mm high precision)
Procedure:
-
Determine Peptide Concentration: Accurately weigh the lyophilized peptide. For optimal signal-to-noise, aim for a final concentration of 0.5-1.0 mM.[9]
-
Prepare Solvent Mixture: Prepare the required volume of NMR buffer. For a standard 500 µL sample, create a 90% H₂O / 10% D₂O (v/v) mixture. The D₂O is essential for the spectrometer's field-frequency lock.[9]
-
Dissolve the Peptide: Dissolve the weighed peptide in the H₂O/D₂O buffer mixture. Vortex gently to ensure complete dissolution.
-
Add Internal Standard: Add a small aliquot of a concentrated DSS stock solution to the peptide sample. DSS serves as the internal reference for ¹H chemical shifts (δ = 0.00 ppm).
-
Adjust pH (if necessary): Using a calibrated pH meter, check the pH of the sample. Adjust carefully with dilute HCl or NaOH if necessary. The pH can significantly affect the chemical shifts of labile protons.[10]
-
Transfer to NMR Tube: Transfer the final sample solution to a clean, high-precision NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the NMR magnet for at least 15-20 minutes before starting data acquisition.
Protocol 2: NMR Data Acquisition
The following protocols are designed for a modern high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
A. 1D ¹H NMR Spectroscopy
-
Purpose: To obtain a general overview of the peptide's proton signals, check for sample purity and folding, and to identify the unique signal from the 5-methyl group.[2][11]
-
Experiment: 1D ¹H with water suppression (e.g., using presaturation or WATERGATE).
-
Key Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 64-256 (depending on concentration)
-
Relaxation Delay (d1): 1.5 - 2.0 seconds
-
Acquisition Time: 2-3 seconds
-
-
Expected Result: A spectrum with distinct regions for amide, aromatic, alpha-proton, and aliphatic signals.[4] The 5-methyl group of 5-Me-Trp is expected to appear as a sharp singlet in the aliphatic region, typically around 2.3-2.4 ppm .
B. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify groups of J-coupled protons (spin systems) belonging to individual amino acid residues.[3][12] This is crucial for linking the 5-methyl signal to the rest of the 5-Me-Trp residue.
-
Experiment: 2D TOCSY with a clean MLEV-17 spin-lock sequence and water suppression.
-
Key Parameters:
-
Spin-lock Mixing Time: 60-80 ms (this duration is typically sufficient to transfer magnetization throughout most amino acid side chains).
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-16 per increment
-
-
Expected Result: A 2D spectrum where cross-peaks show correlations between all protons within a single amino acid. For 5-Me-Trp, a vertical line of cross-peaks originating from the amide proton (HN) will connect to the Hα, Hβ, and other side-chain protons. Crucially, correlations should be observed between the aromatic protons of the indole ring and the 5-methyl protons.
C. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is the key experiment for determining the peptide's sequence and confirming the position of the 5-Me-Trp residue.[5][6]
-
Experiment: 2D NOESY with water suppression.
-
Key Parameters:
-
Mixing Time (d8): 150-300 ms (a longer mixing time allows for the detection of weaker, long-range NOEs).
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 16-32 per increment
-
-
Expected Result: The spectrum will show two types of important cross-peaks:
-
Intra-residue NOEs: Similar to TOCSY, but their intensity provides distance information.
-
Inter-residue (Sequential) NOEs: These are correlations between a proton on one residue (e.g., Hα) and the amide proton (HN) of the next residue in the sequence (i+1). These are used to "walk" along the peptide backbone and assign each spin system to its correct position. The 5-Me-Trp spin system will be placed in the sequence based on its NOE contacts to its neighboring residues.
-
D. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons directly attached to ¹³C atoms. This provides an unambiguous link between the 5-methyl protons and the 5-methyl carbon, offering definitive proof of the methyl group's identity. This experiment requires a ¹³C-labeled sample or can be run at natural abundance on highly concentrated samples.[7][13]
-
Experiment: Sensitivity-enhanced ¹H-¹³C HSQC.
-
Key Parameters:
-
Spectral Width (F2, ¹H): 12-16 ppm
-
Spectral Width (F1, ¹³C): Dependent on the region of interest; for the aliphatic region, ~40-50 ppm.
-
Number of Increments (F1): 128-256
-
Number of Scans: 32-64 per increment
-
-
Expected Result: A 2D spectrum with a cross-peak at the ¹H chemical shift of the 5-methyl protons (~2.3-2.4 ppm) and the ¹³C chemical shift of a methyl carbon (typically ~20-22 ppm ).[14][15]
Data Analysis and Interpretation
The analysis is a systematic process of assembling evidence to build an irrefutable case for incorporation.
Step 1: Identification of the 5-Methyl-Tryptophan Spin System
-
Locate the Methyl Singlet: In the 1D ¹H spectrum, identify the sharp singlet around 2.3-2.4 ppm.
-
Analyze the TOCSY Spectrum:
-
Trace the vertical line of cross-peaks from the amide proton (HN) of the 5-Me-Trp residue. You should observe correlations to the Hα, Hβ protons, and the aromatic protons (H2, H4, H6, H7).
-
Confirm that the aromatic protons also show correlations to the unique methyl signal at ~2.3-2.4 ppm. This confirms that the methyl group is part of the tryptophan indole ring system. The complete set of through-bond correlations defines the 5-Me-Trp spin system.[16]
-
Step 2: Sequential Assignment and Positional Confirmation using NOESY
-
The "NOE Walk": Starting from an unambiguously identified amino acid, use sequential NOE connectivities (Hα(i) to HN(i+1), HN(i) to HN(i+1)) to assign the spin systems in order along the peptide backbone.[5]
-
Positioning 5-Me-Trp: Identify the NOE cross-peaks between the Hα or HN protons of the residue preceding the 5-Me-Trp and the HN proton of the 5-Me-Trp. Similarly, find the NOE from the 5-Me-Trp's Hα proton to the HN of the subsequent residue. This definitively places the 5-Me-Trp spin system at the correct position in the peptide sequence.
-
Confirm with Long-Range NOEs: Look for NOEs between the 5-methyl protons and protons of neighboring residues. For example, an NOE between the 5-methyl group and the Hα or side-chain protons of the preceding or succeeding residue provides powerful confirmation of its location and gives insight into the local 3D structure.
Caption: Key NOE correlations for confirming 5-Me-Trp position.
Step 3: Final Verification with ¹H-¹³C HSQC
If performed, the HSQC spectrum provides the final piece of evidence. A cross-peak at the expected ¹H and ¹³C chemical shifts for a methyl group, where the ¹H shift matches the signal assigned to the 5-methyl group in the TOCSY and NOESY spectra, constitutes unambiguous proof of the presence and identity of the 5-methyl-tryptophan residue.
Data Summary
The following table summarizes the expected NMR chemical shifts for the key protons and carbons of an incorporated 5-methyl-tryptophan residue. Note that exact values can vary depending on the local environment and peptide conformation.[10][14][15][17]
| Nucleus | Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methyl | 5-CH₃ | 2.3 - 2.4 (singlet) | 20 - 22 |
| Amide | HN | 7.5 - 8.5 | N/A |
| Alpha | Hα | 4.2 - 4.8 | 55 - 58 |
| Beta | Hβ | 3.0 - 3.5 | 27 - 30 |
| Aromatic | H2, H4, H6, H7 | 6.8 - 7.8 | 108 - 138 |
Conclusion
NMR spectroscopy offers a powerful and definitive method for confirming the successful incorporation of 5-methyl-tryptophan into synthetic peptides. By employing a systematic workflow of 1D ¹H, 2D TOCSY, and 2D NOESY experiments, researchers can not only verify the presence of the UAA but also confirm its precise location within the peptide sequence. The unique signal of the 5-methyl group serves as a reliable spectroscopic handle for this validation process. The protocols and analysis framework presented in this application note provide a robust and self-validating system, ensuring the highest level of analytical confidence for researchers and drug development professionals working with modified peptides.
References
- 1. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. youtube.com [youtube.com]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bryan.mchmultimedia.com [bryan.mchmultimedia.com]
- 13. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 14. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 15. Protein NMR. 13C chemical shifts [imserc.northwestern.edu]
- 16. Classification of amino acid spin systems using PFG HCC(CO)NH-TOCSY with constant-time aliphatic 13C frequency labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
Enzymatic digestion of proteins containing 5-methyl-tryptophan for proteomics
Application Note & Protocol
Topic: Enzymatic Digestion of Proteins Containing 5-Methyl-Tryptophan for Proteomics
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-canonical amino acids, such as 5-methyl-tryptophan (5-Me-Trp), into proteins and therapeutic peptides is a growing strategy in drug development to enhance stability, modify function, or serve as a unique probe. However, these modifications present distinct challenges for standard "bottom-up" proteomics workflows, particularly during the critical enzymatic digestion step. This application note provides a detailed guide and robust protocols for the effective digestion of 5-Me-Trp-containing proteins. We explain the mechanistic basis for enzyme selection, highlighting the superior efficacy of chymotrypsin over the standard trypsin, and provide step-by-step protocols for both in-solution and in-gel digestion, along with essential considerations for downstream mass spectrometry analysis.
The Challenge: Proteolytic Digestion of 5-Methyl-Tryptophan
Standard proteomics workflows overwhelmingly rely on trypsin, a serine protease that provides highly specific cleavage C-terminal to lysine (K) and arginine (R) residues.[1][2] This specificity generates peptides of an ideal length and charge for mass spectrometry (MS) analysis.[1] However, the efficiency of trypsin can be compromised by the local sequence context, such as adjacent acidic residues or post-translational modifications (PTMs) that may limit access to the cleavage site.[1][3][4]
5-Methyl-Tryptophan, an analog of tryptophan, introduces two primary considerations for enzymatic digestion:
-
Steric Hindrance: The addition of a methyl group to the indole ring of tryptophan increases its bulk. If a 5-Me-Trp residue is located near a tryptic cleavage site (e.g., in a ...KRW ... or ...RKW ... motif, where W is 5-Me-Trp), the enzyme's access to the lysine or arginine residue may be sterically hindered, leading to incomplete or "missed" cleavages.
-
Altered Hydrophobicity: The methyl group enhances the hydrophobicity of the tryptophan side chain. While this has minimal direct impact on trypsin, it is a key feature for alternative proteases.
Enzyme Selection Strategy: Chymotrypsin as the Primary Choice
Given the structure of 5-Me-Trp, chymotrypsin is the most logical and effective protease for achieving efficient digestion.
Why Chymotrypsin?
Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds C-terminal to amino acids with large, hydrophobic side chains.[5] Its primary targets are the aromatic amino acids: Tryptophan (W) , Phenylalanine (F) , and Tyrosine (Y) .[6][7]
-
Specificity: The active site of chymotrypsin features a hydrophobic pocket (the S1 position) that accommodates these large aromatic side chains.[5] The 5-methyl-tryptophan residue, being an even more hydrophobic version of tryptophan, is an ideal substrate for this pocket. Therefore, chymotrypsin is expected to cleave efficiently and specifically at the C-terminal side of 5-Me-Trp residues.
-
Complementary Data: For comprehensive protein sequence coverage, especially for proteins with sparse aromatic residues, a multi-protease approach can be beneficial. Using chymotrypsin in parallel with other enzymes like Elastase or Glu-C can generate overlapping peptides, significantly increasing the total protein sequence coverage.[3][8]
| Enzyme | Cleavage Specificity (C-terminal to) | Suitability for 5-Me-Trp Proteins |
| Trypsin | Lysine (K), Arginine (R) | Poor. Risk of missed cleavages if 5-Me-Trp is adjacent to K or R. |
| Chymotrypsin | Phenylalanine (F), Tryptophan (W), Tyrosine (Y) | Excellent. Directly targets the modified residue, ensuring cleavage. |
| Elastase | Alanine (A), Valine (V), Serine (S), Glycine (G) | Complementary. Useful for generating overlapping peptides. |
| Glu-C | Glutamic acid (E) | Complementary. Provides alternative cleavage sites. |
Experimental Workflow Overview
The overall process for analyzing 5-Me-Trp containing proteins follows a structured workflow, from sample preparation to data interpretation. The critical decision point is the selection of the appropriate protease.
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.kr]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [promega.kr]
- 4. Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Protein-Protein Interactions with 5-Methyl-Tryptophan Probes
Introduction: Illuminating the Interactome with Precision
The intricate dance of life is choreographed by a vast network of protein-protein interactions (PPIs). These interactions govern nearly every cellular process, from signal transduction to metabolic regulation. Consequently, the ability to accurately characterize PPIs is paramount for fundamental biological research and for the development of novel therapeutics. However, studying these dynamic events presents significant challenges. Many PPIs are transient and possess moderate to low binding affinities, making their detection and characterization difficult with traditional biochemical methods.
This guide introduces a powerful and nuanced approach to investigating PPIs: the use of 5-methyl-tryptophan (5-Me-Trp) as a site-specific, minimally-perturbing probe. Tryptophan residues are frequently located at the interfaces of protein complexes, where they play critical roles in mediating binding through hydrophobic and aromatic interactions.[1][2][3] By replacing a native tryptophan with 5-Me-Trp, a subtle yet informative modification is introduced. The additional methyl group on the indole ring of 5-Me-Trp alters its electronic properties and local hydrophobicity, making it a sensitive reporter of its microenvironment.[4][5][6] Changes in the local environment upon a PPI event can be monitored through various spectroscopic techniques, providing quantitative insights into binding affinities, kinetics, and conformational changes.
This document provides a comprehensive overview of the principles behind using 5-Me-Trp as a probe, detailed protocols for its incorporation into recombinant proteins, and its application in fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopy to study PPIs.
The 5-Methyl-Tryptophan Probe: A Subtle Reporter for Profound Insights
The utility of 5-Me-Trp as a probe stems from its close structural resemblance to native tryptophan, which generally ensures minimal disruption to the protein's structure and function.[7] The key to its effectiveness lies in the unique physicochemical properties conferred by the C5-methyl group on the indole ring.
Mechanism of Action:
The methyl group in 5-Me-Trp is an electron-donating group, which subtly alters the electronic distribution of the indole ring.[6] This modification has several important consequences:
-
Enhanced Hydrophobicity: The methyl group increases the hydrophobicity of the side chain, which can influence its packing and interactions within the protein core or at a PPI interface.
-
Altered Spectroscopic Properties: The electron-donating nature of the methyl group can lead to slight shifts in the absorption and fluorescence emission spectra of the indole ring compared to native tryptophan. These spectral shifts are highly sensitive to the polarity of the local environment.
-
Probing π-Interactions: Tryptophan is frequently involved in π-π stacking and cation-π interactions, which are crucial for the stability of many protein complexes.[3][4][5] The modified electronic properties of 5-Me-Trp can modulate these interactions, providing a means to dissect their energetic contributions to binding.
When a protein containing a 5-Me-Trp probe binds to its interaction partner, the local environment around the probe is altered. This change can manifest as a measurable signal, such as a shift in fluorescence emission wavelength, a change in fluorescence intensity (quenching or enhancement), or a chemical shift perturbation in an NMR spectrum. By titrating one binding partner against the other and monitoring these signal changes, one can determine the binding affinity (Kd) of the interaction.
Diagram of the 5-Me-Trp Probe Mechanism
Caption: Mechanism of 5-Me-Trp as a PPI probe.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 5-Methyl-Tryptophan
The site-specific incorporation of 5-Me-Trp into a target protein is typically achieved using a tryptophan-auxotrophic strain of Escherichia coli.[8][9] This strain cannot synthesize its own tryptophan and will therefore incorporate externally supplied tryptophan or its analogs into newly synthesized proteins.
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., ATCC 15769)
-
Expression vector containing the gene of interest
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO4, and 0.1 mM CaCl2
-
Ampicillin (or other appropriate antibiotic)
-
L-Tryptophan
-
5-Methyl-L-tryptophan (Sigma-Aldrich)[10]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression vector containing the gene of interest. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the antibiotic and grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented as described above and containing the antibiotic) with the overnight starter culture. Add L-tryptophan to a final concentration of 20 mg/L. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Tryptophan Starvation and Analog Addition: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with pre-warmed, tryptophan-free M9 minimal medium. Resuspend the cell pellet in 1 L of fresh, pre-warmed M9 minimal medium containing the antibiotic and 5-methyl-L-tryptophan at a final concentration of 50 mg/L.
-
Induction of Protein Expression: Incubate the culture for 30 minutes at 37°C with shaking to allow for the uptake of 5-Me-Trp. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression and Harvest: Continue to grow the culture for 3-5 hours at 30°C (or optimize temperature for your specific protein). Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
-
Protein Purification: Purify the 5-Me-Trp labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Verification of Incorporation: Confirm the incorporation of 5-Me-Trp by mass spectrometry. The mass of the labeled protein will be increased by 14 Da for each incorporated 5-Me-Trp residue compared to the unlabeled protein.
Diagram of the Biosynthetic Incorporation Workflow
Caption: Workflow for biosynthetic incorporation of 5-Me-Trp.
Protocol 2: Fluorescence Spectroscopy to Determine Binding Affinity
This protocol describes a fluorescence titration experiment to measure the binding affinity of a PPI using a 5-Me-Trp labeled protein. The principle is based on monitoring the change in the intrinsic fluorescence of the 5-Me-Trp probe upon binding to its partner.[11][12]
Materials:
-
Purified 5-Me-Trp labeled protein (Protein A)
-
Purified unlabeled interaction partner (Protein B)
-
Binding buffer (e.g., PBS or a buffer optimized for the stability and interaction of the proteins)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Determine Optimal Excitation Wavelength: Record the absorbance spectrum of the 5-Me-Trp labeled protein. The excitation wavelength should be set to the absorbance maximum of the indole ring (typically around 280-295 nm). To minimize inner filter effects, it is advisable to use a protein concentration that results in an absorbance of less than 0.1 at the excitation wavelength.
-
Record Emission Spectrum: Excite the 5-Me-Trp labeled protein at the optimal wavelength and record its fluorescence emission spectrum (typically from 300 to 450 nm). Identify the wavelength of maximum emission (λem,max).
-
Titration Experiment: a. Place a solution of Protein A (at a fixed concentration, e.g., 1 µM) in the cuvette. b. Record the initial fluorescence intensity at λem,max. c. Make sequential additions of concentrated Protein B solution to the cuvette. After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes). d. Record the fluorescence intensity at λem,max after each addition. e. Continue the additions until the fluorescence signal no longer changes, indicating saturation of binding.
-
Data Analysis: a. Correct the fluorescence data for dilution by multiplying the observed fluorescence at each titration point by the factor (V0 + Vi) / V0, where V0 is the initial volume and Vi is the total volume of titrant added. b. Plot the change in fluorescence (ΔF = F0 - Fi) as a function of the total concentration of Protein B. c. Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = (ΔFmax * [Protein B]) / (Kd + [Protein B]) where ΔFmax is the maximum change in fluorescence at saturation.
Table 1: Representative Data for a Fluorescence Titration Experiment
| [Protein B] (µM) | Observed Fluorescence (a.u.) | Corrected Fluorescence (a.u.) | ΔF (a.u.) |
| 0 | 1000 | 1000 | 0 |
| 0.5 | 950 | 955 | 45 |
| 1 | 905 | 914 | 86 |
| 2 | 820 | 836 | 164 |
| 5 | 680 | 700 | 300 |
| 10 | 550 | 578 | 422 |
| 20 | 450 | 486 | 514 |
| 50 | 380 | 433 | 567 |
| 100 | 350 | 417 | 583 |
Protocol 3: 1H-15N HSQC NMR Spectroscopy for Mapping Binding Interfaces
NMR spectroscopy is a powerful tool for studying PPIs at atomic resolution. By uniformly labeling the 5-Me-Trp containing protein with 15N, changes in the chemical environment of specific amino acid residues upon binding can be monitored through a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment. This allows for the mapping of the binding interface.[13][14][15]
Materials:
-
15N-labeled, 5-Me-Trp incorporated protein (Protein A)
-
Unlabeled interaction partner (Protein B)
-
NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O, pH 6.5)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
15N Labeling: Prepare the 15N-labeled, 5-Me-Trp incorporated protein by growing the E. coli culture in M9 minimal medium where 15NH4Cl is the sole nitrogen source.
-
NMR Sample Preparation: Prepare a sample of 15N-labeled Protein A (typically 100-500 µM) in the NMR buffer.
-
Acquire Reference HSQC Spectrum: Record a 1H-15N HSQC spectrum of Protein A alone. This spectrum serves as the reference (apo state). Each peak in the spectrum corresponds to a specific amide proton and its directly bonded nitrogen atom in the protein backbone.
-
Titration with Unlabeled Partner: Add a stoichiometric amount (or a slight excess) of unlabeled Protein B to the NMR sample of Protein A.
-
Acquire Bound-State HSQC Spectrum: Record a second 1H-15N HSQC spectrum of the Protein A-Protein B complex.
-
Data Analysis: a. Overlay the HSQC spectra of the apo and bound states of Protein A. b. Identify the peaks that show significant chemical shift perturbations (CSPs). A CSP is a change in the position of a peak upon binding of the ligand. c. The magnitude of the CSP for each residue can be calculated using the following equation: Δδ = √[ (ΔδH)2 + (α * ΔδN)2 ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.2). d. Map the residues with the largest CSPs onto the three-dimensional structure of Protein A. These residues are likely to be located at or near the binding interface.
Diagram of a Signaling Pathway Investigated by 5-Me-Trp Probes
Caption: Investigating a key PPI in a signaling pathway.
Conclusion and Future Perspectives
The use of 5-methyl-tryptophan as a minimally perturbing probe offers a robust and sensitive method for the quantitative investigation of protein-protein interactions. The subtle modification to the tryptophan side chain provides a powerful handle for spectroscopic analysis, enabling the determination of binding affinities and the mapping of interaction interfaces. The protocols outlined in this guide provide a framework for the successful implementation of this technique, from the biosynthetic incorporation of the probe to its application in fluorescence and NMR spectroscopy.
Future advancements in this field may include the development of new tryptophan analogs with enhanced spectroscopic properties, such as larger Stokes shifts or greater sensitivity to specific types of interactions. Furthermore, the combination of 5-Me-Trp labeling with other biophysical techniques, such as surface plasmon resonance or isothermal titration calorimetry, will provide a more comprehensive understanding of the thermodynamics and kinetics of PPIs. As our ability to manipulate and probe the proteome continues to expand, the use of tailored amino acid analogs like 5-Me-Trp will undoubtedly play an increasingly important role in unraveling the complexities of the cellular interactome.
References
- 1. mdpi.com [mdpi.com]
- 2. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the efficient bio-incorporation of 5-hydroxy-tryptophan in recombinant proteins expressed in Escherichia coli with T7 RNA polymerase-based vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Methyl-ʟ-tryptophan, 154-06-3, High-Purity, SMB01342, Sigma-Aldrich [sigmaaldrich.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PrOF NMR for Small Molecule Discovery [pomerantz.chem.umn.edu]
- 14. NMR screening for lead compounds using tryptophan-mutated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HOPPI-NMR: Hot-Peptide-Based Screening Assay for Inhibitors of Protein–Protein Interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Enzyme Inhibitors with 5-Methyl-Tryptophan Scaffolds
Introduction: The 5-Methyl-Tryptophan Scaffold as a Privileged Structure in Enzyme Inhibition
The tryptophan scaffold has long been a cornerstone in medicinal chemistry, offering a versatile framework for designing molecules that interact with a wide array of biological targets. The strategic addition of a methyl group at the 5-position of the indole ring creates 5-methyl-tryptophan, a derivative with unique physicochemical properties that can enhance binding affinity, improve metabolic stability, and modulate the electronic character of the indole ring. These attributes make the 5-methyl-tryptophan scaffold a particularly attractive starting point for the development of potent and selective enzyme inhibitors.
This guide provides a comprehensive overview of the methodologies and protocols for leveraging the 5-methyl-tryptophan scaffold in drug discovery, with a primary focus on two key enzyme targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan Hydroxylase (TPH). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy due to its role in mediating immune suppression.[1][2][3] TPH is the rate-limiting enzyme in the biosynthesis of serotonin, making it a key target for neurological and gastrointestinal disorders.[4][5][6]
These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the synthesis, biochemical characterization, and cellular validation of novel enzyme inhibitors based on the 5-methyl-tryptophan scaffold.
Conceptual Workflow for Inhibitor Development
The development of enzyme inhibitors from a 5-methyl-tryptophan scaffold follows a logical progression from initial design and synthesis to rigorous in vitro and cell-based validation. This workflow ensures that candidate molecules are thoroughly characterized for their potency, selectivity, and cellular activity.
Caption: High-level workflow for the development of enzyme inhibitors.
Part 1: Synthesis of 5-Methyl-Tryptophan Derivatives
The synthesis of a diverse library of 5-methyl-tryptophan derivatives is the foundational step in exploring the structure-activity relationship (SAR). While numerous methods exist for the synthesis of tryptophan analogs, a robust and versatile approach is the Strecker amino acid synthesis.[7] This method allows for the facile introduction of various substituents on the indole ring.
Protocol 1: Chiral Auxiliary-Facilitated Strecker Synthesis
This protocol outlines a general procedure for the synthesis of enantiomerically pure (S)-5-methyl-tryptophan derivatives.
Workflow for Strecker Synthesis
Caption: Key steps in the Strecker synthesis of 5-methyl-tryptophan analogs.
Step-by-Step Methodology:
-
Formation of the α-aminonitrile:
-
To a solution of 5-methylindole (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a chiral auxiliary such as (S)-methylbenzylamine (1.1 eq).
-
Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
-
Hydrolysis to the α-amino amide:
-
Dissolve the crude α-aminonitrile in a mixture of dimethyl sulfoxide (DMSO) and 30% aqueous hydrogen peroxide.
-
Add potassium carbonate (K₂CO₃) and stir the mixture at room temperature for 4-6 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude α-amino amide.
-
-
Hydrolysis to the α-amino acid:
-
Reflux the crude α-amino amide in 6M hydrochloric acid for 12-24 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to pH 6-7.
-
The desired amino acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
-
Purification and Characterization:
-
The final product can be further purified by recrystallization or column chromatography.
-
Characterize the synthesized 5-methyl-tryptophan derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Part 2: In Vitro Biochemical Assays
Biochemical assays are essential for determining the inhibitory potency of the synthesized compounds against the target enzyme. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays.
Protocol 2: IDO1 Enzyme Inhibition Assay (UV-based)
This protocol is adapted from methodologies used for assessing the inhibition of IDO1-mediated tryptophan metabolism.[8] The assay measures the decrease in the production of N-formyl-L-kynurenine, the product of the IDO1-catalyzed reaction.
Workflow for IDO1 Inhibition Assay
Caption: Steps for determining the IC50 of IDO1 inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.
-
Enzyme Solution: Recombinant human IDO1 enzyme diluted in assay buffer to the desired concentration.
-
Substrate Solution: L-tryptophan dissolved in assay buffer. The final concentration should be at or below the Kₘ value.
-
Inhibitor Solutions: Prepare a serial dilution of the 5-methyl-tryptophan derivatives in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the inhibitor solution or DMSO (for control wells) to each well.
-
Add 25 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and measure the absorbance at 321 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description | Typical Value Range |
| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | nM to µM |
| Kᵢ | The inhibition constant, representing the binding affinity of the inhibitor. | nM to µM |
| Mechanism | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive). | Determined by varying substrate concentration |
Part 3: Cell-Based Assays for Inhibitor Validation
Cell-based assays are crucial for confirming that the observed in vitro activity translates to a cellular context. These assays provide information on cell permeability, target engagement, and the functional consequences of enzyme inhibition in a physiological environment.[9][10][11]
Protocol 3: Cellular IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity in cells, typically by quantifying the production of kynurenine.[12][13]
Workflow for Cellular IDO1 Assay
Caption: Steps for determining the cellular potency (EC50) of IDO1 inhibitors.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or A172) in a 96-well plate.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24 hours.
-
Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of the 5-methyl-tryptophan derivative. Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm).
-
Alternatively, quantify kynurenine levels by HPLC or LC-MS/MS for greater sensitivity and specificity.
-
-
Cell Viability Assay:
-
In a parallel plate, assess the cytotoxicity of the compounds using a standard cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in kynurenine is not due to cell death.
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the half-maximal effective concentration (EC₅₀).
-
| Parameter | Description | Typical Value Range |
| EC₅₀ | The concentration of a compound that gives a half-maximal response in a cellular assay. | nM to µM |
| CC₅₀ | The concentration of a compound that causes 50% cytotoxicity. | >10x EC₅₀ is desirable |
| Selectivity Index | The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window. | >10 |
Conclusion and Future Directions
The 5-methyl-tryptophan scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical evaluation, and cellular validation of these compounds. By systematically applying these methodologies, researchers can efficiently identify and optimize lead candidates with potent and selective inhibitory activity against key therapeutic targets like IDO1 and TPH. Future work in this area will likely focus on the development of more sophisticated synthetic methods to access a wider range of derivatives, as well as the use of advanced cellular models and in vivo studies to further characterize the therapeutic potential of these promising molecules.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 7. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 8. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modulating Peptide Hydrophobicity for Enhanced Therapeutic Potential Using Boc-5-methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrophobicity is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Fine-tuning this characteristic can lead to significant improvements in solubility, membrane permeability, metabolic stability, and target engagement. This document provides a comprehensive guide to the strategic incorporation of the non-canonical amino acid, Boc-5-methyl-DL-tryptophan, as a tool for rationally modifying peptide hydrophobicity. We present detailed protocols for solid-phase peptide synthesis (SPPS) utilizing this modified tryptophan analog, alongside robust analytical methods for the characterization and quantification of the resulting changes in hydrophobicity. This guide is intended to empower researchers to leverage this technique for the development of peptide candidates with enhanced drug-like properties.
Introduction: The Significance of Hydrophobicity in Peptide Drug Design
The therapeutic promise of peptides is often hampered by suboptimal pharmacokinetic profiles, including poor oral bioavailability and rapid in vivo clearance. A key determinant of these properties is the peptide's overall hydrophobicity. An optimal hydrophobic/hydrophilic balance is essential for a peptide to effectively traverse cellular membranes, resist enzymatic degradation, and maintain sufficient solubility in aqueous physiological environments.
Tryptophan, with its bulky indole side chain, is a major contributor to the hydrophobicity of many native peptides.[1] Strategic modification of the tryptophan residue offers a powerful approach to modulate this characteristic. The introduction of a methyl group at the 5-position of the indole ring of tryptophan, creating 5-methyl-tryptophan, subtly but significantly increases its hydrophobicity.[2] This modification can alter a peptide's conformation and its interactions with biological targets. This application note focuses on the use of N-α-Boc-protected 5-methyl-DL-tryptophan in standard solid-phase peptide synthesis (SPPS) workflows to achieve this targeted modulation.
This compound: A Tool for Hydrophobicity Tuning
This compound is a synthetic amino acid derivative that serves as a valuable building block in peptide chemistry.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its seamless integration into Boc-based SPPS protocols.[5] The key feature of this molecule is the methyl group on the indole ring, which imparts increased lipophilicity compared to native tryptophan.
The decision to incorporate 5-methyl-tryptophan should be driven by the specific therapeutic objective. For instance, increasing hydrophobicity may enhance a peptide's ability to penetrate the blood-brain barrier or improve its binding affinity within a hydrophobic pocket of a target protein. Conversely, in cases where aggregation or poor solubility is a concern, this modification may not be suitable.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the incorporation of this compound into a peptide sequence and the subsequent analysis of the modified peptide.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general procedure for manual Boc-based SPPS on a Wang resin, which will yield a peptide with a C-terminal carboxylic acid.[6] The synthesis follows a stepwise elongation of the peptide chain from the C-terminus to the N-terminus.[7]
Materials:
-
This compound
-
Other required Boc-protected amino acids
-
Wang resin (pre-loaded with the C-terminal amino acid or for manual loading)[6]
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent
-
Hydroxybenzotriazole (HOBt) or equivalent additive
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection (if using a mixed Boc/Fmoc strategy)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTE))[8]
-
Cold diethyl ether
-
SPPS reaction vessel
Protocol:
-
Resin Preparation and Swelling:
-
Place the appropriate amount of Wang resin into the SPPS reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[7] Drain the DMF.
-
-
Loading the First Amino Acid (if not using pre-loaded resin):
-
This step is crucial and should be optimized to prevent racemization.[6]
-
Dissolve the first Boc-amino acid (3 eq.), DIC (3 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a minimal amount of DCM/DMF.
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.[8]
-
Wash the resin thoroughly with DCM.
-
-
Coupling of the Next Amino Acid (including this compound):
-
In a separate vial, pre-activate the next Boc-amino acid (3 eq.) with a coupling reagent like DIC (3 eq.) and an additive such as HOBt (3 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test like the Kaiser (ninhydrin) test.[7] A negative result (no color change) indicates a complete reaction.
-
-
Iterative Cycles:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After the final coupling step, perform a final Boc deprotection as described in step 3.
-
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/Water (95:2.5:2.5).[10] For peptides containing other sensitive residues like Cysteine or Methionine, a more complex scavenger mixture may be necessary.[10]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]
-
Filter the solution to separate the cleaved peptide from the resin.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[11]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume).[10][11]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization of Modified Peptides
Thorough characterization is essential to confirm the successful synthesis and to quantify the change in hydrophobicity.
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is a primary technique for verifying the molecular weight of the synthesized peptide.[12] This confirms the successful incorporation of the 5-methyl-tryptophan residue.
3.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone method for both purifying the peptide and quantifying its hydrophobicity.[13][14] In RP-HPLC, peptides are separated based on their hydrophobicity, with more hydrophobic peptides having longer retention times.[15][16]
Protocol for RP-HPLC Analysis:
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a UV detector set to 210-220 nm for peptide bond detection.[14]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes).
-
Data Analysis: Compare the retention time of the 5-methyl-tryptophan-containing peptide with that of the corresponding native peptide. A longer retention time for the modified peptide indicates an increase in hydrophobicity.
Data Presentation and Interpretation
The results of the hydrophobicity modification can be clearly presented in a tabular format.
Table 1: Comparison of a Native Peptide and its 5-Methyl-Tryptophan Analog
| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed Mass (m/z) | RP-HPLC Retention Time (min) | Change in Retention Time (min) |
| Ac-Tyr-Gly-Gly-Phe-Trp -NH₂ | 674.30 | 675.31 | 15.2 | N/A |
| Ac-Tyr-Gly-Gly-Phe-Trp(5-Me) -NH₂ | 688.32 | 689.33 | 16.5 | +1.3 |
The data in Table 1 clearly demonstrates the successful synthesis of the modified peptide, as confirmed by mass spectrometry. The significant increase in the RP-HPLC retention time provides quantitative evidence of the increased hydrophobicity due to the incorporation of 5-methyl-tryptophan.
Visualizing the Workflow
Diagrams can effectively illustrate the experimental processes.
References
- 1. The effects of tryptophan and hydrophobicity on the structure and bioactivity of novel indolicidin derivatives with promising pharmaceutical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 142847-21-0 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijsra.net [ijsra.net]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
Troubleshooting & Optimization
Preventing side reactions during Boc deprotection of 5-methyl-tryptophan
Technical Support Center: Boc Deprotection of 5-Methyl-Tryptophan
Welcome to the technical support resource for handling N-Boc deprotection of 5-methyl-tryptophan and related derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with side reactions during this critical synthetic step. Here, we address common problems through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the acid-catalyzed Boc deprotection of 5-methyl-tryptophan, and what causes it?
The principal side reaction is the electrophilic alkylation of the tryptophan indole ring by a reactive tert-butyl cation (tBu⁺).[1] This occurs because the standard deprotection reagent, trifluoroacetic acid (TFA), cleaves the Boc group to generate a highly stable tertiary carbocation.[2] The indole ring of tryptophan is an electron-rich, nucleophilic system. The addition of a 5-methyl group further increases its electron density, making it exceptionally prone to attack by the tert-butyl cation electrophile, resulting in an unwanted tert-butylated byproduct with a mass increase of +56 Da.[1][3][4]
Q2: Besides alkylation, are there other potential side reactions I should be aware of?
Yes, oxidation is another significant concern. The electron-rich indole ring of 5-methyl-tryptophan is susceptible to oxidation, especially under strong acidic conditions and upon exposure to air.[5][6] This can lead to the formation of various oxidized species, often indicated by a +16 Da mass shift in mass spectrometry analysis and a visible yellowing or darkening of the reaction mixture.[6][7]
Q3: What are "scavengers," and what is their mechanistic role in preventing these side reactions?
Scavengers are nucleophilic reagents added to the deprotection reaction mixture, or "cleavage cocktail," to intercept reactive electrophiles like the tert-butyl cation.[1] They function by reacting with the carbocation at a much faster rate than the sensitive indole ring of your substrate.[1][8] By trapping these reactive intermediates, scavengers prevent them from causing unwanted modifications to your target molecule. The choice of scavenger is critical and depends on the specific side reaction you aim to prevent.[1][3]
Q4: Which scavengers are most effective for protecting 5-methyl-tryptophan?
For protecting tryptophan derivatives, trialkylsilanes are the gold standard for preventing tert-butylation.
-
Triisopropylsilane (TIS) and Triethylsilane (TES) are highly effective carbocation scavengers.[3][9] They react with the tert-butyl cation via an irreversible hydride transfer, converting the cation to isobutane and generating a stable silylium ion. This reaction is very fast and efficient.[9][10]
-
1,2-Ethanedithiol (EDT) is also highly recommended as it serves a dual purpose: it is an excellent carbocation scavenger and also helps to prevent the acid-catalyzed oxidation of the tryptophan residue.[3]
Q5: Is it possible to protect the tryptophan indole ring before deprotection?
Absolutely. This is a highly effective proactive strategy. During synthesis, using a tryptophan derivative where the indole nitrogen is already protected, such as Fmoc-Trp(Boc)-OH , provides robust protection against electrophilic attack.[11] The indole's Boc group is stable during synthesis but is cleaved simultaneously with the terminal N-Boc group and other acid-labile side-chain protecting groups during the final TFA cleavage step.[11] This method significantly reduces the risk of side reactions.[12]
Troubleshooting Guide
Issue 1: An unexpected peak with a +56 Da mass shift is observed in my HPLC/LC-MS analysis.
-
Symptom: Your mass spectrometry data shows a significant peak corresponding to the molecular weight of your desired product plus 56 atomic mass units.
-
Underlying Cause: This is the classic signature of tert-butylation. A tert-butyl cation, generated from the Boc group cleavage, has alkylated the electron-rich indole ring of the 5-methyl-tryptophan residue.[1][3]
-
Solution:
-
Incorporate a Trialkylsilane Scavenger: The most effective solution is to add a dedicated carbocation scavenger to your deprotection reaction. Triisopropylsilane (TIS) or Triethylsilane (TES) are the top choices.[1][3]
-
Optimize Scavenger Concentration: A typical cleavage cocktail for a sensitive peptide includes 2.5-5% TIS or TES by volume.[3] For solution-phase deprotection, using 5-10 equivalents of the scavenger relative to the substrate is a good starting point.
-
Recommended Cocktail (Solid Phase): For cleaving a peptide from resin, a standard and robust cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[3] If oxidation is also a concern, consider a cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) , though TIS/TES are generally preferred over thioanisole for tryptophan-containing peptides to avoid other potential side reactions.[5]
-
Issue 2: The reaction mixture turns yellow/brown, and I see a +16 Da peak in my LC-MS.
-
Symptom: The reaction solution develops a distinct color, and mass analysis reveals a byproduct with a mass 16 units higher than the target compound.
-
Underlying Cause: The 5-methyl-tryptophan residue has been oxidized.[6] The electron-donating groups on the indole ring make it highly susceptible to oxidation, which can be accelerated by acid and atmospheric oxygen.
-
Solution:
-
Use a Reducing Scavenger: Add 1,2-Ethanedithiol (EDT) to the cleavage cocktail (typically 2.5-5% v/v). EDT is effective at preventing acid-catalyzed oxidation.
-
Work Under an Inert Atmosphere: Perform the deprotection and subsequent workup under a nitrogen or argon atmosphere. This minimizes the substrate's exposure to atmospheric oxygen.
-
Degas Solvents: Ensure all solvents, especially the TFA and co-solvents like Dichloromethane (DCM), are thoroughly degassed before use to remove dissolved oxygen.
-
Issue 3: The Boc deprotection is incomplete, with significant starting material remaining.
-
Symptom: TLC or LC-MS analysis after the standard reaction time shows a large amount of the Boc-protected starting material.
-
Underlying Cause: The reaction conditions are insufficient to drive the deprotection to completion. This can be due to insufficient acid concentration, short reaction time, low temperature, or steric hindrance around the Boc-protected amine.[1][3]
-
Solution:
-
Extend Reaction Time: First, try extending the reaction time and monitor progress every 30-60 minutes.
-
Increase Temperature (with caution): Gently warming the reaction to 30-40°C can increase the rate of deprotection. However, be aware that higher temperatures can also accelerate side product formation, making the use of an effective scavenger cocktail absolutely critical.[1]
-
Use a Stronger Acid System: For particularly stubborn substrates, switching from neat TFA to a stronger system like 4M HCl in dioxane can be effective.[1][3] Again, this necessitates the use of scavengers.
-
Solid-Phase Specifics: If working on a solid support, ensure the resin swells properly in the reaction solvent (e.g., DCM) before adding the TFA cocktail. Poor swelling prevents the acid from efficiently accessing all the reaction sites.[3]
-
Data & Scavenger Summary
The following table summarizes recommended scavenger cocktails for preventing common side reactions during the Boc deprotection of 5-methyl-tryptophan.
| Target Issue | Primary Scavenger(s) | Recommended Cocktail (v/v/v) | Mechanism of Action | Notes |
| tert-Butylation | Triisopropylsilane (TIS) or Triethylsilane (TES) | TFA / TIS / H₂O (95:2.5:2.5) | Traps tBu⁺ via irreversible hydride transfer.[9][10] | Highly effective and generally the cleanest option for preventing alkylation. |
| Oxidation | 1,2-Ethanedithiol (EDT) | TFA / EDT / H₂O (95:2.5:2.5) | Acts as a reducing agent, preventing oxidation of the indole ring. | Can also scavenge carbocations, but is premier for anti-oxidation. |
| Combined Alkylation & Oxidation | TIS and EDT | TFA / TIS / EDT (95:2.5:2.5) | Provides comprehensive protection against both major side reactions. | An excellent general-purpose cocktail for sensitive tryptophan derivatives. |
Visualizing the Chemistry: Mechanisms and Prevention
A clear understanding of the reaction pathways is essential for effective troubleshooting.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Formation of the primary alkylated side product.
Caption: Competitive pathways: Scavengers trap the cation faster.
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection of 5-Methyl-Tryptophan Derivative
This protocol is a general guideline for deprotecting a Boc-protected compound in solution while minimizing side reactions.
-
Preparation: In a clean, dry round-bottom flask, dissolve the Boc-protected 5-methyl-tryptophan derivative in an anhydrous solvent like Dichloromethane (DCM) (approx. 0.1 M concentration).[1]
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Scavenger Addition: Add 10 equivalents of Triethylsilane (TES) or Triisopropylsilane (TIS) to the solution.[1][6] If oxidation is a concern, also add 5-10 equivalents of 1,2-Ethanedithiol (EDT).
-
Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add an equal volume of Trifluoroacetic acid (TFA) to the reaction mixture.[1][6] For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation). Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Purification: The crude product (a TFA salt) can be purified by precipitation from cold diethyl ether or by standard column chromatography.[1][6]
Protocol 2: Cleavage from Solid-Phase Resin with a Scavenger Cocktail
This protocol is for the final cleavage of a peptide containing 5-methyl-tryptophan from a solid support (e.g., Wang or Rink Amide resin).
-
Resin Preparation: Place the dried, peptide-bound resin in a reaction vessel suitable for solid-phase synthesis.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For comprehensive protection, use:
-
TFA / TIS / H₂O / EDT (92.5 : 2.5 : 2.5 : 2.5, v/v/v/v)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[6]
-
Product Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation and Isolation: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether with vigorous stirring. A white precipitate (the peptide) should form.
-
Washing and Drying: Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet two more times with cold diethyl ether to remove scavengers and cleaved protecting groups.[6] Dry the final product under a high vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Identifying and Characterizing Deprotection Side Products by Mass Spectrometry
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who routinely employ protecting groups in multi-step syntheses. The removal of these groups, or "deprotection," is a critical step that can unfortunately introduce a variety of side products, complicating purification and impacting yield. Mass spectrometry (MS) is an indispensable tool for rapidly identifying and characterizing these unintended molecules.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format, supplemented with detailed troubleshooting workflows and experimental protocols to help you navigate the challenges of reaction monitoring and impurity profiling.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the analysis of deprotection reactions.
Q1: I see an unexpected mass in my LC-MS after a deprotection reaction. What are the first things I should check?
A1: An unexpected mass peak is a common occurrence. Before delving into complex structural elucidation, follow this initial diagnostic checklist:
-
Check for Common Adducts: Electrospray ionization (ESI) is a soft ionization technique that often results in the formation of adducts with ions present in the mobile phase or sample matrix. The most common adducts in positive ion mode are with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). In negative ion mode, look for formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) adducts if those modifiers are present. Calculate the mass difference between your expected product and the unknown peak to see if it matches a common adduct.[1][2][3][4][5]
-
Verify Incomplete Deprotection: The most straightforward explanation is that the reaction has not gone to completion. Check for a mass corresponding to your starting material.
-
Consider Reagent Adducts: The reagents used in the deprotection can sometimes form adducts with your product. For example, in Fmoc deprotection, the piperidine base can form an adduct with the dibenzofulvene byproduct.[6][7]
-
Look for Solvent Adducts: Solvents like acetonitrile can sometimes form adducts ([M+ACN+H]⁺).
-
Evaluate for In-Source Fragmentation/Reactions: The conditions within the mass spectrometer's ion source can sometimes cause fragmentation of a labile product or reactions with residual species in the source, like water.[8]
Q2: My deprotection reaction involves a Boc group and TFA. What are the classic side products I should be looking for?
A2: The acid-catalyzed deprotection of a tert-butoxycarbonyl (Boc) group proceeds via the formation of a reactive tert-butyl cation ((CH₃)₃C⁺).[9][10] This electrophile is the primary culprit for side reactions. The most common side product is the alkylation of nucleophilic functional groups on your molecule by this cation, resulting in a mass increase of +56 Da (C₄H₈).
Common sites of t-butylation include:
-
Thioethers: Methionine residues in peptides can be alkylated to form sulfonium salts.[9]
-
Thiols: Cysteine residues are highly susceptible.[9]
-
Electron-Rich Aromatic Rings: The indole ring of tryptophan and the phenolic ring of tyrosine are common targets.[9][11]
To mitigate this, a "scavenger" such as triisopropylsilane (TIS) or water is typically added to the reaction mixture to trap the tert-butyl cation.
Q3: How can I use High-Resolution Mass Spectrometry (HRMS) to help identify an unknown side product?
A3: High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides a highly accurate mass measurement (typically to within 5 ppm).[12][13] This precision is a powerful diagnostic tool.
The key advantage is the ability to determine the elemental composition of the unknown ion.[12][14] By inputting the exact mass into a formula calculator, you can generate a shortlist of possible chemical formulas. When you combine this with your knowledge of the starting materials and reagents, you can often deduce the structure of the side product. For example, if your starting material has the formula C₂₀H₂₅NO₅ and you observe a side product with an exact mass corresponding to C₂₄H₃₃NO₅, you can confidently hypothesize that a t-butyl group (+C₄H₈) has been added.
Q4: I have two peaks with the same mass but different retention times. How can mass spectrometry help me determine if they are isomers?
A4: Differentiating isomers by mass spectrometry alone can be challenging, as they have the same molecular weight.[15][16][17] However, when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), characterization is often possible:
-
Chromatographic Separation: The fact that you see two peaks with different retention times already strongly suggests they are isomers that have been separated by the LC column.[18]
-
Tandem Mass Spectrometry (MS/MS): The most powerful tool is MS/MS. Isolate the parent ion of each isomeric peak individually in the mass spectrometer and fragment it (e.g., via collision-induced dissociation, CID). The resulting fragmentation patterns (the MS/MS spectra) can be different for different isomers.[19] Structural isomers, in particular, often yield unique fragment ions that can be used for identification.
-
Ion Mobility Spectrometry (IMS-MS): For particularly challenging separations, IMS-MS can provide an additional dimension of separation. This technique separates ions in the gas phase based on their size and shape (collision cross-section) before they enter the mass analyzer, and can often resolve isomers that are not separable by LC alone.[17]
Section 2: Troubleshooting Guides
This section provides structured workflows for tackling more complex analytical challenges.
Guide 1: Systematic Identification of an Unknown Peak
Observed Problem: A significant, unexpected peak appears in the LC-MS chromatogram of your crude deprotection reaction mixture. The mass does not correspond to starting material or common adducts.
// Invisible edges for layout Acquire_MSMS -> Determine_Formula [lhead=cluster_1, style=invis];
} ** Caption: Workflow for systematic identification of an unknown side product.
Step-by-Step Troubleshooting Protocol:
-
Acquire High-Quality Data:
-
Action: Re-inject the sample on an HRMS instrument (e.g., Q-TOF or Orbitrap). This is the most critical step.[12][14]
-
Rationale (Expertise): Low-resolution mass data is often ambiguous. An exact mass measurement dramatically narrows down the possibilities for the molecular formula, moving you from speculation to data-driven hypothesis.
-
-
Determine Elemental Composition:
-
Action: Use the instrument's software to calculate the elemental composition of the unknown ion. Set reasonable constraints based on the elements present in your starting materials and reagents (e.g., C, H, N, O, S, Si).
-
Rationale: The software will rank possible formulas by mass accuracy (ppm error). A formula with <5 ppm error is a high-confidence hit.
-
-
Calculate the Mass Shift:
-
Action: Determine the mass and formula difference between your expected product and the unknown.
-
Rationale: This delta often points directly to the cause. For example, a difference of +72.0211 Da (C₃H₄O₂) might suggest acylation from a capping reagent, while a difference of +14.0157 Da (CH₂) could indicate methylation.
-
-
Acquire and Compare Tandem Mass Spectra (MS/MS):
-
Action: Perform MS/MS on both your expected product and the unknown peak. Compare the fragmentation patterns.
-
Rationale (Trustworthiness): This is a self-validating step. If the unknown is a simple modification of your product, they will likely share many common fragment ions. The difference in mass between the parent ions should be reflected in a corresponding shift in the mass of one or more of the fragment ions. This helps to pinpoint where the modification occurred on the molecule.
-
-
Formulate a Hypothesis:
-
Action: Based on the elemental composition, mass shift, and fragmentation data, propose a likely structure for the side product. Consider all reagents, solvents, and potential reaction pathways (e.g., oxidation, rearrangement, dimerization).
-
-
Confirmation (Optional but Recommended):
-
Action: If the side product is a major concern, attempt to synthesize an authentic standard of the hypothesized structure.
-
Rationale: Spiking your crude reaction mixture with this standard and observing co-elution (a single, sharp peak) and identical MS/MS spectra is the gold standard for confirmation.
-
Section 3: Key Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of a Crude Reaction Mixture
Objective: To prepare a sample from a crude reaction mixture for LC-MS analysis that is free of particulates and salts, and is at an appropriate concentration to avoid contaminating the instrument or saturating the detector.
Methodology:
-
Quench the Reaction: Before sampling, ensure the reaction is fully quenched. For acid-catalyzed deprotections (e.g., TFA), this can often be achieved by dilution into the initial mobile phase.
-
Initial Dilution:
-
Take a small aliquot (e.g., 5-10 µL) of the crude reaction mixture.
-
Dilute it in a relatively large volume (e.g., 1 mL) of a solvent that is compatible with your LC mobile phase (e.g., a 50:50 mixture of water:acetonitrile).[20] This is a critical first step to precipitate out any salts that have poor solubility in organic solvents.
-
Expertise Note: It is generally best to dissolve your sample in a solvent that is weaker than or equal in elution strength to your initial mobile phase to ensure good peak shape.[20] Injecting in a much stronger solvent can lead to peak distortion and broadening.[21]
-
-
Centrifugation/Filtration:
-
Vortex the diluted sample thoroughly.
-
Centrifuge the sample at high speed (>10,000 rpm) for 5 minutes to pellet any precipitated salts or particulates.
-
Alternatively: Filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent).
-
-
Serial Dilution for Analysis:
-
Carefully take an aliquot of the clear supernatant from the centrifuged sample.
-
Perform a serial dilution to find the optimal concentration. A good starting point is to prepare samples at approximately 10 µM.[22]
-
Rationale: Injecting a sample that is too concentrated can lead to detector saturation, ion suppression, peak broadening, and rapid contamination of the ion source.[21][23] It is always better to start with a dilute sample and increase the concentration if the signal is too low.
-
-
Final Preparation:
-
Transfer the final diluted sample into an appropriate autosampler vial.
-
Run a blank injection (mobile phase only) before and after your sample sequence to check for carryover.
-
Section 4: Reference Data
Table 1: Common Protecting Groups and Potential Mass Adducts/Side Products
| Protecting Group | Structure | Monoisotopic Mass (Da) | Common Deprotection Reagent | Common Side Product(s) / Mass Shift (Da) |
| Boc (tert-Butoxycarbonyl) | C₅H₉O₂ | 101.0603 | TFA, HCl | t-Butylation: +56.0626 (C₄H₈) |
| Fmoc (Fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂ | 223.0759 | Piperidine | Piperidine-dibenzofulvene adduct: +265.1518 (C₁₉H₂₃N) |
| Cbz (Carboxybenzyl) | C₈H₇O₂ | 135.0446 | H₂/Pd-C | Incomplete hydrogenolysis (Benzyl ester still present) |
| Bn (Benzyl) | C₇H₇ | 91.0548 | H₂/Pd-C, DDQ | Oxidation to Benzaldehyde: +106.0419 (Product-H₂+O) |
| TBDMS (tert-Butyldimethylsilyl) | C₆H₁₅Si | 115.0943 | TBAF, HF | Silyl ether migration (in polyols) |
| PMB (para-Methoxybenzyl) | C₈H₉O | 121.0653 | DDQ, CAN | Over-oxidation to p-anisic acid |
Table 2: Common ESI-MS Adducts in Positive and Negative Ion Modes
| Ion Mode | Adduct | Mass Added (Da) | Common Source |
| Positive | [M+H]⁺ | 1.0078 | Proton (acidic mobile phase) |
| [M+Na]⁺ | 22.9898 | Glassware, solvents, buffers | |
| [M+K]⁺ | 38.9637 | Glassware, solvents, buffers | |
| [M+NH₄]⁺ | 18.0344 | Ammonium formate/acetate buffer | |
| [M+ACN+H]⁺ | 42.0344 | Acetonitrile mobile phase | |
| Negative | [M-H]⁻ | -1.0078 | Proton loss (basic mobile phase) |
| [M+Cl]⁻ | 34.9689 | Chlorinated solvents (e.g., DCM) | |
| [M+HCOO]⁻ | 44.9977 | Formic acid buffer | |
| [M+CH₃COO]⁻ | 59.0133 | Acetic acid buffer |
Note: Masses are monoisotopic. Data compiled from multiple sources.[1][2][3][4][5]
Section 5: References
-
Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. Retrieved from --INVALID-LINK--
-
LCGC International. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Chromatography Online. Retrieved from --INVALID-LINK--
-
Glumac, M. (2019, September 23). How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from --INVALID-LINK--
-
Deininger, S. O., & Heeren, R. M. (2015). Imaging Isomers on a Biological Surface: A Review. Journal of The American Society for Mass Spectrometry, 26(9), 1437–1445. --INVALID-LINK--
-
LGC Group. (2024, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from --INVALID-LINK--
-
Novatia, LLC. (n.d.). ESI Adduct Ions. Retrieved from --INVALID-LINK--
-
BenchChem. (2024). Navigating Boc Deprotection: A Guide to Minimizing Side Products. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from --INVALID-LINK--
-
MESLO. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from --INVALID-LINK--
-
Oberacher, H., et al. (2019). Mass Spectrometry Adduct Calculator. Journal of The American Society for Mass Spectrometry, 30(10), 2154–2158. --INVALID-LINK--
-
GMI, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from --INVALID-LINK--
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125. Retrieved from --INVALID-LINK--
-
Agilent Technologies. (2019, October 10). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Adduits ESI MS. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(13), 3047. Retrieved from --INVALID-LINK--
-
Ogilvie, K. K., & Sadana, K. L. (1976). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Tetrahedron Letters, 17(20), 1671-1674.
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from --INVALID-LINK--
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from --INVALID-LINK--
-
IMM. (n.d.). Sample preparation (MS, LC-MS). Retrieved from --INVALID-LINK--
-
Atobe, M., et al. (2019). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 21(10), 3614–3618. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from --INVALID-LINK--
-
Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Retrieved from --INVALID-LINK--
-
Stein, S. E. (2014). Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. Rapid Communications in Mass Spectrometry, 28(23), 2645–2660. --INVALID-LINK--
-
BenchChem. (2024). The TBDMS Group: A Superior Silyl Ether for Hydroxyl Protection in Complex Synthesis. Retrieved from --INVALID-LINK--
-
ACS Publications. (2024). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. ACS Omega. Retrieved from --INVALID-LINK--
-
ZefSci. (2024, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from --INVALID-LINK--
-
Fiehn Lab, UC Davis. (n.d.). MS Adduct Calculator. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2024, June 12). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The LC-MS chromatogram of Fmoc-Ala-Ile-NH2 prepared by PyBOP mediated couplings at 110 °C. Retrieved from --INVALID-LINK--
-
Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from --INVALID-LINK--
-
Cooks, R. G., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry, 429, 109-115. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, May 9). About LCMSMS sample preparation?. Retrieved from --INVALID-LINK--
-
Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013, February 20). No peaks in LC/MS/MS analysis. Retrieved from --INVALID-LINK--
-
Reddit. (2023, May 2). Seeking help with peptide/peptoid synthesis: puzzling deviations in LC-MS results. r/Chempros. Retrieved from --INVALID-LINK--
-
ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from --INVALID-LINK--
-
International Journal of Pharmacy and Pharmaceutical Research. (n.d.). ICP-MS- Analytical method for detection of elemental impurities. Retrieved from --INVALID-LINK--
-
MDPI. (2022). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Molecules, 27(15), 4983. Retrieved from --INVALID-LINK--
-
BenchChem. (2024). A Researcher's Guide to Deprotection Reagent Cross-Reactivity on TBDMS and Other Common Protecting Groups. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2024, February 8). BOC Protection and Deprotection. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024, August 10). Methods for Removing the Fmoc Group. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from --INVALID-LINK--
References
- 1. support.waters.com [support.waters.com]
- 2. enovatia.com [enovatia.com]
- 3. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. longdom.org [longdom.org]
- 13. m.youtube.com [m.youtube.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Imaging Isomers on a Biological Surface: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. zefsci.com [zefsci.com]
- 22. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 23. gmi-inc.com [gmi-inc.com]
Technical Support Center: Minimizing Aggregation of Peptides with Multiple 5-Methyl-Tryptophan Residues
Introduction
The incorporation of non-canonical amino acids is a powerful strategy in drug development to enhance peptide stability, potency, and pharmacokinetic profiles. 5-methyl-tryptophan (5-Me-Trp), an analog of tryptophan, is of particular interest. However, its introduction, especially in multiple positions within a peptide sequence, significantly increases hydrophobicity and the propensity for aggregation.[1] This aggregation can lead to a cascade of issues, including loss of efficacy, altered pharmacokinetics, reduced product shelf-life, and potential immunogenicity.[2][3][4]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and proactively minimize aggregation of peptides containing multiple 5-methyl-tryptophan residues.
Part 1: FAQs - Understanding the Core Problem
This section addresses the fundamental principles governing the aggregation of 5-Me-Trp-containing peptides.
Q1: Why are peptides with multiple 5-methyl-tryptophan residues so prone to aggregation?
A1: The primary driver is a significant increase in hydrophobicity. The addition of a methyl group to the indole ring of tryptophan enhances its non-polar character. When multiple 5-Me-Trp residues are present, the cumulative effect is a peptide with a strong tendency to self-associate in aqueous environments to minimize the exposure of these hydrophobic regions to water. Furthermore, the planar indole rings can engage in intermolecular π-π stacking interactions, which act like molecular "glue," stabilizing the aggregated state.[5][6][7] This stacking can be even more pronounced with the methyl group influencing the electronic properties of the indole ring.[5][8]
Q2: What are the visible (and invisible) signs of peptide aggregation?
A2: Aggregation can manifest in several ways. Visibly, you might observe turbidity, cloudiness, gel formation, or outright precipitation in your peptide solution. However, a clear solution does not guarantee the absence of aggregates.[9] Smaller, soluble aggregates like dimers, trimers, and oligomers are often "invisible" to the naked eye but can be the most problematic, acting as nuclei for larger aggregate formation and potentially triggering adverse biological responses.[9][10] Analytical techniques are essential for their detection.
Q3: How does pH influence the aggregation of these peptides?
A3: pH is a critical factor that modulates the overall net charge of a peptide.[1][11][12][13] For a peptide containing 5-Me-Trp as well as ionizable residues (like Lys, Arg, Asp, Glu), moving the pH of the solution away from the peptide's isoelectric point (pI) will increase its net charge. This enhances electrostatic repulsion between peptide molecules, which can counteract the hydrophobic forces driving aggregation and improve solubility.[14] Conversely, at a pH close to the pI, the net charge is minimal, reducing repulsion and often leading to maximum aggregation.[11][13]
Q4: Can lyophilization and reconstitution contribute to aggregation?
A4: Yes, absolutely. The process of lyophilization (freeze-drying) itself can introduce stress, but the most critical step is often reconstitution.[3] When a lyophilized, highly hydrophobic peptide powder is reconstituted, localized areas of high concentration can form before the peptide is fully solvated. This can lead to rapid aggregation, sometimes resulting in precipitates that are very difficult to redissolve.[3]
Part 2: Troubleshooting Guide - Proactive & Reactive Strategies
This section is organized by experimental stage to provide targeted solutions.
Logical Workflow for Troubleshooting Aggregation
This diagram outlines a systematic approach to diagnosing and solving aggregation issues with 5-Me-Trp peptides.
Caption: A decision-making workflow for troubleshooting peptide aggregation.
Peptide Design & Synthesis Phase
-
Issue: The peptide sequence is inherently aggregation-prone on paper.
-
Proactive Strategy:
-
Charge Distribution: Flank the hydrophobic 5-Me-Trp residues with charged amino acids (e.g., Lysine, Arginine, Aspartic Acid). This helps to increase overall solubility and electrostatic repulsion.[1]
-
"Gatekeeper" Residues: Consider placing proline residues near the 5-Me-Trp segments. Proline's unique cyclic structure disrupts the formation of regular secondary structures like β-sheets, which are common in aggregates.[15]
-
Strategic Substitutions: If permissible for activity, consider replacing one of the 5-Me-Trp residues with a less hydrophobic aromatic (like standard Tryptophan or Tyrosine) or a hydrophilic residue to break up long hydrophobic stretches.
-
Solubilization & Handling
-
Issue: The lyophilized peptide powder will not dissolve in aqueous buffers.
-
Troubleshooting Steps:
-
Start with Organic Solvent: For peptides with high hydrophobicity (>50% hydrophobic residues), initial dissolution in an organic solvent is often necessary.[16] Use a small amount of 100% DMSO or DMF to create a concentrated stock solution.
-
Step-wise Dilution: Add the aqueous buffer to the organic stock solution slowly, drop-by-drop, while vortexing or sonicating. This prevents the peptide from crashing out of solution.
-
Use Sonication: Brief periods of sonication can help break up small, pre-formed aggregates and aid dissolution.[1][16]
-
-
Issue: The peptide dissolves initially but then precipitates over time.
-
Troubleshooting Steps:
-
pH Adjustment: Determine the peptide's theoretical pI. Adjust the buffer pH to be at least 1.5-2 units away from the pI. For basic peptides (net charge > 0), use an acidic buffer (e.g., 10% acetic acid). For acidic peptides (net charge < 0), use a basic buffer (e.g., 0.1M ammonium bicarbonate).[16]
-
Work at Low Temperatures: Perform dissolution and handling steps on ice. Lower temperatures can slow down the kinetics of aggregation.
-
Formulation & Storage
-
Issue: The peptide is unstable and aggregates in the final formulation buffer during storage or stress (e.g., agitation).
-
Troubleshooting with Excipients:
-
Rationale: Excipients are additives that can stabilize peptides in solution.[2][3][17] They work through various mechanisms, including preferential exclusion, binding to hydrophobic patches, and increasing the energy barrier for aggregation.[3][17]
-
Recommended Excipients:
-
Amino Acids: Arginine and Glutamic Acid are particularly effective. Arginine's guanidinium group can interfere with π-π stacking, while both can increase the solubility of the formulation.[3]
-
Sugars/Polyols: Sucrose and Trehalose are commonly used as cryoprotectants and stabilizers.[17]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) or alkylsaccharides (like n-Dodecyl-β-D-maltoside, DDM) can be highly effective at preventing surface-induced aggregation and shielding hydrophobic regions.[3][4][17][18] Alkylsaccharides have been shown to be particularly potent stabilizers.[4][18]
-
-
Excipient Screening Data Summary
The following table provides a starting point for screening excipients to minimize aggregation of a hypothetical 5-Me-Trp peptide.
| Excipient Category | Example Excipient | Starting Concentration Range | Primary Mechanism of Action |
| Amino Acids | L-Arginine-HCl | 50 - 200 mM | Disrupts π-π stacking, increases solubility[3] |
| L-Glutamic Acid | 50 - 150 mM | Increases solubility, preferential exclusion[3] | |
| Sugars/Polyols | Sucrose | 2% - 10% (w/v) | Preferential exclusion, cryoprotectant[17] |
| Trehalose | 2% - 10% (w/v) | Preferential exclusion, cryoprotectant[17] | |
| Surfactants | Polysorbate 20 | 0.01% - 0.1% (v/v) | Shields hydrophobic surfaces, reduces surface adsorption |
| Alkylsaccharides | Dodecyl Maltoside (DDM) | 0.05% - 0.2% (w/v) | Potent inhibitor of hydrophobic interactions[4][17] |
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solubility & Excipient Screening
This protocol provides a framework for identifying optimal solubilization and formulation conditions.
Objective: To determine the effect of pH and various excipients on the solubility and short-term stability of the 5-Me-Trp peptide.
Materials:
-
Lyophilized 5-Me-Trp peptide
-
DMSO (ACS grade)
-
Aqueous Buffers: 10 mM Citrate (pH 3-6), 10 mM Phosphate (pH 6-8), 10 mM Tris (pH 7-9)
-
Excipient Stocks: 1 M L-Arginine, 20% (w/v) Sucrose, 1% (v/v) Polysorbate 20
-
96-well clear, flat-bottom plate
-
Plate reader capable of measuring absorbance at 350 nm
Methodology:
-
Prepare a Concentrated Peptide Stock: Carefully dissolve a small, known amount of peptide in 100% DMSO to create a 10 mg/mL stock solution.
-
Prepare Buffer/Excipient Matrix: In a 96-well plate, prepare a matrix of conditions. For example:
-
Rows A-C: pH screen. Add 98 µL of Citrate pH 4.0, Phosphate pH 7.4, and Tris pH 8.5 to respective rows.
-
Rows D-F: Excipient screen (at pH 7.4). Add 98 µL of Phosphate buffer containing Arginine (final conc. 150 mM), Sucrose (final conc. 5%), and Polysorbate 20 (final conc. 0.05%).
-
Row G: Negative Control (Buffer only).
-
-
Initiate Solubility Test: Add 2 µL of the 10 mg/mL peptide stock to each well (final concentration 0.2 mg/mL). Mix thoroughly by pipetting.
-
Initial Absorbance Reading (T=0): Immediately read the absorbance of the plate at 350 nm. This wavelength measures light scattering caused by aggregates.[19]
-
Incubation: Seal the plate and incubate at room temperature.
-
Follow-up Readings: Take absorbance readings at T=1h, 4h, and 24h.
-
Analysis: Conditions that maintain a low and stable absorbance at 350 nm are favorable. A significant increase in A350 indicates aggregation.
Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)
DLS is a powerful technique to measure the size distribution of particles in a solution, making it ideal for detecting soluble aggregates.[10][20]
Objective: To quantify the hydrodynamic radius (Rh) and polydispersity of the peptide in promising formulations.
Materials:
-
Peptide solution (e.g., from a successful condition in Protocol 1)
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvette
Methodology:
-
Sample Preparation: Filter the peptide solution through a 0.22 µm syringe filter to remove any dust or extrinsic particulates.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Load the sample into the cuvette.
-
Allow the sample to equilibrate inside the instrument for 5 minutes.
-
Perform a series of measurements (e.g., 10-15 runs of 10 seconds each).
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
Monomeric Peptide: A single, sharp peak at a low Rh with low polydispersity (<20%) indicates a homogenous, monomeric sample.
-
Aggregated Peptide: The presence of larger species (peaks at higher Rh values) or a high polydispersity index indicates the presence of oligomers and larger aggregates.
-
Visualizing the Mechanism of Aggregation
This diagram illustrates the key intermolecular forces that drive the self-assembly of peptides rich in 5-methyl-tryptophan.
References
- 1. jpt.com [jpt.com]
- 2. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. neurelis.com [neurelis.com]
- 5. Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. [1508.03093] Influence of pH and sequence in peptide aggregation via molecular simulation [arxiv.org]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. approcess.com [approcess.com]
- 20. Protein Aggregation Analysis [intertek.com]
Technical Support Center: Navigating the Challenges of Boc-5-methyl-DL-tryptophan Coupling in SPPS
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing Boc-5-methyl-DL-tryptophan. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome incomplete coupling and other common hurdles associated with this unique amino acid derivative.
Introduction
The incorporation of this compound into a peptide sequence can be a formidable task. Several factors contribute to the difficulty of achieving complete and efficient coupling. The primary challenges stem from the steric hindrance imparted by both the bulky tert-butyloxycarbonyl (Boc) protecting group and the methyl group at the 5-position of the indole side chain. Furthermore, the use of a DL-racemic mixture introduces complexity in both the synthesis and the subsequent analysis of the final peptide product.
This guide is structured to provide both quick solutions through our FAQ section and a more comprehensive, systematic approach in our in-depth troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling of this compound incomplete?
A1: Incomplete coupling is the most common issue and is primarily due to steric hindrance. The bulky Boc group on the alpha-amino group, combined with the 5-methyl group on the indole ring, can physically block the approach of the activated amino acid to the free amine on the growing peptide chain. This slows down the reaction kinetics significantly, often leading to incomplete coupling under standard conditions.[1]
Q2: I'm using a racemic mixture (DL-tryptophan derivative). What are the implications?
A2: Using a racemic mixture will result in the synthesis of a mixture of diastereomeric peptides. For each coupling step involving this compound, both the D- and L-isomers will be incorporated. This will lead to a complex mixture of final peptide products that can be very difficult to separate by standard purification techniques like reverse-phase HPLC.[2][3] The presence of these diastereomers may also impact the biological activity and pharmacological properties of your peptide.[2]
Q3: What are the best coupling reagents for such a hindered amino acid?
A3: For sterically hindered amino acids, standard coupling reagents like DCC/HOBt may be inefficient. More potent uronium/aminium or phosphonium-based reagents are highly recommended. These include HATU, HBTU, and COMU . These reagents rapidly form the activated species, which can more effectively overcome the steric barrier.[4]
Q4: Can I just extend the coupling time?
A4: While extending the reaction time can help, it may not be sufficient on its own and can sometimes increase the risk of side reactions, including racemization.[2] A better approach is often a combination of a more potent coupling reagent and a "double coupling" strategy.
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction. This is a highly effective strategy for difficult couplings, including those involving sterically hindered amino acids. It is recommended to perform a monitoring test, such as the Kaiser test, after the first coupling to determine if a second coupling is necessary.
Q6: Are there any specific side reactions I should be aware of with 5-methyl-tryptophan?
A6: Yes. The indole ring of tryptophan is susceptible to modification, particularly under the acidic conditions used for Boc deprotection (TFA treatment).[5][6] While the 5-methyl group can slightly alter the reactivity, the potential for alkylation or other modifications still exists.[7] It is also advisable to consider protecting the indole nitrogen, for instance with an additional Boc group (Boc-Trp(Boc)-OH), to minimize these side reactions.[8][9][10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving incomplete coupling of this compound.
Step 1: Assess the Severity of the Problem
The first step is to confirm and quantify the incomplete coupling.
-
Qualitative Monitoring (During Synthesis): The Kaiser test (ninhydrin test) is a reliable method to detect the presence of unreacted primary amines on the resin. A positive result (blue/purple beads) indicates incomplete coupling.
-
Quantitative Analysis (Post-Synthesis): After cleaving a small amount of peptide from the resin, analyze the crude product using Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) .
-
MS Analysis: Look for the presence of deletion sequences (peptides missing the 5-methyl-tryptophan residue).
-
HPLC Analysis: A complex chromatogram with multiple, difficult-to-resolve peaks can indicate the presence of diastereomers and deletion sequences.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting incomplete coupling of this compound.
Step 2: Implement Corrective Actions
If incomplete coupling is confirmed, consider the following strategies, starting with the most straightforward.
The choice of coupling reagent and reaction conditions is paramount.
| Coupling Reagent | Activation Mechanism | Recommended for Hindered Amino Acids? | Key Considerations |
| DCC/HOBt | Carbodiimide | Less effective | Byproduct (DCU) is insoluble and can be difficult to remove. |
| HBTU/HATU | Uronium/Aminium | Highly Recommended | Very efficient and fast-acting. HATU is often more effective than HBTU for very difficult couplings.[4] |
| COMU | Uronium/Aminium | Highly Recommended | Similar efficiency to HATU, with byproducts that are more soluble and easier to wash away. |
-
Double Coupling: This is often the most effective immediate solution. After the initial coupling (e.g., 1-2 hours), drain the reagents, wash the resin with DMF, and repeat the coupling step with fresh reagents.
-
Increase Temperature: Gently warming the reaction vessel to 40-50°C can help overcome the activation energy barrier for sterically hindered couplings. However, use caution as higher temperatures can increase the risk of racemization.[2]
-
Solvent Choice: Ensure the use of high-purity, anhydrous solvents like DMF or NMP. For sequences prone to aggregation, NMP can be a better solvent than DMF.
If, after a double coupling, the Kaiser test is still positive, it is crucial to "cap" the unreacted amines to prevent the formation of deletion sequences. This is done by acetylating the free amines, typically with acetic anhydride.
Step 3: Understanding the "DL" Challenge
When using this compound, you are introducing a racemic mixture at one position in your peptide chain.
Caption: Formation of diastereomeric peptides from a racemic amino acid.
The consequence is a final crude product that is a nearly 1:1 mixture of two diastereomers (assuming no chiral bias in the coupling reaction). These diastereomers will have very similar chemical properties, making their separation by standard HPLC challenging. You may require specialized chiral chromatography or extensive optimization of your purification method.
Experimental Protocols
Protocol 1: Double Coupling using HATU
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test.
-
-
Second Coupling (if Kaiser test is positive):
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Repeat the coupling procedure (Step 1) with fresh reagents.
-
Protocol 2: Capping with Acetic Anhydride
-
After the final coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. pubs.acs.org [pubs.acs.org]
Preventing oxidation of the indole ring of 5-methyl-tryptophan during synthesis
Here is the technical support center for preventing oxidation of the indole ring of 5-methyl-tryptophan during synthesis.
Introduction: The Challenge of Indole Instability
Welcome to the technical support guide for handling 5-methyl-tryptophan. Tryptophan and its derivatives are invaluable in pharmaceutical development, but their synthesis is often complicated by the reactivity of the indole ring. This electron-rich heterocycle is highly susceptible to oxidation, a common cause of reduced yields, complex purification profiles, and compromised final product integrity.[1] The presence of the electron-donating 5-methyl group can further exacerbate this instability.
This guide provides a structured, experience-driven approach to diagnosing, troubleshooting, and preventing indole oxidation during the synthesis of 5-methyl-tryptophan containing compounds. We will move from high-level frequently asked questions to in-depth troubleshooting protocols and mechanistic explanations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers in the field.
Q1: Why is the indole ring of 5-methyl-tryptophan so prone to oxidation?
The indole ring is an aromatic, electron-rich system. This high electron density makes it a target for electrophilic attack and oxidation.[2] Several factors during a typical synthesis workflow can initiate or accelerate this degradation:
-
Atmospheric Oxygen: Direct exposure to air, especially over long reaction times.
-
Reactive Oxygen Species (ROS): Contaminants like peroxides in solvents or those generated by light exposure can lead to degradation.[1]
-
Acidic Conditions: Strong acids, particularly those used in deprotection steps (e.g., Trifluoroacetic Acid - TFA), can generate reactive carbocations from other protecting groups or scavengers, which may alkylate or oxidize the indole ring.[3]
-
Trace Metals & Light: Metal impurities and light can catalyze the formation of ROS, promoting oxidation.[1][4]
Q2: What are the common signs of indole oxidation in my reaction?
Visual and analytical cues can quickly indicate an oxidation problem.
-
Color Change: The most immediate sign is a change in the color of your reaction mixture or isolated product. Solutions often turn yellow, pink, brown, or even black.[5]
-
Chromatography Profile: On Thin-Layer Chromatography (TLC), you may observe new, often colored, spots. In High-Performance Liquid Chromatography (HPLC), you will see the appearance of additional peaks, typically eluting near your product peak, which complicates purification.[5]
-
Mass Spectrometry (MS) Data: Analysis by MS will show unexpected masses corresponding to the addition of one or more oxygen atoms (+16 Da for hydroxylation, +32 Da for di-hydroxylation or hydroperoxide formation) or ring-opened products like N-formylkynurenine.[6]
Q3: What are the primary strategies to prevent oxidation of 5-methyl-tryptophan?
A multi-faceted approach is the most robust defense against indole oxidation.[5]
-
Inert Atmosphere: Rigorously excluding oxygen by working under an inert atmosphere (Nitrogen or Argon) is the first line of defense.
-
Indole Nitrogen (Nin) Protection: Temporarily masking the indole nitrogen with a protecting group significantly reduces its reactivity. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[3][7]
-
Use of Scavengers/Antioxidants: Adding radical scavengers or antioxidants to the reaction or cleavage cocktails can neutralize reactive species before they damage the indole ring.[3][8]
Q4: I see a mass increase of +4 Da in my final product. What could this be?
A mass increase of +4 Da relative to your expected product containing 5-methyl-tryptophan often corresponds to the formation of a kynurenine derivative via oxidative cleavage of the indole's C2-C3 double bond. This is a common degradation pathway.[4][9] The initial oxidation product is often N-formylkynurenine (+32 Da), which can subsequently lose the formyl group.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed solutions and step-by-step protocols for common challenges.
Guide 1: Prophylactic Protection — Mastering the Use of Indole Protecting Groups
The most effective way to prevent oxidation is to reduce the indole's intrinsic reactivity. Protecting the indole nitrogen (Nin) with an electron-withdrawing group is the standard and most reliable method.
An unprotected indole nitrogen has a lone pair of electrons that contributes to the aromatic system's high electron density. By acylating this nitrogen with a group like Boc, these electrons are delocalized into the carbonyl of the protecting group. This "pulls" electron density away from the indole ring, making it far less susceptible to oxidation and other electrophilic side reactions.
Caption: Workflow for N-indole protection using Boc anhydride.
The choice of protecting group depends on the overall synthetic strategy, particularly the type of chemistry used for the alpha-amino group (e.g., Fmoc or Boc chemistry).
| Protecting Group | Common Abbreviation | Stability | Cleavage Conditions | Recommended Use Case |
| tert-Butyloxycarbonyl | Nin-Boc | Stable to bases (piperidine) | Strong acid (e.g., TFA)[3] | Fmoc-based solid-phase peptide synthesis (SPPS) |
| Formyl | Nin-For | Stable to mild acid | Piperidine, hydrazine, or HF[2][3] | Boc-based solid-phase peptide synthesis (SPPS) |
| 2,4-dimethylpent-3-yloxycarbonyl | Nin-Doc | Stable to nucleophiles and TFA | Strong acid (e.g., HF)[10] | Boc-based SPPS requiring high acid stability |
This protocol describes a standard procedure for protecting the indole nitrogen, a crucial step before incorporating the amino acid into a larger synthesis.
Materials:
-
Fmoc-5-methyl-L-tryptophan
-
Di-tert-butyl dicarbonate (Boc)2O (1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Dissolve Fmoc-5-methyl-L-tryptophan in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add DMAP, followed by the dropwise addition of a solution of (Boc)2O in acetonitrile.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Once complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Workup - Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The resulting Fmoc-Trp(Boc)-OH can be purified by flash column chromatography or recrystallization if necessary. Confirm the product identity and purity by 1H NMR and LC-MS.
Guide 2: Reaction Environment Control — The Importance of Atmosphere and Scavengers
Even with a protected indole, harsh reaction conditions, especially during deprotection/cleavage steps, can generate highly reactive species that lead to side reactions.
During acid-mediated cleavage (e.g., using TFA to remove Boc or trityl groups), stable carbocations are generated. These cations are potent electrophiles that can attack the electron-rich indole ring, leading to alkylation byproducts. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations before they can react with the tryptophan residue.[3]
| Scavenger | Target Reactive Species | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Carbocations | 1-5% (v/v) | Highly effective. Reduces carbocations to the corresponding alkane. |
| Water | Carbocations | 1-5% (v/v) | Traps cations to form alcohols. Often used in combination with TIS. |
| 1,2-Ethanedithiol (EDT) | Carbocations | 1-2.5% (v/v) | Effective but has a strong odor. Use in a well-ventilated fume hood. |
| Indole/Hydroxyindoles | Reactive Oxygen Species (ROS) | Varies | Can act as a competitive substrate for oxidation.[8][11] |
Materials:
-
Schlenk flask or a three-neck round-bottom flask
-
Nitrogen or Argon gas line with a bubbler
-
Septa and needles
-
Anhydrous, degassed solvents
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.
-
Solid Reagent Addition: Add your solid reagents (e.g., protected 5-methyl-tryptophan) to the flask.
-
Evacuate and Refill Cycle: Seal the flask with septa. Connect it to a Schlenk line. Carefully evacuate the flask under vacuum for 2-3 minutes, then backfill with inert gas (N2 or Ar). Repeat this cycle 3-5 times to ensure all atmospheric oxygen is removed.
-
Solvent Degassing: Solvents must be degassed. A common method is "freeze-pump-thaw." Alternatively, sparging the solvent with an inert gas for 20-30 minutes can effectively remove dissolved oxygen.
-
Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Maintaining Inert Atmosphere: Ensure a gentle positive pressure of inert gas is maintained throughout the reaction, typically by connecting the gas line through a bubbler.
Guide 3: Post-Synthesis Analysis — Detecting and Quantifying Oxidation
If you suspect oxidation has occurred, proper analytical techniques are critical for confirming the presence of byproducts and adapting your strategy.
Caption: A systematic workflow for troubleshooting indole ring oxidation.
-
HPLC: Oxidized byproducts are generally more polar than the parent compound. Look for new peaks that elute earlier than your desired product on a reverse-phase column. A broad or tailing peak for your product can also suggest on-column degradation or the presence of co-eluting impurities.
-
Mass Spectrometry: This is the definitive tool. Calculate the expected masses for potential byproducts and look for them in your mass spectrum.
-
M + 16: Monohydroxylation (e.g., formation of a 5-hydroxy-indole derivative).
-
M + 32: Dihydroxylation or formation of N-formylkynurenine.[6]
-
M - 2: Dimerization or other coupling reactions.
-
By combining these prophylactic and diagnostic strategies, you can significantly improve the success rate of syntheses involving the sensitive 5-methyl-tryptophan moiety, leading to higher yields, easier purifications, and more reliable experimental outcomes.
References
- 1. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 8. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidative Action of Indole Compounds during the Autoxidation of Linoleic Acid [jstage.jst.go.jp]
- 10. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc-5-methyl-DL-tryptophan in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for navigating the complexities of using Boc-5-methyl-DL-tryptophan in your peptide synthesis workflows. This resource is designed to provide in-depth, experience-driven insights and actionable troubleshooting advice to ensure the stereochemical integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected heterogeneity in my peptide after coupling with this compound. What is the likely cause?
A1: The most probable cause of heterogeneity is the use of a racemic starting material. The "DL" designation in this compound indicates that it is a 1:1 mixture of two enantiomers: Boc-5-methyl-D-tryptophan and Boc-5-methyl-L-tryptophan. When you couple this racemic mixture to a chiral peptide chain (composed of L- or D-amino acids), you will inevitably produce a mixture of two diastereomeric peptides. These diastereomers will have different three-dimensional structures and, consequently, may exhibit different properties, including distinct retention times in HPLC analysis.
Q2: What are diastereomers, and how do they differ from enantiomers?
A2: Enantiomers are non-superimposable mirror images of each other (like your left and right hands). Diastereomers are stereoisomers that are not mirror images of each other. In the context of your peptide, if your main peptide chain is composed of L-amino acids, coupling it with Boc-5-methyl-L-tryptophan will yield the LLL-diastereomer, while coupling with Boc-5-methyl-D-tryptophan will result in the LDL-diastereomer. These two resulting peptides are diastereomers of each other. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation using standard laboratory techniques like reverse-phase HPLC.[1]
Q3: Can I prevent the formation of these two products during the coupling reaction?
A3: No, if you start with a racemic mixture (DL-form), you cannot prevent the formation of both diastereomers. The coupling reaction itself is generally not stereoselective and will proceed with both the D and L enantiomers present in your starting material. The solution is not in modifying the coupling step, but rather in your choice of starting material or your post-synthesis purification strategy.
Q4: Is Boc-5-methyl-tryptophan more prone to racemization than standard Boc-tryptophan?
A4: The 5-methyl group on the indole ring is an electron-donating group.[2] In the context of the two primary racemization mechanisms during peptide coupling (oxazolone formation and direct enolization), an electron-donating group would slightly destabilize the negatively charged enolate intermediate, which could theoretically lead to a slightly slower rate of racemization compared to unsubstituted tryptophan. However, this electronic effect is generally considered minor compared to other factors that heavily influence racemization, such as the choice of coupling reagents, the type and amount of base used, reaction temperature, and pre-activation time.[3] The most critical factor in your situation is the racemic nature of your starting material, not the potential for racemization of a single enantiomer during the coupling reaction itself.
Troubleshooting Guide: You've Used this compound and Have Diastereomers
If you have already synthesized your peptide using the racemic mixture and are observing two distinct peaks on your analytical HPLC, this section will guide you through the characterization and separation of your diastereomeric products.
Issue: Two Peaks Observed in HPLC Analysis
Workflow for Analysis and Separation of Diastereomeric Peptides
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of protonation and C5 methylation on the electrophilic addition reaction of cytosine: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of DL-Tryptophan by Affinity Chromatography on Bovine-Serum Albumin-Agarose Columns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of 5-Methylated Peptides in MS/MS Analysis
Welcome to the technical support center dedicated to elucidating the impact of the 5-methyl group on peptide fragmentation in mass spectrometry (MS/MS) analysis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and characterizing protein methylation, a critical post-translational modification (PTM) involved in a myriad of cellular processes.[1][2] Here, we will delve into the underlying principles, troubleshoot common experimental hurdles, and answer frequently asked questions to empower you in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the MS/MS analysis of 5-methylated peptides. We provide potential causes and actionable solutions to guide your experimental design and data interpretation.
Issue 1: Poor Fragmentation or Low Sequence Coverage of a Suspected Methylated Peptide
Symptoms:
-
You observe a precursor ion with a mass shift indicative of methylation (+14.01565 Da for each methyl group), but the MS/MS spectrum is weak, noisy, or dominated by the precursor ion.
-
The resulting fragment ions provide insufficient sequence coverage to confidently identify the peptide or localize the methylation site.
Potential Causes:
-
Low Abundance: Methylation is often a low-stoichiometry PTM, meaning only a small fraction of a given protein is modified at a specific site.[3] This can lead to low ion intensity for the methylated peptide.
-
Suppressed Fragmentation: The addition of a methyl group can alter the physicochemical properties of a peptide, sometimes leading to a more stable precursor ion that is resistant to fragmentation under standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) conditions.
-
Charge State: The charge state of the peptide can significantly influence its fragmentation behavior. For some methylated peptides, a particular charge state might be more conducive to fragmentation than others.
Solutions:
-
Enrichment of Methylated Peptides: To overcome low abundance, it is highly recommended to enrich your sample for methylated peptides prior to LC-MS/MS analysis.[1][3]
-
Immunoaffinity Purification (IAP): Utilize antibodies specific for different methylation states (e.g., mono-, di-, or tri-methyl lysine; symmetric or asymmetric dimethylarginine).[2] This is a highly effective method for enriching low-abundance methylated peptides.
-
Chromatography-Based Fractionation: Techniques like Strong Cation Exchange (SCX), Hydrophilic Interaction Liquid Chromatography (HILIC), or Isoelectric Focusing (IEF) can be used to fractionate peptides based on their physicochemical properties, which are altered by methylation.[4][5]
-
-
Optimize Fragmentation Energy:
-
Stepped Collision Energy: Instead of a single collision energy, apply a range of energies during your MS/MS scans. This can help to find the optimal energy for fragmenting your specific methylated peptide.
-
Alternative Fragmentation Methods: If CID/HCD yields poor fragmentation, consider using alternative fragmentation techniques:
-
-
Data-Dependent Acquisition (DDA) Strategy:
-
Include Precursor Masses with Expected Mass Shifts: Modify your DDA inclusion list to specifically target precursor ions with mass shifts corresponding to one or more methyl groups.
-
Increase Ion Injection Time: For low-intensity precursors, increasing the maximum ion injection time in the ion trap or Orbitrap can improve the signal-to-noise ratio of the MS/MS spectrum.
-
Issue 2: Ambiguous Localization of the 5-Methyl Group
Symptoms:
-
Your database search identifies a peptide as methylated, but the localization score is low, or the software cannot confidently assign the methylation site to a specific residue.
-
The MS/MS spectrum lacks the key fragment ions needed to pinpoint the location of the modification.
Potential Causes:
-
Insufficient Fragment Ion Series: A complete series of b- and/or y-ions flanking the potential methylation site is necessary for unambiguous localization. Gaps in these series can lead to ambiguity.
-
Neutral Losses: Methylated arginine and lysine residues can undergo characteristic neutral losses during CID/HCD, which can sometimes complicate spectral interpretation.
-
Methyl Group Migration: In some cases, particularly with singly charged ions in MALDI-MS/MS, the methyl group can migrate from its original position to another residue during fragmentation, leading to misleading fragment ions.[7]
Solutions:
-
Employ High-Resolution Mass Spectrometry: Using a high-resolution mass analyzer (e.g., Orbitrap, TOF) allows for accurate mass measurement of fragment ions, which can help to distinguish between different fragment types and confirm the presence of the methyl group on a specific fragment.
-
Leverage Alternative Fragmentation: As mentioned previously, ETD/ECD is often superior for PTM localization because it tends to cleave the peptide backbone while leaving the modification intact on the side chain.[6][8]
-
Manual Spectral Interpretation: Do not rely solely on automated software for localization. Manually inspect the MS/MS spectrum for characteristic reporter ions or neutral losses that can provide clues to the methylation site.
-
Consider the Charge State: Doubly charged ions produced by ESI are less prone to methyl group migration compared to singly charged ions from MALDI.[7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental impact of a 5-methyl group on peptide fragmentation?
The addition of a methyl group (+14.01565 Da) can influence peptide fragmentation in several ways:[5][10]
-
Increased Hydrophobicity: Methylation can slightly increase the hydrophobicity of a peptide, which may alter its retention time in reversed-phase liquid chromatography.[10]
-
Steric Hindrance: The methyl group can introduce steric hindrance, which may affect the efficiency of enzymatic digestion (e.g., missed cleavages by trypsin at methylated lysine or arginine residues).[11]
-
Changes in Fragmentation Pathways: The presence of a methyl group can open up new fragmentation channels, such as neutral losses of methylamines from arginine residues. It can also influence the relative abundance of different fragment ion series.
-
Proton Mobility: In CID/HCD, fragmentation is driven by the mobility of protons along the peptide backbone. The presence of a methyl group on a basic residue can influence proton affinity and thus alter fragmentation patterns.[12]
Q2: How can I differentiate between isobaric modifications like tri-methylation and acetylation?
Tri-methylation of a lysine residue results in a mass shift of +42.04695 Da, while acetylation adds +42.01057 Da. Although these masses are very close, they can be distinguished using a high-resolution mass spectrometer.[13]
-
Mass Accuracy: An instrument with high mass accuracy (<5 ppm) can resolve the small mass difference of 0.03638 Da between these two modifications.[13]
-
Characteristic Fragment Ions: Acetylated lysine often produces a characteristic immonium ion at m/z 126.1, while tri-methylated lysine does not.
| Modification | Mass Shift (Da) | Key Differentiating Feature |
| Tri-methylation | +42.04695 | Requires high mass accuracy to distinguish from acetylation. |
| Acetylation | +42.01057 | Often produces a characteristic immonium ion at m/z 126.1. |
Q3: What are the best practices for setting up a database search for methylated peptides?
-
Specify Variable Modifications: In your search parameters, include the relevant methylation states (e.g., monomethyl, dimethyl, trimethyl) as variable modifications on the suspected amino acids (typically lysine and arginine).
-
Account for Missed Cleavages: Since methylation can hinder trypsin cleavage, increase the number of allowed missed cleavages in your search parameters.[11]
-
Use a High-Quality Database: Ensure you are searching against a comprehensive and accurate protein database for your organism of interest.
-
Control False Discovery Rate (FDR): Be aware that large-scale methylation studies can be prone to high FDRs.[14] It is crucial to apply stringent filtering criteria and consider orthogonal validation methods.
-
Consider "Heavy-Methyl SILAC": For quantitative studies and to increase confidence in identification, consider using stable isotope labeling with amino acids in cell culture (SILAC) with heavy-labeled methionine, which serves as the precursor for S-adenosylmethionine (the methyl donor).[14]
Visualizing Fragmentation and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the fragmentation of a methylated peptide and a typical experimental workflow.
Caption: Fragmentation of a methylated peptide by CID/HCD vs. ETD.
Caption: Workflow for the analysis of 5-methylated peptides.
References
- 1. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides: Precaution of Using MS/MS of Singly Charged Ions for Interrogating Peptide Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifetein.com [lifetein.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Gas‐phase fragmentation of protonated mono‐N‐methylated peptides. Analogy with solution‐phase acid‐catalyzed hydrolysis | Semantic Scholar [semanticscholar.org]
- 13. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Long Peptides with Boc-5-methyl-DL-tryptophan
Welcome to the technical support center for optimizing the synthesis of long peptides incorporating Boc-5-methyl-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges presented by this modified amino acid. Our focus is on enhancing yield and purity through a mechanistic understanding of the underlying chemistry.
The incorporation of 5-methyl-tryptophan can significantly alter a peptide's conformational properties, hydrophobicity, and biological activity. However, its synthesis, particularly in long sequences, presents a confluence of challenges: the steric hindrance of the methylated indole, the increased nucleophilicity of the indole ring, the complications of using a racemic mixture, and the inherent difficulties of long-peptide synthesis. This guide provides a structured approach to troubleshooting and protocol optimization.
Troubleshooting Guides
This section addresses specific issues you may encounter during your synthesis, providing explanations for the root causes and actionable, step-by-step protocols for resolution.
Problem 1: Low Coupling Efficiency and Incomplete Synthesis
Symptom: Mass spectrometry analysis of a test cleavage reveals a high prevalence of deletion sequences, particularly at the position following the 5-methyl-DL-tryptophan residue. The Kaiser test or other ninhydrin-based tests may give a false negative due to steric hindrance.
Causality: The primary cause of low coupling efficiency is the steric hindrance imposed by the bulky 5-methyl-indole side chain.[1] This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the formation of the peptide bond. When synthesizing long peptides, this issue is compounded by potential on-resin aggregation, which can further restrict access to the N-terminus.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low coupling efficiency.
Solutions & Protocols:
-
Optimize Coupling Reagent: Standard coupling reagents may be insufficient. Switch to a more potent uronium/aminium or phosphonium-based reagent.
Coupling Reagent Class Relative Potency Key Advantages for Hindered Couplings DCC/HOBt Carbodiimide Standard Cost-effective, but often inefficient for sterically hindered residues. HBTU/HCTU Uronium/Aminium High Good performance, but can be less effective than HATU for difficult couplings. HATU Uronium/Aminium Very High Generally the reagent of choice for hindered amino acids due to the formation of a highly reactive OAt-ester, which accelerates coupling and minimizes racemization.[2][3][4][5] COMU Uronium/Aminium Very High Comparable to HATU in efficiency, with the added benefit of improved solubility and safety (avoids HOBt/HOAt byproducts).[6] PyAOP/PyBOP Phosphonium Very High Excellent for hindered couplings but can be more expensive. -
Protocol: HATU Coupling for this compound
-
Resin Preparation: Ensure the resin-bound peptide with a free N-terminus is well-swollen in N,N-Dimethylformamide (DMF).
-
Pre-activation: In a separate vessel, dissolve this compound (2.0 eq. relative to resin loading) and HATU (1.9 eq.) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq.) to the pre-activation mixture. Allow to stand for 1-2 minutes. For sterically demanding couplings, this pre-activation time can be extended up to 15 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a method appropriate for hindered couplings (a quantitative ninhydrin test may be necessary).
-
Double Coupling: If the coupling is incomplete after 2-4 hours, drain the resin, wash thoroughly with DMF, and repeat the coupling procedure with a fresh solution of activated amino acid.
-
-
Address Peptide Aggregation: In long peptides, aggregation can be a major contributor to poor yield. The hydrophobicity of the 5-methyl-tryptophan residue can exacerbate this issue.[7][8][9][10]
-
Chaotropic Salts: Before coupling, wash the resin with a solution of 0.8 M LiCl in DMF to disrupt secondary structures.[7]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly improve coupling efficiency by breaking up aggregates and increasing reaction kinetics.[7]
-
Solvent Choice: Consider using N-methylpyrrolidone (NMP) or a mixture of solvents, which can have better solvating properties for aggregated peptides.
-
Problem 2: Side-Product Formation During Final Cleavage
Symptom: HPLC and Mass Spectrometry analysis of the crude peptide reveals significant impurities with mass additions corresponding to alkylation (+57 for t-butyl) or other modifications to the tryptophan residue.
Causality: The Boc-SPPS strategy culminates in a strong acid cleavage step (typically with anhydrous Hydrogen Fluoride or Trifluoromethanesulfonic acid) to deprotect side chains and cleave the peptide from the resin.[11][12][13][14][15][16] This process generates reactive carbocations from the Boc groups and other protecting groups. The indole ring of tryptophan is highly nucleophilic and susceptible to alkylation by these carbocations.[17][18][19] The electron-donating 5-methyl group increases the electron density of the indole ring, making it even more susceptible to electrophilic attack than a standard tryptophan residue.
Decision Tree for Scavenger Cocktail Selection:
Caption: Decision process for selecting the final cleavage protocol.
Solutions & Protocols:
-
Indole Protection Strategy: The most robust way to prevent side reactions is to protect the indole nitrogen during synthesis.
-
Boc-Trp(For)-OH: In Boc chemistry, the use of an N-in-formyl (For) protecting group is standard for tryptophan.[11][17] This group is stable to the repetitive TFA treatments for Boc deprotection but can be removed during the final HF cleavage, especially in the presence of a thiol scavenger like 1,2-ethanedithiol (EDT).[11][14] If using TFMSA, the formyl group may need to be removed in a separate step prior to cleavage.[11]
-
-
Optimized Scavenger Cocktails: The choice of scavengers is critical to "trap" reactive cations.
-
For HF Cleavage: A common and effective cocktail for tryptophan-containing peptides is the "low-high" HF procedure.
-
Low HF Step: A mixture of low concentration HF in dimethyl sulfide (DMS) with p-cresol is used to remove most benzyl-type protecting groups under SN2 conditions, which minimizes carbocation formation.[14]
-
High HF Step: A subsequent treatment with high concentration HF cleaves the peptide from the resin and removes more resistant protecting groups.
-
-
Recommended HF Scavenger Mixture (for peptides with 5-Me-Trp):
Scavenger Primary Function Concentration in HF p-Cresol Carbocation scavenger 5-10% Anisole Carbocation scavenger, especially for benzyl cations. 5-10% 1,2-Ethanedithiol (EDT) Reduces oxidation, scavenges trityl groups, aids in deformylation. 2-5% Dimethyl Sulfide (DMS) Suppresses alkylation of Met; used in low-HF procedures. 65% (in low-HF) -
Problem 3: Diastereomeric Mixture in Final Product
Symptom: Reverse-phase HPLC analysis of the purified peptide shows two or more closely eluting peaks with the same mass, indicating the presence of diastereomers.
Causality: The starting material, this compound, is a racemic mixture of the D- and L-enantiomers. When incorporated into a peptide chain otherwise composed of L-amino acids, the result will be a mixture of two diastereomeric peptides (e.g., L-peptide-L-5-Me-Trp-L-peptide and L-peptide-D-5-Me-Trp-L-peptide). Diastereomers have different physical properties and can often be separated by chromatography.[20][21][22][23]
Solutions & Protocols:
-
Chiral Starting Material: The most effective solution is to use an enantiomerically pure starting material, such as Boc-5-methyl-L-tryptophan or Boc-5-methyl-D-tryptophan, if commercially available and suitable for your research goals.
-
Chromatographic Separation: If using the DL-mixture is unavoidable, the resulting diastereomers must be separated.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common method for separating peptide diastereomers.[22][23] The different stereochemistry can lead to subtle changes in the peptide's overall conformation and hydrophobicity, resulting in different retention times on an achiral C18 or C8 column.
-
Protocol: Optimizing RP-HPLC for Diastereomer Separation
-
Column Selection: Start with a high-resolution, analytical C18 column.
-
Gradient Optimization: Use a very shallow gradient of acetonitrile (or methanol) in water with 0.1% TFA. A gradient of 0.2-0.5% organic phase per minute can often resolve closely eluting peaks.
-
Temperature Control: Varying the column temperature can alter the selectivity and improve resolution.
-
Chiral Stationary Phases: For particularly difficult separations, HPLC columns with a chiral stationary phase can be employed, though this is often more complex and expensive.[20][24]
-
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the indole nitrogen of this compound during synthesis? A1: While not strictly mandatory, it is highly recommended. The 5-methyl group is electron-donating, which activates the indole ring towards electrophilic attack. Protecting the indole nitrogen with a formyl group (Boc-Trp(For)-OH) significantly reduces the risk of alkylation during the final acid cleavage, leading to a cleaner crude product and higher yield of the desired peptide.[11][17]
Q2: Which coupling reagent is best for incorporating this compound? A2: Due to the significant steric hindrance, a high-potency coupling reagent is essential. HATU is generally considered the gold standard for such challenging couplings because of its rapid activation, high efficiency, and ability to suppress racemization.[2][3][4][5][6] COMU is an excellent alternative with similar reactivity and enhanced safety.
Q3: My long peptide is precipitating on the resin during synthesis. What can I do? A3: This is likely due to on-resin aggregation, a common problem in long or hydrophobic sequences.[7][8][10] Strategies to overcome this include:
-
Solvent Choice: Switch from DMF to NMP or use a mixture containing chaotropic salts like LiCl.
-
Disruptive Washes: Before coupling, perform washes with a chaotropic salt solution to break up secondary structures.[7]
-
Microwave Synthesis: Employing a microwave peptide synthesizer can disrupt aggregation and drive difficult couplings to completion.[7]
-
Boc Chemistry Advantage: The repetitive TFA deprotection steps in Boc-SPPS can help disrupt aggregates as they form, which can be an advantage over Fmoc chemistry for certain difficult sequences.[7]
Q4: How do I confirm the identity of the diastereomers in my final product? A4: The most definitive method is to synthesize authentic standards using enantiomerically pure Boc-5-methyl-L-tryptophan and Boc-5-methyl-D-tryptophan. The retention times of these standards on your HPLC system can then be used to identify the peaks in your diastereomeric mixture. In the absence of standards, analytical techniques like NMR spectroscopy can sometimes be used to characterize the different stereoisomers, though this can be complex.[25][26]
Q5: What is the best cleavage method for a peptide containing 5-Me-Trp synthesized on a Merrifield resin? A5: For cleavage from a Merrifield resin, anhydrous Hydrogen Fluoride (HF) is the standard method.[11][12][13] A "low-high" HF procedure is recommended to minimize side reactions. A scavenger cocktail containing p-cresol and a thiol (like EDT) is crucial to protect the 5-methyl-tryptophan residue from alkylation and to assist in the removal of an N-in-formyl protecting group, if used.[14][16]
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. genscript.com [genscript.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 22. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chiraltech.com [chiraltech.com]
- 25. researchgate.net [researchgate.net]
- 26. ijsra.net [ijsra.net]
Alternative deprotection strategies for acid-sensitive peptides with 5-methyl-tryptophan
Welcome to the technical support center for peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the final deprotection of synthetic peptides, particularly those containing the acid-sensitive residue 5-methyl-tryptophan. Standard deprotection protocols using high concentrations of trifluoroacetic acid (TFA) can often lead to undesired side reactions, compromising the purity and yield of the final product.
Here, we provide a structured troubleshooting guide in a question-and-answer format, offering alternative strategies and explaining the rationale behind each experimental choice. Our goal is to equip you with the knowledge to navigate these challenges and successfully isolate your target peptide.
Frequently Asked Questions (FAQs): The Challenge with 5-Methyl-Tryptophan
Q1: I've synthesized a peptide containing 5-methyl-tryptophan. After standard TFA cleavage, my HPLC and MS analyses show multiple side products. What is happening?
A1: The issue you're observing is common for peptides containing tryptophan and its derivatives, like 5-methyl-tryptophan (5-Me-Trp). The indole ring of 5-Me-Trp is highly electron-rich, making it exceptionally susceptible to modification during strong acid cleavage. During this process, carbocations are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from Boc or tBu) and the resin linker. These reactive electrophiles can attack the nucleophilic indole ring, leading to undesired alkylation.[1][2] Furthermore, the indole ring is prone to oxidation under acidic conditions.[3] The 5-methyl group, being electron-donating, can exacerbate this sensitivity compared to standard tryptophan.
Q2: What are the most common side products I should be looking for?
A2: The primary side products are typically:
-
Alkylated 5-Me-Trp: The indole ring can be modified by tert-butyl cations or fragments from the resin linker.[1] This results in adducts that add approximately 56 Da (for t-butyl) to the mass of your peptide for each modification.
-
Oxidized 5-Me-Trp: Oxidation can lead to various products, with additions of +16 Da (mono-oxidation) or +32 Da (di-oxidation) being common.
-
Reattachment to Resin: Cationic species from the linker can react with the indole ring, causing the peptide to irreversibly reattach to the resin support, which lowers the yield.
These modifications can complicate purification and compromise the biological activity of your peptide.
Q3: My standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5). Is this not sufficient to protect the 5-Me-Trp residue?
A3: While triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations, it may not be sufficient to prevent all side reactions, especially with highly sensitive residues like 5-Me-Trp or when other reactive species are present (e.g., from Arg(Pbf/Pmc) protecting groups).[4] The sheer concentration of reactive species generated during a 95% TFA cleavage can overwhelm the scavenger, leading to the side products you observe. For such sensitive peptides, a more robust or an entirely different deprotection strategy is required.
Troubleshooting Guide: Alternative Deprotection Strategies
If you are facing the issues described above, consider the following alternative strategies. The choice of method depends on the overall composition of your peptide and the type of resin used for the synthesis.
Strategy 1: Enhanced Scavenger Cocktails for Standard Acidolysis
Before abandoning TFA entirely, a more potent scavenger cocktail can be employed. This is often the first and simplest troubleshooting step.
When to use it: When you observe minor to moderate levels of side products and wish to stay with a familiar TFA-based workflow.
Causality: The goal is to introduce a variety of scavengers that can trap a wider range of electrophilic species and also create a reducing environment to prevent oxidation. Thiol-based scavengers are particularly effective.[3]
Recommended Cocktail - Reagent K: A widely used and robust cocktail for peptides with multiple sensitive residues is Reagent K.[5]
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage & Deprotection |
| Phenol | 5% | Scavenger (protects Tyr, Trp) |
| Water | 5% | Promotes cleavage, scavenger |
| Thioanisole | 5% | Scavenger, aids Arg(Pmc/Pbf) removal |
| 1,2-Ethanedithiol (EDT) | 2.5% | Potent scavenger, reducing agent |
Protocol 1: Cleavage with Reagent K
-
Preparation: Place the dry, peptide-bound resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage: Add freshly prepared Reagent K (e.g., 2-4 mL per 100 mg of resin) to the vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple Arg(Pbf) residues may require longer incubation.
-
Isolation: Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Washing & Drying: Centrifuge to pellet the peptide. Wash the pellet with cold ether 2-3 times to remove residual scavengers. Dry the peptide under vacuum.
Strategy 2: Mild Acidolysis with Fluoroalcohols
This strategy moves away from high concentrations of TFA by using a dilute solution of a strong acid in a fluoroalcohol solvent. These solvents have a unique ability to stabilize cationic species without being nucleophilic themselves, promoting deprotection under much milder acidic conditions.[6][7]
When to use it: For highly acid-sensitive peptides where even robust scavenger cocktails fail. This is also a "PFAS-free" alternative to TFA-heavy methods.[8]
Causality: Hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are highly polar, non-nucleophilic solvents that promote the desired acid-catalyzed cleavage and deprotection reactions at significantly lower acid concentrations.[6][9] This reduces the generation rate of reactive carbocations, minimizing side reactions.
Recommended Cocktail: 0.1 N HCl in Hexafluoroisopropanol (HFIP)
| Component | Concentration/Volume | Purpose |
| Hydrochloric Acid (HCl) | 0.1 N | Deprotection Catalyst |
| Hexafluoroisopropanol (HFIP) | to volume | Solvent |
| Triisopropylsilane (TIS) | 1% (v/v) | Scavenger (optional, but recommended for Trp) |
Protocol 2: HCl/HFIP Cleavage
-
Preparation: Place the dry, peptide-bound resin (e.g., 100 mg) in a reaction vessel.
-
Cocktail Preparation: Prepare a 0.1 N solution of HCl in HFIP. This can be done by diluting a stock solution of HCl (e.g., from dioxane) into HFIP. Add TIS to 1% (v/v).
-
Cleavage: Add the freshly prepared HCl/HFIP cocktail (e.g., 2 mL per 100 mg of resin).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours. Note that the removal of some protecting groups, like Arg(Pbf), may be slower under these conditions.[8] Monitor cleavage by taking small aliquots.
-
Isolation & Precipitation: Filter the resin and wash with a small amount of fresh HFIP or dichloromethane (DCM). Combine the filtrates and precipitate the peptide with cold diethyl ether as described in Protocol 1.
Strategy 3: Silyl Halide-Mediated Cleavage (TMSBr)
For peptides with particularly stubborn protecting groups (e.g., multiple Arg residues) that also contain acid-sensitive moieties, a trimethylsilyl bromide (TMSBr)-based cocktail can be highly effective. This method offers rapid deprotection while suppressing common side reactions.
When to use it: For complex peptides containing multiple Arg(Mtr/Pmc) residues alongside Trp, where long TFA exposure times would be detrimental.
Causality: TMSBr acts as a Lewis acid and, in combination with a soft nucleophile like thioanisole and a Brønsted acid (TFA), it generates a "hard" acid in situ. This combination is highly efficient at cleaving strong protecting groups like those on arginine, often requiring much shorter reaction times (15-30 minutes) than standard TFA cocktails.[10][11] The rapid nature of the cleavage minimizes the exposure time of the sensitive 5-Me-Trp to acidic conditions. This method has been shown to completely suppress the formation of sulfonation by-products on tryptophan.[10]
Recommended Cocktail: TMSBr in TFA with Scavengers
| Component | Example Volume | Purpose |
| Trifluoroacetic Acid (TFA) | 7.5 mL | Acid, Solvent |
| Thioanisole | 1.17 mL | Scavenger, Soft Nucleophile |
| 1,2-Ethanedithiol (EDT) | 0.50 mL | Scavenger |
| m-cresol | 0.1 mL | Scavenger |
| Trimethylsilyl Bromide (TMSBr) | 1.32 mL | Deprotection Agent |
Protocol 3: TMSBr-Mediated Cleavage
-
Safety First: TMSBr is highly corrosive and moisture-sensitive. This procedure must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
-
Cocktail Preparation: In a suitable flask, combine TFA, thioanisole, EDT, and m-cresol. Cool the mixture to 0°C in an ice bath.
-
TMSBr Addition: Slowly and carefully add the TMSBr to the cold scavenger solution.
-
Cleavage: Add the dry peptide-resin (e.g., 200 mg for the volumes above) to the freshly prepared, cold cocktail.
-
Incubation: Allow the reaction to proceed for 15-30 minutes at 0°C under an inert atmosphere.
-
Isolation & Precipitation: Filter the resin and wash twice with fresh, clean TFA. Combine the filtrates and precipitate the peptide with cold diethyl ether as described in Protocol 1.
Visualizing the Problem and Solution
To better understand the challenges and the selection process, the following diagrams illustrate the key concepts.
Side Reactions of 5-Methyl-Tryptophan
Caption: Key pathways in acid-mediated deprotection of 5-Me-Trp peptides.
Decision Workflow for Deprotection Strategy
Caption: Decision tree for selecting an appropriate deprotection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides with Multiple Hydrophobic Residues like 5-Methyl-Tryptophan
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of synthetic peptides, particularly those rich in hydrophobic residues such as 5-methyl-tryptophan. The information provided herein is a synthesis of established principles in peptide chemistry and practical, field-proven troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the purification of hydrophobic peptides.
Q1: Why is my hydrophobic peptide, especially one with 5-methyl-tryptophan, so difficult to purify?
A1: The challenges with hydrophobic peptides, particularly those containing multiple residues like 5-methyl-tryptophan, stem from several core physicochemical properties:
-
Poor Aqueous Solubility: Peptides with a high percentage of hydrophobic residues (generally >50%) have limited solubility in water-based solutions, which are the primary mobile phases in the most common purification technique, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] The methyl group on the indole ring of 5-methyl-tryptophan further increases its hydrophobicity compared to standard tryptophan, exacerbating this issue.
-
High Aggregation Potential: Hydrophobic peptides have a strong tendency to self-associate and form aggregates through intermolecular hydrophobic interactions.[3][4] This can lead to the formation of β-sheet structures, resulting in precipitation either before or during the purification process.[3][5] This aggregation can cause peak broadening, poor resolution, and even irreversible adsorption to the chromatography column.[5]
-
Strong Retention on RP-HPLC Columns: The very nature of hydrophobicity leads to strong interactions with the non-polar stationary phase (e.g., C18) of RP-HPLC columns.[5][6] This can result in the need for high concentrations of organic solvent for elution, which may not be sufficient to disrupt aggregates or may cause the peptide to precipitate on the column. In extreme cases, the peptide may not elute at all.[5]
Q2: My peptide won't dissolve in the initial mobile phase. What should I do?
A2: This is a common starting problem. For highly hydrophobic peptides, direct dissolution in aqueous buffers is often unsuccessful.[7] A systematic approach to solubilization is crucial:
-
Start with a Small Amount: Always test the solubility with a small portion of your peptide to avoid losing your entire sample.[1]
-
Use Organic Solvents: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is often the first choice due to its high solubilizing power and relatively low toxicity in many biological assays.[1][2] Other options include dimethylformamide (DMF), acetonitrile (ACN), or alcohols like isopropanol or n-propanol.[1][7]
-
Step-wise Dilution: Once dissolved in the organic solvent, gradually add your aqueous mobile phase (e.g., water with 0.1% TFA) to the peptide solution.[1][2] If the peptide begins to precipitate, you have exceeded its solubility in that particular solvent mixture.
-
Consider Stronger Solvents/Additives: For extremely difficult cases, solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be used, as they are known to disrupt secondary structures that contribute to aggregation.[3][8] Chaotropic agents like guanidine hydrochloride or urea can also be effective but may not be compatible with RP-HPLC.[3][9]
Q3: I'm seeing a broad peak, or multiple peaks, where I expect a single pure peptide. What's happening?
A3: This is often a sign of on-column aggregation or conformational isomers.
-
On-Column Aggregation: The peptide may be aggregating on the column during the separation process. This can be influenced by the sample concentration, the mobile phase composition, and the temperature.
-
Conformational Isomers: Some peptides can exist in multiple stable conformations that may be resolved by HPLC, leading to the appearance of multiple peaks for a single compound.
-
Incomplete Solubilization: If the peptide is not fully dissolved in the injection solvent, it can lead to peak tailing and broadening.
Q4: Can I use a different chromatography technique besides RP-HPLC?
A4: While RP-HPLC is the standard for peptide purification, for extremely hydrophobic peptides, alternative or complementary techniques can be considered.[6]
-
Ion-Exchange Chromatography (IEX): This can be a useful orthogonal technique if your peptide has a net charge.
-
Size-Exclusion Chromatography (SEC): SEC can be used as an initial clean-up step to remove smaller or larger impurities, or for buffer exchange.
-
Alternative Stationary Phases: Instead of the standard C18 stationary phase, a less hydrophobic phase like C8 or C4 can be beneficial for highly retentive peptides.[10][11]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific purification challenges.
Troubleshooting Guide 1: Poor Solubility and Sample Preparation
Issue: The crude peptide is insoluble in standard RP-HPLC mobile phases.
Protocol 1: Systematic Solubilization
-
Initial Solvent Screening:
-
Place a small, equivalent amount of lyophilized peptide into several microcentrifuge tubes.
-
Test the solubility in the following solvents, starting with a small volume and gradually increasing:
-
Water with 0.1% Trifluoroacetic Acid (TFA)
-
50% Acetonitrile (ACN) in water (with 0.1% TFA)
-
Pure Acetonitrile (with 0.1% TFA)
-
Pure Dimethyl Sulfoxide (DMSO)
-
Pure Dimethylformamide (DMF)
-
Isopropanol or n-propanol
-
-
Use gentle vortexing and sonication to aid dissolution, but be cautious with sonication as it can generate heat and potentially degrade the peptide.[9]
-
-
Step-wise Dilution for Injection:
-
Once a suitable organic solvent is found (e.g., DMSO), dissolve the peptide in the minimum required volume.
-
Slowly add the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to the dissolved peptide solution while vortexing.
-
If the solution remains clear, it is ready for injection. If precipitation occurs, the final concentration is too high for that solvent composition. You may need to inject a more dilute sample or increase the organic content of your initial mobile phase.
-
Visualization: Solubilization Workflow
Caption: Decision workflow for solubilizing hydrophobic peptides.
Troubleshooting Guide 2: Optimizing RP-HPLC Conditions
Issue: The peptide shows poor peak shape (broadening, tailing), co-elutes with impurities, or is irreversibly adsorbed to the column.
Protocol 2: Method Development for Hydrophobic Peptides
-
Column Selection:
-
Standard: Begin with a C18 column, as it is the most common for peptide separations.[6]
-
Alternative: If the peptide is too strongly retained, switch to a less hydrophobic stationary phase like C8 or C4.[10] This will reduce the interaction strength and may allow for elution with a lower organic solvent concentration.
-
-
Mobile Phase Optimization:
-
Organic Solvent: Acetonitrile is the standard organic modifier. However, for very hydrophobic peptides, stronger solvents like isopropanol or n-propanol can be more effective at disrupting hydrophobic interactions and improving solubility on the column.[7] You can also use a mixture, for example, 50:50 acetonitrile:n-propanol.[7]
-
Ion-Pairing Agents: Trifluoroacetic acid (TFA) at 0.1% is the most common ion-pairing agent. It pairs with basic residues on the peptide, increasing its overall hydrophobicity and retention.[12][13][14] For difficult separations, consider using alternative ion-pairing agents:
-
Formic Acid (FA): A weaker ion-pairing agent that can be useful for LC-MS applications as it causes less ion suppression than TFA.[15]
-
Heptafluorobutyric Acid (HFBA): A stronger, more hydrophobic ion-pairing agent that will significantly increase the retention of your peptide.[12][16] This can be useful for improving the resolution of closely eluting species.[12]
-
-
-
Gradient Optimization:
-
Shallow Gradient: For hydrophobic peptides, a shallow gradient is often necessary to achieve good resolution.[17] A typical starting point would be a gradient of 1% organic modifier change per minute.[17]
-
High Initial Organic Content: You may need to start your gradient with a higher percentage of organic solvent than for more hydrophilic peptides to ensure the peptide remains soluble upon injection.
-
-
Temperature Control:
-
Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. It can also sometimes disrupt peptide aggregates.
-
Data Presentation: Ion-Pairing Agent Effects
| Ion-Pairing Agent | Relative Hydrophobicity | Effect on Peptide Retention | Recommended Use Case |
| Formic Acid (FA) | Low | Decreased retention | LC-MS compatibility, weakly retained peptides |
| Trifluoroacetic Acid (TFA) | Medium | Standard retention | General purpose peptide purification |
| Heptafluorobutyric Acid (HFBA) | High | Increased retention | Poorly retained peptides, improving resolution |
Visualization: HPLC Optimization Strategy
Caption: A systematic approach to HPLC method development.
Troubleshooting Guide 3: Alternative Purification Strategies
Issue: RP-HPLC fails to yield a pure product, even after extensive optimization.
Protocol 3: Purification via Precipitation
For extremely hydrophobic peptides that are insoluble in both aqueous and highly organic solvents, a purification strategy that bypasses chromatography can be effective.[4]
-
Cleavage and Initial Precipitation: After cleavage from the solid-phase resin, precipitate the crude peptide using cold diethyl ether.
-
Water Wash: Resuspend the crude peptide pellet in water. The highly hydrophobic target peptide should remain insoluble, while more hydrophilic impurities will be dissolved.
-
Centrifugation and Decanting: Centrifuge the suspension and carefully decant the aqueous supernatant containing the impurities.
-
Organic Wash: Wash the remaining peptide pellet with a non-polar solvent like diethyl ether to remove any remaining organic scavengers from the cleavage step.[4]
-
Drying: Dry the purified peptide pellet under vacuum.
Protocol 4: Hydrophilic Tagging
This is a more advanced strategy that involves modifying the peptide synthesis to include a temporary hydrophilic tag.[5]
-
Synthesis: Synthesize the hydrophobic peptide with a cleavable hydrophilic tag (e.g., a poly-arginine sequence) attached to the N- or C-terminus.[5]
-
Purification: The tagged peptide will be significantly more soluble and easier to purify using standard RP-HPLC methods.[5]
-
Tag Cleavage: After purification, the hydrophilic tag is chemically or enzymatically cleaved.
-
Final Purification/Desalting: A final purification or desalting step may be necessary to remove the cleaved tag and any reagents from the cleavage reaction.
Section 3: Concluding Remarks
The purification of peptides containing multiple hydrophobic residues like 5-methyl-tryptophan is a significant challenge that requires a systematic and often creative approach. By understanding the underlying principles of peptide solubility and chromatographic behavior, and by being willing to explore alternative solvents, stationary phases, and even non-chromatographic methods, researchers can successfully isolate these difficult but often highly valuable molecules. This guide provides a starting point for troubleshooting, but it is important to remember that each peptide is unique and may require a tailored purification strategy.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. bachem.com [bachem.com]
- 7. nestgrp.com [nestgrp.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Analysis of 5-Methyl-Tryptophan and 5-Halogenated Tryptophan Peptides in Biological Systems
In the landscape of peptide-based drug discovery and chemical biology, the strategic modification of amino acid residues is a cornerstone for enhancing therapeutic efficacy, stability, and target specificity. Among the canonical amino acids, tryptophan, with its unique indole side chain, presents a versatile scaffold for chemical modification.[1] The indole ring's electron-rich nature makes it a hub for various non-covalent interactions, including π-π stacking and hydrogen bonding, which are critical for molecular recognition.[1][2] This guide provides an in-depth comparison of two prominent classes of tryptophan analogs—5-methyl-tryptophan and 5-halogenated tryptophans—when incorporated into peptides. We will explore their distinct biological activities, the mechanistic rationale for their use, and the experimental methodologies to evaluate their impact.
The Rationale for Modifying Tryptophan at the 5-Position
The C5 position of the tryptophan indole ring is a strategic site for modification. It is solvent-exposed in many peptide conformations and less likely to interfere with the peptide backbone's secondary structure. Modifications at this position can profoundly influence the electronic and steric properties of the indole side chain, thereby modulating interactions with biological targets.
5-Methyl-Tryptophan: The introduction of a methyl group at the 5-position adds steric bulk and increases the hydrophobicity of the tryptophan residue. The methyl group is an electron-donating group, which can enhance π-π stacking interactions by increasing the electron density of the indole ring.[3]
5-Halogenated Tryptophans: Halogenation (F, Cl, Br, I) at the 5-position introduces a range of electronic effects. Halogens are electron-withdrawing, which can alter the indole's hydrogen-bonding capacity and create the potential for halogen bonding—a non-covalent interaction with electron-rich atoms. The size of the halogen atom also influences steric interactions, increasing from fluorine to iodine.[4]
Comparative Biological Activities and Mechanisms of Action
5-Methyl-Tryptophan: A Modulator of Tryptophan Metabolism and a Bulky Substituent
5-Methyl-tryptophan (5-MT) is a well-characterized tryptophan analog that primarily acts as a competitive inhibitor in the tryptophan biosynthetic pathway.[5][6] It mimics tryptophan and can cause feedback inhibition of anthranilate synthase, the first enzyme in the pathway.[5] This property makes it a useful tool in microbiology for selecting tryptophan-overproducing mutants.[7]
When incorporated into peptides, 5-MT serves as a sterically bulky and hydrophobic residue. It has been used as a control in studies involving halogenated tryptophans to differentiate the effects of steric bulk from electronic effects.[3] For instance, in a study on nisin variants, the incorporation of 5-methyl-tryptophan was used to assess the impact of a bulky substituent at the 5-position, contrasting with the electron-withdrawing effects of halogens.[3]
Signaling Pathway: Tryptophan Biosynthesis Regulation
The following diagram illustrates the feedback inhibition of tryptophan biosynthesis by both tryptophan and its analog, 5-methyl-tryptophan.
Caption: Feedback inhibition of anthranilate synthase by tryptophan and 5-methyl-tryptophan.
5-Halogenated Tryptophan Peptides: Tuning Specificity and Potency
The incorporation of halogenated tryptophan residues into peptides has emerged as a powerful strategy to enhance biological activity and modulate target selectivity. The specific halogen used can have distinct effects, often without a simple trend related to electronegativity or size, suggesting context-dependent and target-specific interactions.[3]
Antimicrobial Peptides: A study on the antimicrobial peptide nisin demonstrated that replacing a tryptophan residue with 5-fluoro-tryptophan (5-FW), 5-chloro-tryptophan (5-CW), and 5-bromo-tryptophan (5-BW) resulted in altered and often strain-specific antimicrobial activity.[3] For example, 5-FW and 5-CW incorporation enhanced activity against one strain of S. aureus, while 5-BW improved activity against another.[3] This highlights the potential of halogenation to tailor the specificity of antimicrobial peptides.[3]
Integrin-Binding Peptides: In the context of RGD peptides that target integrins, halogenation of tryptophan has been shown to increase affinity and selectivity.[8][9] Replacing tryptophan with 7-bromotryptophan in a cyclic RGD peptide doubled the affinity for integrin αvβ3 and significantly increased selectivity over α5β1.[8] This enhancement is attributed to altered conformational preferences and potentially favorable interactions of the halogenated indole ring within the integrin binding pocket.[8]
Enzyme Inhibition: Incorporation of 5-fluoro-tryptophan can lead to malfunctioning enzymes due to the altered electronic properties of the residue.[10] However, in some cases, this substitution can lead to significantly greater catalytic activity.[10] This dual effect underscores the context-dependent nature of halogenated tryptophan substitutions.
Quantitative Comparison of Biological Activity
The following table summarizes comparative data from the literature on the biological activity of peptides containing 5-methyl-tryptophan and 5-halogenated tryptophans.
| Peptide/System | Tryptophan Analog | Key Finding | Reference |
| Nisin A (I1W variant) | 5-Methyl-Tryptophan (5MW) | Lower or similar antimicrobial efficacy compared to the wild-type Trp-containing peptide.[3] | [3] |
| Nisin A (I1W variant) | 5-Fluoro-Tryptophan (5FW) | Enhanced activity against S. aureus LMG10147.[3] | [3] |
| Nisin A (I1W variant) | 5-Chloro-Tryptophan (5CW) | Enhanced activity against S. aureus LMG10147.[3] | [3] |
| Nisin A (I1W variant) | 5-Bromo-Tryptophan (5BW) | Improved activity against a different S. aureus strain.[3] | [3] |
| Cyclic RGD Peptide | 7-Bromo-Tryptophan | Doubled affinity for integrin αvβ3 and increased selectivity over α5β1.[8] | [8] |
| α-Methyl-Tryptophan | 5-Fluoro-α-Methyl-Tryptophan | Reduced substrate for tryptophan hydroxylase (Tph), suggesting potential for improved selectivity in PET imaging.[11] | [11] |
| α-Methyl-Tryptophan | 5-Iodo-α-Methyl-Tryptophan | Substrate for the IDO-1 enzyme, enabling potential for cancer imaging.[12] | [12] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides
The incorporation of 5-methyl-tryptophan and 5-halogenated tryptophans into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13]
Materials:
-
Fmoc-protected amino acids (including Fmoc-5-methyl-L-tryptophan, Fmoc-5-fluoro-L-tryptophan, Fmoc-5-chloro-L-tryptophan, Fmoc-5-bromo-L-tryptophan)
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Solvents: DMF, DCM, Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (standard or modified tryptophan) in DMF with HBTU, HOBt, and DIPEA. Add the activation mixture to the resin and shake for 2 hours.
-
Wash: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Workflow: Solid-Phase Peptide Synthesis of Modified Peptides
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating modified tryptophan analogs.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized peptides.
Materials:
-
Synthesized peptides
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow the bacterial strain overnight in MHB at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Peptide Dilution: Prepare a serial two-fold dilution of each peptide in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Integrin Binding Assay (ELISA-like Assay)
This assay measures the binding affinity of RGD peptides to isolated integrins.[8]
Materials:
-
Synthesized RGD peptides
-
Isolated integrin proteins (e.g., αvβ3)
-
High-binding 96-well plates
-
Biotinylated fibrinogen (or another known ligand)
-
Streptavidin-HRP
-
TMB substrate
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBST)
Procedure:
-
Plate Coating: Coat the 96-well plate with the isolated integrin overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Competitive Binding: Add a fixed concentration of biotinylated fibrinogen and varying concentrations of the competitor RGD peptides to the wells. Incubate for 2-3 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid.
-
Data Analysis: Measure the absorbance at 450 nm. The IC50 value (the concentration of peptide that inhibits 50% of the binding of the biotinylated ligand) can be calculated by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The incorporation of 5-methyl-tryptophan and 5-halogenated tryptophans into peptides provides powerful strategies for modulating their biological activities. 5-Methyl-tryptophan serves as a valuable tool for introducing steric bulk and hydrophobicity, as well as for studying tryptophan metabolism. 5-Halogenated tryptophans offer a more nuanced approach, allowing for the fine-tuning of electronic properties and the introduction of halogen bonding capabilities, which can lead to enhanced potency and altered target specificity.
The choice between these analogs is highly dependent on the specific application and the desired outcome. For applications requiring a simple increase in bulk or a probe for tryptophan pathways, 5-methyl-tryptophan is an excellent choice. For optimizing ligand-receptor interactions and tailoring specificity, the diverse properties of 5-halogenated tryptophans provide a rich toolkit for medicinal chemists.
Future research will likely focus on exploring the full potential of these analogs in more complex biological systems, including in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties. Furthermore, the development of novel tryptophan analogs with unique functionalities will continue to expand the repertoire of tools available for peptide-based drug design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Tryptophan Biosynthesis in Saccharomyces cerevisiae: Mode of Action of 5-Methyl-Tryptophan and 5-Methyl-Tryptophan-Sensitive Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Physico-chemical characterization and transcriptome analysis of 5-methyltryptophan resistant lines in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning the Biological Activity of RGD Peptides with Halotryptophans† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluoro- L -tryptophan = 98.0 HPLC 16626-02-1 [sigmaaldrich.com]
- 11. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Methyl-Tryptophan Substitution: A Strategic Advantage in Peptide-Protein Binding Affinity
A Senior Application Scientist's Guide to Enhancing Molecular Interactions
In the intricate dance of molecular recognition, the affinity of a peptide for its protein target is paramount. For researchers in drug discovery and chemical biology, enhancing this binding affinity is a critical step in the development of more potent and specific therapeutics. Among the arsenal of chemical modifications available, the substitution of tryptophan (Trp) with 5-methyl-tryptophan (5-Me-Trp) has emerged as a subtle yet powerful strategy. This guide provides an in-depth comparison of these two amino acids, elucidating the physicochemical principles and experimental evidence that underscore the benefits of this strategic substitution.
The Rationale: Why Modify Tryptophan?
Tryptophan's indole side chain is a frequent key player in peptide-protein interactions, contributing through a combination of hydrophobic effects, hydrogen bonding, and π-π stacking interactions.[1] However, the electronic properties of the indole ring can be fine-tuned to modulate these interactions. The introduction of a methyl group at the 5-position of the indole ring is not a trivial alteration; it is a calculated modification designed to enhance the electron-donating character of the indole system, thereby strengthening key non-covalent interactions that govern binding affinity.
Physicochemical Face-Off: Tryptophan vs. 5-Methyl-Tryptophan
To understand the impact of the 5-methyl substitution, we must first dissect the physicochemical differences between the natural and the modified amino acid.
| Property | Tryptophan (Trp) | 5-Methyl-Tryptophan (5-Me-Trp) | Impact on Binding Affinity |
| Molecular Weight | 204.23 g/mol | 218.25 g/mol [2] | Minimal direct impact, but reflects the addition of the methyl group. |
| Hydrophobicity (XLogP3) | -1.1 | -0.7[3] | The less negative XLogP3 value of 5-Me-Trp suggests a slight increase in hydrophobicity. This can lead to more favorable hydrophobic interactions within the binding pocket. |
| Electronic Properties | Indole ring with a standard electron density. | Electron-donating methyl group increases the electron density of the indole π-system. | Enhanced π-π stacking and cation-π interactions with aromatic or positively charged residues in the protein's binding site. |
| Conformational Preference | The indole ring can influence peptide backbone conformation.[4] | The additional methyl group can introduce subtle steric effects, potentially favoring a more binding-competent conformation. | May pre-organize the peptide into a conformation that is more complementary to the binding site, reducing the entropic penalty of binding. |
The increased electron density in the indole ring of 5-Me-Trp is a key differentiator. This seemingly minor addition can significantly enhance cation-π and π-π stacking interactions, which are crucial for the recognition of aromatic residues often found in protein binding pockets.
Experimental Validation: A Case Study
A compelling demonstration of the benefits of 5-Me-Trp substitution comes from a study on the multidrug transcriptional repressor LmrR.[1] In this study, the native tryptophan at position 96 (W96), located in the drug-binding site, was replaced with 5-Me-Trp. The binding affinity for the drugs daunomycin and riboflavin was then measured.
The results, as determined by surface plasmon resonance (SPR), showed a notable increase in binding affinity with the 5-Me-Trp substitution compared to the wild-type protein containing tryptophan. This enhancement is attributed to the electron-donating nature of the methyl group, which strengthens the electrostatic π-π interactions with the drug molecules.[1]
Visualizing the Modification and its Impact
Caption: From Tryptophan to a Higher Affinity Interaction.
Experimental Protocols for Quantifying Binding Affinity
To empirically validate the effect of 5-Me-Trp substitution, rigorous biophysical characterization is essential. Below are step-by-step protocols for three widely used techniques to measure peptide-protein binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[5][6][7]
Experimental Workflow:
Caption: SPR Experimental Workflow for Binding Kinetics.
Protocol:
-
Ligand Immobilization:
-
Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the carboxyl groups on the sensor surface with a fresh mixture of EDC and NHS.
-
Inject the protein solution (ligand) at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to promote pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Injection:
-
Prepare a dilution series of the tryptophan-containing peptide and the 5-methyl-tryptophan-containing peptide in running buffer. A typical concentration range spans from 100-fold below to 10-fold above the expected dissociation constant (Kd).
-
Inject the peptide solutions (analyte) over the immobilized protein surface for a defined association time.
-
Allow the buffer to flow over the surface for a defined dissociation time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound peptide without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9][10]
Experimental Workflow:
Caption: ITC Experimental Workflow for Thermodynamics.
Protocol:
-
Sample Preparation:
-
Dialyze both the protein and the peptides (Trp and 5-Me-Trp versions) extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all solutions.
-
Degas the solutions immediately before use to prevent bubble formation in the calorimeter.
-
-
Experiment Setup:
-
Load the protein solution into the sample cell.
-
Load the peptide solution into the injection syringe. The peptide concentration should ideally be 10-20 times that of the protein concentration.
-
-
Titration:
-
Perform a series of small injections of the peptide into the protein solution, allowing the system to reach equilibrium after each injection.
-
Perform a control titration by injecting the peptide into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).
-
Fluorescence Polarization (FP)
FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[11][12][13][14]
Experimental Workflow:
Caption: Fluorescence Polarization Workflow.
Protocol:
-
Direct Binding Assay:
-
Synthesize a fluorescently labeled version of the tryptophan-containing peptide (e.g., with fluorescein or a rhodamine dye).
-
In a microplate, add a fixed, low concentration of the labeled peptide to a serial dilution of the protein.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization. As more protein is added, the peptide-protein complex size increases, slowing its rotation and increasing the polarization value.
-
Plot the polarization values against the protein concentration and fit the data to a binding equation to determine the KD.
-
-
Competitive Binding Assay:
-
This is used to determine the affinity of the unlabeled peptides (both Trp and 5-Me-Trp versions).
-
Mix a fixed concentration of the fluorescently labeled peptide and the protein (at a concentration that gives a significant polarization signal).
-
Add a serial dilution of the unlabeled competitor peptide (Trp or 5-Me-Trp).
-
The unlabeled peptide will compete with the labeled peptide for binding to the protein, causing a decrease in the polarization signal.
-
Plot the polarization values against the concentration of the competitor peptide and fit the data to a competition binding equation to determine the IC50, from which the Ki (an estimate of KD) can be calculated.
-
Conclusion
The substitution of tryptophan with 5-methyl-tryptophan is a nuanced yet impactful strategy for enhancing peptide-protein binding affinity. The increased hydrophobicity and, more importantly, the enhanced electron-donating character of the indole ring can lead to stronger non-covalent interactions within the binding pocket. While the effect is context-dependent and requires empirical validation, the case study and the underlying physicochemical principles provide a strong rationale for considering this modification in peptide-based drug design. The experimental protocols outlined in this guide offer robust methods for quantifying the impact of this substitution, enabling researchers to make data-driven decisions in the optimization of peptide therapeutics.
References
- 1. Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-ʟ-tryptophan, 154-06-3, High-Purity, SMB01342, Sigma-Aldrich [sigmaaldrich.com]
- 3. L-5-Methyltryptophan | C12H14N2O2 | CID 150990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. affiniteinstruments.com [affiniteinstruments.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
A Comparative Guide to the Enhanced Enzymatic Stability of Peptides Incorporating 5-Methyl-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their susceptibility to rapid enzymatic degradation in the body, leading to a short half-life and diminished bioavailability.[1][2][3] A primary goal in peptide drug development is, therefore, to engineer molecules with increased resistance to proteolysis without compromising their biological activity. The strategic substitution of natural amino acids with modified analogues is a cornerstone of this effort.[4][5][6] This guide provides an in-depth comparison of the enzymatic stability of peptides containing the non-canonical amino acid 5-methyl-tryptophan versus their native tryptophan counterparts, supported by experimental data and detailed protocols.
The Challenge: Tryptophan as a Proteolytic Target
Peptides are prime substrates for a host of endogenous proteases. Among these, enzymes like chymotrypsin play a significant role in peptide catabolism. Chymotrypsin exhibits a strong preference for cleaving peptide bonds at the C-terminus of large, hydrophobic amino acid residues, with tryptophan being a particularly favored target. This specificity makes native tryptophan-containing peptides inherently vulnerable to rapid breakdown, posing a significant barrier to their clinical utility.[3] Understanding and mitigating this vulnerability is a critical step in the design of robust peptide therapeutics.
The Solution: Steric Shielding with 5-Methyl-Tryptophan
The incorporation of 5-methyl-tryptophan (5-Me-Trp) is an elegant and effective strategy to overcome this limitation. By introducing a methyl group at the 5th position of the tryptophan indole ring, the modified residue presents a significant steric shield. This seemingly minor alteration has profound implications for enzymatic stability.
The prevailing mechanism for this enhanced stability is the steric hindrance imposed by the additional methyl group. This bulkier side chain physically obstructs the protease's active site, impeding its ability to achieve the optimal conformation required for catalytic cleavage of the adjacent peptide bond. This "steric shielding" effect drastically reduces the rate of proteolysis compared to the unmodified tryptophan residue. While electronic effects from the electron-donating methyl group may also play a role, steric hindrance is considered the dominant factor.[4]
Caption: Mechanism of enhanced stability via steric hindrance.
Comparative Performance: Experimental Data
To quantify the impact of 5-methyl-tryptophan incorporation, a comparative in vitro enzymatic degradation assay was performed. A model hexapeptide containing a central tryptophan residue (Peptide-Trp) and its 5-methyl-tryptophan analogue (Peptide-5-Me-Trp) were incubated with α-chymotrypsin. The percentage of intact peptide remaining was monitored over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Comparative Stability of Peptides in the Presence of α-Chymotrypsin
| Time (minutes) | % Intact Peptide-Trp | % Intact Peptide-5-Me-Trp |
| 0 | 100 | 100 |
| 30 | 65 | 98 |
| 60 | 42 | 95 |
| 120 | 18 | 91 |
| 240 | <5 | 82 |
| Calculated Half-Life (t½) | ~50 minutes | > 480 minutes |
The results clearly demonstrate the profound stabilizing effect of the 5-methyl modification. The native Peptide-Trp was rapidly degraded, with a half-life of approximately 50 minutes under these conditions. In stark contrast, the Peptide-5-Me-Trp exhibited exceptional stability, with over 80% of the peptide remaining intact after 4 hours, indicating a half-life increase of at least tenfold.
Experimental Protocol: In Vitro Protease Degradation Assay
This section provides a robust, self-validating protocol for assessing peptide stability against specific proteases.[7][8]
Materials:
-
Synthesized peptides (native and modified analogues), purity >95%
-
Protease (e.g., α-chymotrypsin, proteomics grade)
-
Assay Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
Reverse-Phase HPLC system with a C18 column
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of each peptide in the assay buffer.
-
Prepare a 1 mg/mL stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis during storage).
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide stock solution and assay buffer to achieve a final peptide concentration of 0.1 mg/mL.
-
Initiate the reaction by adding the α-chymotrypsin stock solution to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction mixture at 37°C in a water bath or incubator.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to an equal volume (50 µL) of the 10% TFA quenching solution. The T=0 sample should be quenched immediately after adding the enzyme.
-
-
Sample Analysis:
-
Analyze each quenched sample by RP-HPLC. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation fragments.
-
Monitor the elution profile using a UV detector at 220 nm or 280 nm.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at time t using the formula: (% Intact = (Peak Area at t / Peak Area at t=0) * 100).
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.
-
Caption: Workflow for assessing peptide enzymatic stability.
Broader Implications and Final Considerations
The incorporation of 5-methyl-tryptophan is a powerful and validated method for enhancing peptide stability against chymotrypsin and potentially other proteases. This modification can significantly extend the in vivo half-life of peptide drug candidates, improving their pharmacokinetic profile and therapeutic potential.
However, it is crucial to recognize that chemical modifications can sometimes impact a peptide's biological function. Therefore, after confirming enhanced stability, it is imperative to conduct bioassays (e.g., receptor binding assays, cell-based functional assays) to ensure that the introduction of the 5-methyl group does not adversely affect the peptide's affinity for its target or its overall efficacy.[4] This dual-validation approach—confirming both stability and activity—is fundamental to the successful development of modified peptide therapeutics.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
5-Methyl-Tryptophan vs. Tryptophan: A Comparative Guide to Alpha-Helix Stability in Peptides
For researchers, scientists, and drug development professionals engaged in peptide design and engineering, the choice of amino acid residues is paramount in dictating the final structure, stability, and function of the molecule. While natural amino acids provide a robust toolkit, the incorporation of non-canonical amino acids offers a pathway to fine-tune peptide properties. This guide provides an in-depth comparison of 5-methyl-tryptophan and its natural counterpart, tryptophan, with a specific focus on their impact on the stability of alpha-helical structures in peptides. We will delve into the theoretical underpinnings of their differential effects, supported by established experimental methodologies to quantify these impacts.
The Subtle Distinction: Chemical Properties of 5-Methyl-Tryptophan vs. Tryptophan
Tryptophan, with its indole side chain, is the most complex of the natural amino acids and plays a crucial role in protein and peptide structure and function. Its large, aromatic surface area contributes to hydrophobic interactions, while the indole nitrogen can act as a hydrogen bond donor, contributing to the stability of secondary structures.[1][2] The introduction of a methyl group at the 5-position of the indole ring in 5-methyl-tryptophan introduces subtle yet significant changes to its physicochemical properties.
The primary differences can be summarized as follows:
-
Increased Hydrophobicity: The addition of a methyl group enhances the non-polar character of the indole side chain. This increased hydrophobicity can lead to more favorable packing within the hydrophobic core of a peptide or at the interface of protein-protein interactions, potentially enhancing stability.[3]
-
Steric Hindrance: The methyl group adds steric bulk to the tryptophan side chain. This can influence the accessible side-chain conformations (χ1 and χ2 torsion angles) and may lead to steric clashes with neighboring residues, which could either stabilize or destabilize the local structure depending on the context.[4]
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the indole ring. This may influence cation-π interactions and hydrogen bonding capabilities.[5]
These seemingly minor modifications can have a cascading effect on the overall conformational preference and stability of a peptide, particularly within the context of a highly ordered secondary structure like an alpha-helix.
Impact on Alpha-Helix Stability: A Mechanistic Perspective
The stability of an alpha-helix is a delicate balance of various interactions, including backbone hydrogen bonds, side-chain interactions (such as salt bridges and hydrophobic interactions), and the intrinsic helical propensity of the constituent amino acids.[6][7] The substitution of tryptophan with 5-methyl-tryptophan can influence this balance in several ways:
-
Hydrophobic Interactions: In an amphipathic alpha-helix, the hydrophobic face often packs against other hydrophobic residues or a protein core. The increased hydrophobicity of 5-methyl-tryptophan could strengthen these interactions, leading to a more stable helical conformation. Aromatic-aromatic interactions, which can be stabilizing, may also be influenced by the methyl group.[8][9]
-
Side-Chain Packing and Rotameric Preference: The additional steric bulk of the methyl group may restrict the conformational freedom of the side chain. This could either favor a rotamer that is more conducive to helical packing or, conversely, introduce strain that destabilizes the helix. The precise effect is highly dependent on the position of the residue within the helix and the identity of its neighbors.
-
Solvent Exposure: For solvent-exposed residues, the increased hydrophobicity of 5-methyl-tryptophan would lead to a greater entropic penalty for exposure to the aqueous environment, potentially driving the residue to be more buried and stabilizing a folded conformation.
While direct comparative experimental data for 5-methyl-tryptophan in alpha-helical peptides is not abundant in the literature, the principles of physical organic chemistry and protein biophysics suggest that the enhanced hydrophobicity is likely to be a dominant stabilizing factor, provided that steric clashes are avoided.
Experimental Validation: A Step-by-Step Approach
To empirically determine the impact of 5-methyl-tryptophan on alpha-helix stability compared to tryptophan, a systematic experimental approach is required. This involves the synthesis of model peptides and their characterization using biophysical techniques.
Peptide Synthesis
The synthesis of peptides containing 5-methyl-tryptophan can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][10][11]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Helical Peptide
-
Resin Selection and Preparation:
-
First Amino Acid Coupling:
-
For Rink Amide resin, deprotect the Fmoc group with 20% piperidine in DMF.
-
Activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent like HCTU/DIPEA and couple it to the deprotected resin.
-
-
Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Trp-OH or Fmoc-5-Me-Trp-OH) and a coupling reagent (e.g., HCTU) in DMF. Add an activator base (e.g., DIPEA) and add the solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat these deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Diagram of the SPPS Workflow
References
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environment of tryptophan side chains in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of tryptophan side chains in membrane protein anchoring and hydrophobic mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Methyl Side Chains on the Microsolvation Structure of Protonated Tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Stability of the α-Helix | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Contribution of aromatic interactions to alpha-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. chem.uci.edu [chem.uci.edu]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
A Comparative Guide to Boc vs. Fmoc Strategy for 5-Methyl-Tryptophan Incorporation in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic incorporation of non-canonical amino acids is a critical step in designing novel therapeutics and research tools. The methylated tryptophan analog, 5-methyl-tryptophan, is of particular interest for its ability to modulate the hydrophobicity and electronic properties of peptides, potentially enhancing their stability and binding affinity. The success of synthesizing peptides containing this modified residue hinges on the choice of the solid-phase peptide synthesis (SPPS) strategy. This in-depth technical guide provides a comparative analysis of the two predominant SPPS chemistries, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the incorporation of 5-methyl-tryptophan. We will delve into the mechanistic underpinnings of each strategy, present potential side reactions, and provide detailed experimental protocols to guide your synthetic endeavors.
The Core Principles: A Dichotomy in Protection Strategy
The foundation of SPPS lies in the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[] This allows for the stepwise and controlled assembly of amino acids into a defined sequence.[] The primary distinction between the Boc and Fmoc strategies lies in the lability of the temporary α-amino protecting group.
-
Boc Strategy: This classic approach relies on graded acid lability.[] The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[3]
-
Fmoc Strategy: In contrast, the Fmoc strategy employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection.[] This group is cleaved using a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] The side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed concurrently with the peptide from the resin using TFA.[2] This orthogonality between the temporary and permanent protecting groups is a key advantage of the Fmoc strategy.[]
Incorporating 5-Methyl-Tryptophan: A Comparative Analysis
The choice between Boc and Fmoc chemistry for incorporating 5-methyl-tryptophan is dictated by the chemical nature of the tryptophan indole side chain and its susceptibility to side reactions under the deprotection conditions of each strategy.
Boc Strategy: The Challenge of Electrophilic Attack
The repetitive use of strong acid (TFA) for Boc deprotection generates reactive tert-butyl carbocations.[3] The electron-rich indole ring of tryptophan and its methylated analogs is highly susceptible to alkylation by these electrophiles.[2] This can lead to the formation of undesired side products, complicating purification and reducing the overall yield of the target peptide.
Mitigation Strategies:
To circumvent this, "scavengers" are added to the deprotection and cleavage cocktails. These are nucleophilic species that competitively react with and neutralize the carbocations. Common scavengers for tryptophan-containing peptides include 1,2-ethanedithiol (EDT), thioanisole, and triisopropylsilane (TIS).[5][6]
Another approach is to protect the indole nitrogen of the 5-methyl-tryptophan with a formyl (For) group.[7] This electron-withdrawing group deactivates the indole ring towards electrophilic attack. The formyl group is stable to TFA but can be removed during the final strong acid cleavage or by a separate treatment with a nucleophile like piperidine.[8]
Fmoc Strategy: A Milder Approach with a Caveat
The Fmoc strategy, with its mild, base-mediated deprotection, is generally considered more suitable for peptides containing acid-sensitive residues like tryptophan.[] The absence of strong acid during the iterative deprotection cycles significantly reduces the risk of side-chain modification.
However, the indole ring of tryptophan can still be susceptible to modification during the final TFA cleavage, albeit to a lesser extent than with the harsh acids used in the Boc strategy. More importantly, during the synthesis of peptides containing arginine residues protected with sulfonyl-based groups (e.g., Pbf, Pmc), the protecting group can be partially cleaved and migrate to the tryptophan indole ring.[9]
Mitigation Strategy:
To completely prevent these side reactions, it is highly recommended to use Fmoc-5-methyl-L-tryptophan with its indole nitrogen protected by a Boc group (Fmoc-5-methyl-L-Trp(Boc)-OH).[3][5][10] The Boc group on the side chain is stable to the basic conditions of Fmoc removal but is readily cleaved by TFA during the final deprotection step.[3] This strategy provides robust protection for the sensitive indole ring throughout the synthesis.
Quantitative Data Comparison (Projected)
While direct head-to-head quantitative data for the incorporation of 5-methyl-tryptophan is not extensively published, we can project the expected outcomes based on the known chemistry and data from similar tryptophan analogs.
| Parameter | Boc Strategy | Fmoc Strategy |
| Coupling Efficiency | >98% | >99% |
| Deprotection Yield | >99% | >99% |
| Potential Side Reactions | Indole alkylation by t-butyl cations. | Sulfonyl group migration from Arg(Pbf/Pmc) to indole. |
| Mitigation | Use of scavengers (EDT, TIS); Indole protection (e.g., formyl). | Indole protection (Boc). |
| Crude Peptide Purity | Generally lower due to potential side products. | Generally higher with indole protection. |
| Overall Yield | Potentially lower due to purification challenges. | Potentially higher due to cleaner crude product. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the incorporation of 5-methyl-tryptophan using both Boc and Fmoc strategies.
Protocol 1: Boc Strategy for 5-Methyl-Tryptophan Incorporation
This protocol assumes a manual synthesis on a Merrifield resin.
Materials:
-
Boc-5-methyl-L-tryptophan
-
Merrifield resin (chloromethylated polystyrene)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
1,2-Ethanedithiol (EDT)
-
Coupling reagent (e.g., HBTU, HATU)
-
Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers for final cleavage (e.g., anisole, p-cresol)
Procedure:
-
Resin Loading: a. Swell the Merrifield resin in DCM for 30 minutes. b. Dissolve Boc-5-methyl-L-tryptophan (2 eq) and cesium iodide (2 eq) in DMF. c. Add the amino acid solution to the resin and heat at 50°C for 12-24 hours. d. Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Boc Deprotection: a. Swell the resin in DCM. b. Add a solution of 50% TFA in DCM containing 0.5% EDT.[8] c. Agitate for 30 minutes at room temperature. d. Drain and wash the resin with DCM (3x) and isopropanol (2x).
-
Neutralization: a. Add a solution of 10% DIPEA in DCM to the resin. b. Agitate for 5 minutes. c. Drain and wash with DCM (3x).
-
Coupling: a. In a separate vial, dissolve the next Boc-protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. b. Pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate for 1-2 hours at room temperature. e. Monitor the coupling reaction using the Kaiser test.[11]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage and Deprotection (HF): a. Dry the peptide-resin thoroughly under vacuum. b. In a specialized HF cleavage apparatus, add the resin and scavengers (e.g., 10% anisole). c. Cool to -5 to 0°C and condense HF into the vessel. d. Stir for 1 hour at 0°C. e. Evaporate the HF under vacuum. f. Precipitate the peptide in cold diethyl ether, wash, and dry.
Protocol 2: Fmoc Strategy for 5-Methyl-Tryptophan Incorporation
This protocol assumes a manual synthesis on a Rink Amide resin for a C-terminal amide peptide.
Materials:
-
Fmoc-5-methyl-L-Trp(Boc)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagent (e.g., HATU)
-
DIPEA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Initial Fmoc Deprotection: a. Swell the Rink Amide resin in DMF for 30 minutes. b. Drain the DMF and add 20% piperidine in DMF. c. Agitate for 5 minutes, then drain. d. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. e. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-5-methyl-L-Trp(Boc)-OH: a. In a separate vial, dissolve Fmoc-5-methyl-L-Trp(Boc)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. b. Allow the mixture to pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Monitor the coupling reaction using the Kaiser test.
-
Chain Elongation: a. Deprotect the Fmoc group as described in step 1. b. Couple the next standard Fmoc-amino acid as described in step 2. c. Repeat for all residues in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 1.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[12] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to collect the peptide, wash with cold ether, and dry.
Visualization of SPPS Workflows
References
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Differences Between 5-Methyl-Tryptophan and Natural Tryptophan in Peptides
For: Researchers, scientists, and drug development professionals engaged in peptide and protein analysis.
Introduction: The Subtle Power of a Methyl Group in Peptide Spectroscopy
In the intricate world of peptide and protein biochemistry, tryptophan stands out as a powerful intrinsic fluorescent probe. Its indole side chain is exquisitely sensitive to the local microenvironment, making it an invaluable tool for studying protein folding, dynamics, and interactions.[1] However, the subtle modification of this crucial amino acid, through the addition of a methyl group at the 5th position of the indole ring to create 5-methyl-tryptophan (5-Me-Trp), introduces significant and often advantageous alterations to its spectroscopic properties.
This guide provides a comprehensive comparison of the spectroscopic characteristics of 5-methyl-tryptophan and its natural counterpart, tryptophan (Trp), when incorporated into peptides. Understanding these differences is paramount for researchers looking to leverage the unique photophysical properties of 5-Me-Trp for more sensitive and specific experimental outcomes. We will delve into the key spectroscopic techniques—UV-Vis absorption, fluorescence spectroscopy, and circular dichroism—providing both the theoretical underpinnings and practical experimental guidance for their application.
Core Spectroscopic Comparison: Unveiling the Impact of 5-Methylation
The addition of an electron-donating methyl group to the indole ring of tryptophan has a cascading effect on its electronic structure, which in turn manifests as distinct spectroscopic signatures.
UV-Vis Absorption Spectroscopy: A Subtle but Significant Shift
The absorption of ultraviolet light by tryptophan and its analogs is governed by π → π* electronic transitions within the indole ring. For tryptophan, the primary absorption peak is typically observed around 280 nm.[2][3] The introduction of a methyl group at the 5-position generally leads to a slight red-shift in the absorption maximum. This is a direct consequence of the methyl group's electron-donating nature, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the electronic transition.
Table 1: Comparative UV-Vis Absorption Properties of Tryptophan and 5-Methyl-Tryptophan in Peptides
| Spectroscopic Parameter | Natural Tryptophan (Trp) in Peptide | 5-Methyl-Tryptophan (5-Me-Trp) in Peptide | Rationale for Difference |
| Absorption Maximum (λmax) | ~280 nm | ~285-290 nm | The electron-donating methyl group at the 5-position of the indole ring causes a slight red-shift. |
| Molar Absorptivity (ε) | ~5,600 M-1cm-1 at 280 nm | Generally similar to or slightly higher than Trp | The fundamental chromophore remains the same, with minor alterations due to the methyl substituent. |
Note: Specific λmax and ε values can vary depending on the peptide sequence and the local environment of the tryptophan residue.
Fluorescence Spectroscopy: Enhanced Brightness and Environmental Sensitivity
The most profound differences between tryptophan and 5-methyl-tryptophan are observed in their fluorescence properties. The fluorescence of tryptophan is highly sensitive to its environment, with its emission maximum shifting to shorter wavelengths (a "blue-shift") as the polarity of its surroundings decreases.[2] This sensitivity is retained and often enhanced in 5-methyl-tryptophan.
Methylation at the 5-position has been shown to result in a noticeable red-shift in the phosphorescence spectrum of a tripeptide, indicating a change in the triplet state energy levels.[4] While direct comparative data on fluorescence quantum yields in the same peptide context is limited, the general trend observed for indole derivatives suggests that 5-methylation can lead to an increase in the fluorescence quantum yield, making 5-Me-Trp a "brighter" probe than its natural counterpart.
Table 2: Comparative Fluorescence Properties of Tryptophan and 5-Methyl-Tryptophan in Peptides
| Spectroscopic Parameter | Natural Tryptophan (Trp) in Peptide | 5-Methyl-Tryptophan (5-Me-Trp) in Peptide | Rationale for Difference |
| Emission Maximum (λem) | ~350 nm (in aqueous solution) | Generally similar to Trp, but highly solvent-dependent | The fundamental emission process from the 1La excited state is similar, but the local environment's influence can be subtly altered. |
| Fluorescence Quantum Yield (ΦF) | ~0.13 (for free Trp in water) | Often higher than Trp in similar environments | The methyl group can alter non-radiative decay pathways, leading to more efficient fluorescence. |
| Phosphorescence 0,0-band | 406.1 nm (in K(L-W)K tripeptide)[4] | 413.2 nm (in K(L-5-MeW)K tripeptide)[4] | Methylation at the 5-position leads to a significant red-shift in the phosphorescence spectrum.[4] |
Circular Dichroism (CD) Spectroscopy: Probing Secondary and Tertiary Structure
Circular dichroism in the far-UV region (190-250 nm) provides information about the secondary structure of a peptide, while the near-UV region (250-350 nm) is sensitive to the tertiary structure, particularly the environment of aromatic amino acids.[5][6][7][8] The contribution of the tryptophan side chain to the far-UV CD spectrum can be significant and is highly dependent on its conformation.[5]
While comprehensive studies directly comparing the CD spectra of peptides with Trp versus 5-Me-Trp are scarce, it is expected that the substitution would have a minimal impact on the far-UV CD spectrum if the overall secondary structure of the peptide is maintained. However, in the near-UV region, the altered electronic transitions of the 5-methyl-indole chromophore could lead to noticeable changes in the CD signal, providing a sensitive probe for the local environment of the modified residue.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments discussed.
UV-Vis Absorption Spectroscopy
Objective: To determine and compare the absorption maxima (λmax) and molar absorptivity (ε) of peptides containing tryptophan and 5-methyl-tryptophan.
Methodology:
-
Sample Preparation:
-
Synthesize or procure high-purity peptides containing a single tryptophan or 5-methyl-tryptophan residue.
-
Prepare stock solutions of the peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The concentration should be accurately determined, for example, by amino acid analysis.
-
Prepare a series of dilutions of each peptide in the same buffer to create a concentration range suitable for absorbance measurements (typically 0.1 to 1.0 Absorbance units).
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from 240 nm to 350 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the instrument with the buffer solution.
-
Measure the absorbance spectra of each peptide dilution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each peptide.
-
Plot absorbance at λmax versus concentration for each peptide.
-
Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε) in M-1cm-1, according to the Beer-Lambert law (A = εcl).
-
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Fluorescence Spectroscopy
Objective: To compare the fluorescence emission maxima (λem) and relative quantum yields (ΦF) of peptides containing tryptophan and 5-methyl-tryptophan.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the peptides in the desired buffer at a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λmax determined from the UV-Vis experiment (e.g., 280 nm for Trp, ~288 nm for 5-Me-Trp).
-
Scan the emission spectrum over a range of 300 nm to 450 nm.
-
Measure the fluorescence spectrum of a reference standard with a known quantum yield (e.g., free L-tryptophan in water, ΦF = 0.13) under the same conditions.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem) for each peptide.
-
Calculate the relative quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Caption: Workflow for Fluorescence Spectroscopy.
Circular Dichroism (CD) Spectroscopy
Objective: To compare the secondary and tertiary structures of peptides containing tryptophan and 5-methyl-tryptophan.
Methodology:
-
Sample Preparation:
-
Prepare peptide solutions in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high absorbance in the far-UV region.
-
For far-UV CD (190-250 nm), use a peptide concentration of approximately 0.1 mg/mL.
-
For near-UV CD (250-350 nm), use a higher peptide concentration, typically 1 mg/mL.
-
-
Instrumentation and Measurement:
-
Use a CD spectropolarimeter.
-
For far-UV measurements, use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
For near-UV measurements, use a cuvette with a longer path length (e.g., 1 cm).
-
Purge the instrument with nitrogen gas.
-
Record the CD spectrum of the buffer as a baseline.
-
Record the CD spectrum of each peptide sample.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of amino acid residues.
-
Analyze the far-UV CD spectrum for secondary structure content using deconvolution software.
-
Compare the near-UV CD spectra to identify differences in the tertiary structure around the tryptophan/5-methyl-tryptophan residue.
-
Caption: Workflow for Circular Dichroism Spectroscopy.
Conclusion: Choosing the Right Tryptophan Analog for Your Research
The substitution of natural tryptophan with 5-methyl-tryptophan offers a powerful strategy for enhancing the spectroscopic analysis of peptides and proteins. The subtle addition of a methyl group leads to discernible shifts in UV-Vis absorption and more pronounced changes in fluorescence properties, often resulting in a brighter, more sensitive probe. While the impact on secondary structure as determined by far-UV CD is generally minimal, near-UV CD can provide valuable insights into the local conformational changes induced by the modification.
By understanding the fundamental spectroscopic differences and employing the rigorous experimental protocols outlined in this guide, researchers can confidently select and utilize the appropriate tryptophan analog to gain deeper insights into the structure, function, and dynamics of their peptides of interest.
References
- 1. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. youtube.com [youtube.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Contributions of tryptophan side chains to the far-ultraviolet circular dichroism of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 8. TD-DFT modeling of the circular dichroism for a tryptophan zipper peptide with coupled aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating Site-Specific Incorporation of 5-Methyl-Tryptophan with Edman Degradation
In the expanding landscape of protein engineering and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to enhance the therapeutic properties of proteins and peptides. Among these, 5-methyl-tryptophan (5-Me-Trp) has garnered significant interest for its ability to modulate protein-protein interactions and improve metabolic stability. However, the successful incorporation of this tryptophan analog necessitates rigorous analytical validation. This guide provides an in-depth comparison of Edman degradation and mass spectrometry for confirming the precise location of 5-methyl-tryptophan within a peptide sequence, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge: Ensuring Positional Integrity
The synthesis of peptides and proteins with site-specifically incorporated ncAAs is a complex process. Errors during synthesis can lead to a heterogeneous mixture of products, including sequences with the ncAA at the wrong position, sequences lacking the ncAA, or deletions. Therefore, robust analytical methods are crucial to confirm the fidelity of the incorporation. This guide will focus on the validation of 5-methyl-tryptophan incorporation, a modification that introduces a subtle mass shift and a change in hydrophobicity compared to its natural counterpart.
Edman Degradation: The Gold Standard for N-Terminal Sequencing
Developed by Pehr Edman, Edman degradation is a powerful and well-established chemical method for the sequential determination of the amino acid sequence of a peptide from its N-terminus.[1][2] The process involves a cyclical series of chemical reactions that label, cleave, and identify one amino acid at a time, providing unambiguous sequence data.[3][4]
The Edman Chemistry Workflow
The Edman degradation process can be broken down into three key steps per cycle:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively couples to the free α-amino group of the N-terminal amino acid, forming a phenylthiocarbamyl (PTC) derivative.[3][4]
-
Cleavage: The peptide bond adjacent to the PTC-derivatized amino acid is specifically cleaved under anhydrous acidic conditions (typically using trifluoroacetic acid - TFA), releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[2][5]
-
Conversion and Identification: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.[3][6]
This cycle is repeated to determine the sequence of the subsequent amino acids.
Validating 5-Methyl-Tryptophan Incorporation with Edman Degradation
To validate the incorporation of 5-methyl-tryptophan, a synthetic PTH-5-methyl-tryptophan standard is required for HPLC analysis. The methyl group on the indole ring of tryptophan increases its hydrophobicity. Consequently, PTH-5-methyl-tryptophan is expected to have a longer retention time on a C18 reverse-phase HPLC column compared to the standard PTH-tryptophan.
Experimental Protocol: Edman Degradation of a Peptide Containing 5-Methyl-Tryptophan
1. Sample Preparation:
- Ensure the peptide sample is highly pure (>95%), as contaminants can interfere with the Edman chemistry.[1]
- The sample should be free of salts and detergents. If necessary, perform buffer exchange or precipitation.
- Immobilize 10-100 picomoles of the peptide onto a polyvinylidene difluoride (PVDF) membrane.[1][7]
2. Automated Edman Sequencing:
- Place the PVDF membrane into the reaction cartridge of an automated protein sequencer.
- Initiate the pre-programmed Edman degradation cycles.
- Key Consideration: In the cycle corresponding to the expected position of 5-methyl-tryptophan, a peak should be observed in the HPLC chromatogram that does not correspond to any of the 20 standard PTH-amino acids.
3. HPLC Analysis and Identification:
- The PTH-amino acid derivatives are separated on a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate).
- Monitor the elution profile at 269 nm.
- Inject a prepared standard of PTH-5-methyl-tryptophan to determine its characteristic retention time.
- The appearance of a peak at the retention time of the PTH-5-methyl-tryptophan standard in the correct cycle confirms the successful and site-specific incorporation of the non-canonical amino acid.
Mass Spectrometry: A High-Throughput Alternative
Mass spectrometry (MS) has become a cornerstone of proteomics and offers a powerful alternative for peptide sequencing.[8] Tandem mass spectrometry (MS/MS) is particularly well-suited for identifying amino acids within a peptide by fragmenting the peptide and analyzing the masses of the resulting fragments.
The Mass Spectrometry Workflow
-
Sample Preparation and Ionization: The peptide sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI), which generates gas-phase peptide ions.
-
MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptide is measured, providing the molecular weight of the peptide.
-
Fragmentation (MS/MS): The peptide ion of interest is isolated and fragmented, most commonly through collision-induced dissociation (CID). This breaks the peptide backbone at the amide bonds, generating a series of b- and y-ions.
-
MS2 Scan and Sequencing: The m/z of the fragment ions are measured. The amino acid sequence can be deduced from the mass differences between consecutive b- or y-ions.
Validating 5-Methyl-Tryptophan Incorporation with Mass Spectrometry
The presence of 5-methyl-tryptophan will result in a mass shift of 14 Da (the mass of a methyl group) compared to a peptide containing tryptophan at the same position. This mass difference can be observed in both the intact peptide mass (MS1) and in the fragment ions containing the modification (MS2).
Experimental Protocol: Mass Spectrometry of a Peptide Containing 5-Methyl-Tryptophan
1. Sample Preparation:
- The peptide sample should be desalted prior to MS analysis.
- The sample is typically infused into the mass spectrometer via liquid chromatography (LC-MS/MS).
2. LC-MS/MS Analysis:
- Separate the peptide on a C18 reverse-phase column.
- Acquire MS and MS/MS data in a data-dependent acquisition mode.
3. Data Analysis:
- MS1 Level: The measured monoisotopic mass of the intact peptide should match the theoretical mass of the sequence containing 5-methyl-tryptophan.
- MS2 Level: Analyze the fragmentation spectrum. The mass difference between fragment ions that span the 5-methyl-tryptophan residue will correspond to the mass of this modified amino acid (218.1055 Da). The fragment ions containing the 5-methyl-tryptophan will show a +14 Da shift compared to the corresponding fragments of the unmodified peptide.
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus.[1] | Ionization and fragmentation of the entire peptide.[8] |
| Confirmation of Position | Unambiguous, based on the cycle number in which the modified PTH-amino acid appears. | Inferred from the mass of fragment ions; can be ambiguous with isobaric residues. |
| Sample Requirement | 10-100 picomoles of highly purified peptide.[1][7] | Femtomole to low picomole range; more tolerant of sample impurities. |
| Throughput | Low; one sample at a time, with each cycle taking approximately 30-60 minutes.[9] | High; capable of analyzing complex mixtures in a single run. |
| N-terminal Blockage | Fails if the N-terminus is blocked (e.g., by acetylation).[1] | Can sequence peptides with blocked N-termini. |
| Sequence Coverage | Limited to the N-terminal region (typically up to 30-50 residues).[4] | Can provide full sequence coverage. |
| Data Interpretation | Straightforward; based on HPLC retention times of standards.[6] | Can be complex, especially for de novo sequencing of novel modifications. |
| Cost | Lower initial instrument cost, but reagent costs can be significant for extensive sequencing. | Higher initial instrument cost, but lower per-sample cost for high-throughput applications. |
Conclusion and Recommendations
Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of 5-methyl-tryptophan into peptides. The choice between the two methods depends on the specific research question and available resources.
-
Edman degradation is the method of choice for unambiguously confirming the N-terminal sequence and the precise location of a 5-methyl-tryptophan residue within the first 30-50 amino acids. Its sequential nature provides a direct and easily interpretable result, making it an excellent orthogonal method for validating findings from mass spectrometry.[10]
-
Mass spectrometry offers superior sensitivity, throughput, and the ability to analyze the entire peptide sequence, including internal modifications and blocked N-termini. It is the preferred method for high-throughput screening and for characterizing complex protein mixtures.[8]
For the most rigorous validation, a combined approach is often ideal. Edman degradation can provide definitive confirmation of the N-terminal sequence and the site of 5-methyl-tryptophan incorporation, while mass spectrometry can offer comprehensive sequence coverage and high-throughput analysis. This dual approach ensures the highest level of confidence in the structural integrity of engineered proteins and peptides, a critical aspect of modern drug development and protein engineering.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. ehu.eus [ehu.eus]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 6. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. longdom.org [longdom.org]
- 8. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 9. rapidnovor.com [rapidnovor.com]
- 10. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
A Scientist's Guide to Immunogenicity: Comparing 5-Methyl-Tryptophan Peptides with their Native Counterparts
Introduction: The Double-Edged Sword of Peptide Modification
In the realm of therapeutic peptide development, the pursuit of enhanced efficacy is intrinsically linked to the challenge of metabolic stability. Native peptides, while offering high specificity and low toxicity, are often susceptible to rapid enzymatic degradation in vivo.[1] A common strategy to overcome this hurdle is the site-specific incorporation of non-natural amino acids.[2] Among these, 5-methyl-tryptophan (5-Me-Trp) is a compelling candidate, introduced with the primary goal of sterically shielding susceptible peptide bonds from proteolytic cleavage, thereby extending the molecule's circulating half-life.[3]
However, this modification is not without potential consequences for the peptide's immunogenic profile. The immune system is exquisitely trained to recognize and respond to foreign structures, and even subtle alterations to a peptide's primary sequence can transform it from "self" to "non-self" in the eyes of T-cells.[4] This guide provides a comprehensive comparison of the immunogenicity of peptides containing 5-methyl-tryptophan versus their native tryptophan counterparts. We will dissect the underlying immunological mechanisms, present a robust experimental framework for direct comparison, and analyze potential outcomes to guide researchers in making informed decisions during drug development.
The Mechanics of T-Cell Recognition: A Primer on Antigen Presentation
The immunogenicity of a therapeutic peptide is predominantly driven by its potential to be recognized as a T-cell epitope.[5] This process is orchestrated by Antigen Presenting Cells (APCs), such as dendritic cells, which internalize the peptide drug.[6] Inside the APC, the peptide is processed within endosomal compartments and loaded onto Major Histocompatibility Complex (MHC) class II molecules.[7] This peptide-MHC II (pMHC-II) complex is then transported to the cell surface for presentation to CD4+ T-helper cells.[8][9] The activation of these T-cells is the central event that can trigger a cascade of immune responses, including the production of anti-drug antibodies (ADAs).[10]
The stability of the pMHC-II complex and the affinity of its interaction with a T-cell receptor (TCR) are the critical determinants of whether an immune response is initiated.[11]
Caption: MHC Class II antigen presentation pathway for exogenous peptides.
The Impact of 5-Methylation on Tryptophan's Immunological Role
Native tryptophan possesses a large, aromatic indole side chain that can serve as a critical anchor residue, fitting into hydrophobic pockets within the MHC binding groove, or as a primary contact point for the TCR.[12] The addition of a methyl group at the 5-position of the indole ring introduces two key changes with opposing potential effects on immunogenicity:
-
Increased Steric Hindrance: The added bulk of the methyl group may create a steric clash within the MHC binding groove or with the TCR. This is often hypothesized to reduce binding affinity and, consequently, lower the peptide's immunogenicity.[2][13]
-
Creation of a Neo-Epitope: If the native peptide is derived from a human protein, T-cells that would recognize it are typically deleted through central tolerance.[10] However, the 5-Me-Trp modification creates a "neo-epitope" that the immune system has not previously encountered.[4] This could activate a pre-existing repertoire of T-cells that recognize the modified peptide, thereby breaking tolerance and initiating an immune response.[14]
This dichotomy—the potential for either decreased or increased immunogenicity—makes experimental validation an absolute necessity.
An Experimental Framework for Comparative Immunogenicity Assessment
To objectively compare a native peptide with its 5-Me-Trp analogue, a tiered, logical workflow is required. This system is self-validating, moving from foundational biochemical properties to functional cellular responses.
Caption: Experimental workflow for comparing peptide immunogenicity.
Step 1: In Vitro Plasma Stability Assay
Causality: The primary justification for using 5-Me-Trp is to enhance metabolic stability. This experiment validates that premise. Comparing the degradation rate of the native and modified peptides in human plasma or serum provides a quantitative measure of the modification's effectiveness.
Protocol: Peptide Stability in Human Plasma
-
Preparation: Reconstitute lyophilized peptides (native and 5-Me-Trp) in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Incubation: Spike each peptide into pooled human plasma to a final concentration of 50 µg/mL. Incubate samples in a temperature-controlled shaker at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately stop enzymatic degradation by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate plasma proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the remaining intact peptide using a validated LC-MS/MS method.
-
Calculation: Plot the percentage of intact peptide remaining versus time to determine the half-life (t½) for each peptide.
Table 1: Representative In Vitro Plasma Stability Data
| Peptide Variant | Half-life (t½) in Human Plasma (hours) |
|---|---|
| Native Peptide | 1.5 ± 0.3 |
| 5-Me-Trp Peptide | 18.2 ± 2.1 |
Step 2: In Vitro MHC Class II Binding Assay
Causality: A peptide cannot be immunogenic if it cannot be presented. Therefore, assessing the binding affinity to MHC class II molecules is a critical checkpoint.[15] A competition assay, which measures the concentration of a test peptide required to inhibit the binding of a known high-affinity probe peptide by 50% (IC50), is the gold standard.[16]
Protocol: MHC Class II Competitive Binding Assay
-
HLA Selection: Choose a panel of purified, recombinant HLA-DR, -DQ, or -DP alleles that represent a broad cross-section of the human population.[17]
-
Assay Setup: In a 96-well plate, combine a fixed concentration of a high-affinity, biotinylated reference peptide with a fixed concentration of the selected HLA molecule.
-
Competition: Add the test peptides (native and 5-Me-Trp) across a range of concentrations (e.g., from 0.1 nM to 100 µM).
-
Incubation: Allow the binding reaction to reach equilibrium (typically 48-72 hours at 37°C in a slightly acidic buffer to mimic endosomal conditions).
-
Capture and Detection: Capture the pMHC complexes on an antibody-coated plate (e.g., anti-HLA-DR). Detect the amount of bound biotinylated reference peptide using a streptavidin-enzyme conjugate and a colorimetric or fluorescent substrate.
-
Analysis: Plot the signal against the log of the competitor peptide concentration. Calculate the IC50 value using non-linear regression. Lower IC50 values indicate higher binding affinity.
Table 2: Representative MHC Class II Binding Affinity Data (IC50, nM)
| Peptide Variant | HLA-DRB101:01 | HLA-DRB104:01 | HLA-DRB1*07:01 |
|---|---|---|---|
| Positive Control | 25 | 15 | 40 |
| Native Peptide | 850 | >50,000 | 1,200 |
| 5-Me-Trp Peptide | 12,500 | >50,000 | 19,800 |
Binding Affinity Classification: High < 50 nM; Moderate 50-500 nM; Low 500-5000 nM; Very Low > 5000 nM.
Step 3: In Vitro T-Cell Activation Assays
Causality: While MHC binding is necessary, it is not sufficient to cause an immune response. The pMHC complex must be recognized by a cognate TCR to activate a T-cell. T-cell assays using Peripheral Blood Mononuclear Cells (PBMCs) from a cohort of healthy donors provide the definitive functional readout of immunogenic potential.[18][19]
Protocol: IFN-γ ELISpot Assay
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Use a cohort of donors with diverse HLA types.
-
Cell Plating: Plate PBMCs in a 96-well plate pre-coated with an anti-IFN-γ capture antibody.
-
Stimulation: Add the test peptides (native and 5-Me-Trp) at several concentrations (e.g., 1, 5, 10 µM). Include a negative control (vehicle) and a positive control (e.g., a pool of known immunogenic peptides like CEFT).
-
Incubation: Culture the cells for 24-48 hours at 37°C, 5% CO2.
-
Detection: Wash the plates and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate and a precipitating substrate. This will form spots where individual cells secreted IFN-γ.
-
Analysis: Count the spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells. A response is typically considered positive if the SFU is significantly higher than the negative control (e.g., >2-fold and statistically significant).
Table 3: Representative T-Cell Response Data (IFN-γ ELISpot)
| Peptide Variant | Donor Cohort Size | Number of Positive Responders | Mean Stimulation Index (of Responders) |
|---|---|---|---|
| Positive Control | 50 | 45 (90%) | 15.6 |
| Native Peptide | 50 | 4 (8%) | 3.1 |
| 5-Me-Trp Peptide | 50 | 1 (2%) | 2.5 |
A positive responder is a donor whose PBMC response to the peptide is statistically significant over the vehicle control.
Data Synthesis and Interpretation
In this scenario, the steric hindrance introduced by the methyl group likely outweighs any potential for neo-epitope formation. The peptide is less immunogenic because it is a poorer ligand for MHC class II molecules, effectively making it "invisible" to the majority of T-cells.
Conclusion and Practical Implications for Drug Development
The incorporation of 5-methyl-tryptophan is a powerful tool for enhancing the pharmacokinetic properties of therapeutic peptides. However, its impact on immunogenicity is a critical safety parameter that must be empirically determined. The prevailing evidence and mechanistic understanding suggest that such modifications are more likely to abrogate than to induce an immune response by disrupting the precise molecular interactions required for T-cell activation.[2][13]
Nevertheless, the risk of creating a neo-epitope, while often lower, cannot be dismissed without data.[4][14] The integrated experimental framework detailed in this guide—moving from stability to MHC binding to functional T-cell assays—provides a robust and scientifically sound methodology for assessing this risk. By systematically evaluating each step of the immune recognition process, drug developers can confidently select modified peptide candidates that balance enhanced stability with a minimized risk of unwanted immunogenicity, ultimately leading to safer and more effective therapeutics.
References
- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | MDPI [mdpi.com]
- 2. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Loss of CD4 T-cell–dependent tolerance to proteins with modified amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Missing Switch in Peptide Exchange for MHC Class II Molecules [frontiersin.org]
- 8. Frontiers | Organizing MHC Class II Presentation [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
- 11. Induction of IL-4-producing CD4+ T cells by antigenic peptides altered for TCR binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A large-scale study of peptide features defining immunogenicity of cancer neo-epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Improved methods for predicting peptide binding affinity to MHC class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proimmune.com [proimmune.com]
- 17. usp.org [usp.org]
- 18. epivax.com [epivax.com]
- 19. Frontiers | Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors [frontiersin.org]
A Guide to Analyzing Protein Conformational Changes Upon 5-Methyl-Tryptophan Substitution
For researchers, scientists, and drug development professionals, understanding the nuanced structural and functional consequences of amino acid substitutions is paramount. This guide provides an in-depth analysis of the conformational changes in proteins upon the substitution of tryptophan with its analog, 5-methyl-tryptophan (5-Me-Trp). We will explore the rationale behind this substitution, compare the key biophysical techniques used for analysis, and provide detailed experimental protocols. This guide is designed to be a practical resource, grounding theoretical concepts in tangible experimental data and workflows.
The Significance of Tryptophan and the Rationale for 5-Methyl-Tryptophan Substitution
Tryptophan, with its large indole side chain, is a crucial amino acid for protein structure and function. Its unique properties make it an intrinsic fluorescent probe, sensitive to its local environment.[1][2] However, in proteins with multiple tryptophan residues, deciphering the contribution of each to the overall spectroscopic signal can be challenging.[3] The substitution with analogs like 5-methyl-tryptophan offers a strategic advantage. The addition of a methyl group at the 5th position of the indole ring subtly alters its electronic and steric properties, providing a sensitive reporter for conformational changes, ligand binding, and protein-protein interactions.[4] This substitution can lead to minimal structural perturbation, allowing for the study of targeted conformational or electrostatic changes.[3]
Comparative Analysis of Biophysical Techniques
A multi-faceted approach employing various biophysical techniques is essential for a comprehensive understanding of the conformational changes induced by 5-Me-Trp substitution.[5] The primary methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and Molecular Dynamics (MD) simulations.
| Technique | Information Gained | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the protein in a crystalline state.[6][7] | Provides detailed atomic-level information on bond lengths, angles, and solvent accessibility.[8] | Static picture of the protein; crystallization can be a major bottleneck; may not represent the protein's solution conformation.[9] |
| NMR Spectroscopy | 3D structure and dynamics in solution.[10][11] | Provides information on conformational flexibility, protein-ligand interactions, and dynamics over a wide range of timescales.[12] | Limited to smaller proteins (typically < 30 kDa) unless isotopic labeling is used; can be time-consuming.[13] |
| Circular Dichroism (CD) | Secondary and tertiary structure information.[14] | Rapid assessment of overall structural integrity and changes in secondary structure content (α-helix, β-sheet).[15] Sensitive to changes in the local environment of aromatic residues. | Low-resolution technique; does not provide site-specific information. |
| Fluorescence Spectroscopy | Information about the local environment of the tryptophan analog.[1][15] | Highly sensitive to changes in polarity, solvent accessibility, and proximity to quenching groups.[2] | Can be complex to interpret in multi-tryptophan proteins if not using specific analogs. |
| Molecular Dynamics (MD) Simulations | Atomistic insight into protein dynamics and conformational landscapes.[16] | Can predict and rationalize experimentally observed changes; provides a dynamic view of conformational transitions.[17] | Computationally intensive; accuracy is dependent on the force field used; requires experimental validation.[18] |
Experimental Workflows and Protocols
A logical workflow for investigating the impact of 5-Me-Trp substitution is crucial for obtaining reliable and comprehensive data.
References
- 1. Circular Dichroism and Fluorescence Spectroscopy to Study Protein Structure and Protein-Protein Interactions in Ethylene Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. Tryptophans in membrane proteins. X-ray crystallographic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. users.cs.duke.edu [users.cs.duke.edu]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. NMR Studies of Large Protein Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR screening for lead compounds using tryptophan-mutated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Systematic Framework for Molecular Dynamics Simulations of Protein Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Insights from molecular dynamics simulations for computational protein design - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-methyl-tryptophan containing peptides as enzyme inhibitors compared to parent peptides
For researchers, scientists, and drug development professionals, the quest for more potent and specific enzyme inhibitors is a continuous endeavor. Peptide-based inhibitors offer a high degree of specificity but are often plagued by metabolic instability and suboptimal binding affinities. A promising strategy to overcome these limitations is the incorporation of non-canonical amino acids. This guide provides an in-depth technical comparison of the efficacy of peptides containing 5-methyl-tryptophan (5-Me-Trp) versus their parent tryptophan (Trp)-containing counterparts as enzyme inhibitors.
The Strategic Advantage of Modifying Tryptophan
Tryptophan is a crucial amino acid in many peptide-based enzyme inhibitors due to its large, hydrophobic indole side chain, which can engage in significant non-covalent interactions within an enzyme's active site.[1] These interactions, including hydrophobic and aromatic stacking, are often pivotal for the peptide's binding affinity and inhibitory potency.[2] However, the inherent properties of the parent tryptophan residue can also be a starting point for optimization.
The rationale for introducing a methyl group at the 5-position of the indole ring is multi-faceted:
-
Enhanced Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the tryptophan side chain. This can lead to more favorable interactions with hydrophobic pockets in the enzyme's active site, potentially increasing binding affinity.
-
Steric Effects and Conformational Rigidity: The methyl group can introduce a degree of steric hindrance that may lock the peptide into a more bioactive conformation, reducing the entropic penalty of binding.[3]
-
Improved Metabolic Stability: The C5 position of the indole ring can be susceptible to oxidative metabolism. Methylation at this position can block this metabolic pathway, thereby increasing the in vivo half-life of the peptide inhibitor.
Comparative Efficacy Analysis: A Case Study
To illustrate the potential impact of 5-methylation, let us consider a hypothetical case study involving the inhibition of a model protease. We will compare a parent peptide inhibitor, Ac-Pro-Gly-Trp-Phe-NH2, with its 5-methylated analog, Ac-Pro-Gly-(5-Me-Trp)-Phe-NH2.
| Peptide Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| Ac-Pro-Gly-Trp-Phe-NH2 (Parent) | Model Protease | 150 | 75 | Competitive |
| Ac-Pro-Gly-(5-Me-Trp)-Phe-NH2 (Modified) | Model Protease | 50 | 25 | Competitive |
The data presented in this table is for illustrative purposes to demonstrate the potential enhancement in inhibitory activity and is based on established principles of medicinal chemistry.
In this hypothetical scenario, the 5-methyl-tryptophan containing peptide exhibits a 3-fold improvement in both IC50 and Ki values. This enhanced potency can be attributed to the factors discussed above. It is crucial to experimentally determine these values for any specific peptide-enzyme system.[4]
The Structural Basis for Altered Inhibition
The observed increase in inhibitory efficacy is rooted in the structural and chemical changes imparted by the 5-methyl group. The indole nitrogen of tryptophan can act as a hydrogen bond donor.[1] While methylation at the 5-position does not directly obstruct this, it can subtly alter the electronic properties and steric environment of the indole ring, potentially influencing the strength and geometry of this hydrogen bond.
However, a study on the incorporation of 5-methyl-tryptophan into the antimicrobial peptide nisin suggested that the methyl group might hinder the formation of a hydrogen bond.[5] This highlights a critical consideration: the effect of 5-methylation is highly context-dependent and is dictated by the specific topology of the enzyme's active site. If the parent tryptophan's indole NH is engaged in a crucial hydrogen bond for binding, 5-methylation could be detrimental. Conversely, if the 5-position of the indole ring is situated in a hydrophobic pocket, methylation would likely be advantageous.
Caption: Interaction of parent and 5-Me-Trp peptides with an enzyme active site.
Experimental Protocols
To empirically validate the comparative efficacy, a systematic experimental workflow is essential.
Caption: Experimental workflow for comparing peptide inhibitors.
Part 1: Peptide Synthesis and Purification
The synthesis of both the parent and 5-methyl-tryptophan containing peptides can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[6][7]
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amidation).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using a coupling agent such as HBTU/DIPEA in DMF. For the modified peptide, use Fmoc-5-methyl-L-tryptophan at the corresponding step.
-
Fmoc Deprotection: After each coupling, remove the Fmoc protecting group with 20% piperidine in DMF.
-
N-terminal Acetylation: Following the coupling of the final amino acid and Fmoc deprotection, acetylate the N-terminus using acetic anhydride and a base like DIPEA.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptides using mass spectrometry and analytical RP-HPLC.
Part 2: Enzyme Inhibition Assay
A fluorescence-based assay is a common and sensitive method for determining enzyme activity and inhibition.[8]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the target enzyme, a fluorogenic substrate, and the peptide inhibitors (both parent and modified) in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer.
-
Inhibitor Titration: Create a serial dilution of each peptide inhibitor across the wells. Include control wells with no inhibitor.
-
Enzyme Addition: Add a fixed concentration of the enzyme to all wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each peptide.[9]
Part 3: Kinetic Analysis to Determine the Mode of Inhibition
Understanding the mechanism of inhibition is crucial for rational drug design. This can be determined by performing the enzyme assay with varying concentrations of both the substrate and the inhibitor.
Caption: Different modes of reversible enzyme inhibition.
Step-by-Step Methodology:
-
Experimental Setup: For each inhibitor, set up a series of reactions with varying substrate concentrations at several fixed inhibitor concentrations.
-
Data Collection: Measure the initial reaction rates for each condition as described in the enzyme inhibition assay.
-
Lineweaver-Burk Plot: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Analysis:
-
Competitive Inhibition: The lines will intersect at the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Ki Determination: The inhibition constant (Ki) can be calculated from the slopes and intercepts of the Lineweaver-Burk plots.
Conclusion and Future Perspectives
The incorporation of 5-methyl-tryptophan into peptide inhibitors represents a viable strategy for enhancing their potency. The increased hydrophobicity and potential for improved metabolic stability can lead to significant gains in inhibitory efficacy. However, the success of this modification is highly dependent on the specific molecular interactions within the enzyme's active site. The experimental framework provided in this guide offers a robust approach to systematically evaluate the comparative efficacy of 5-methyl-tryptophan containing peptides and their parent counterparts. Future work should focus on expanding the repertoire of tryptophan modifications and developing predictive models to guide the rational design of next-generation peptide-based enzyme inhibitors.
References
- 1. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of USP5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Methylated Tryptophan Analogs in Peptide Synthesis
Introduction: Beyond the Canonical – The Strategic Imperative for Tryptophan Methylation
Tryptophan, with its unique indole side chain, is a cornerstone of peptide structure and function, governing critical hydrophobic and aromatic interactions.[1] However, in the realm of therapeutic peptide development, the native structure is often a starting point, not the final destination. Peptides as therapeutics are frequently hampered by poor metabolic stability, low membrane permeability, and conformational ambiguity, which can lead to diminished target affinity.[2][3]
Methylation—the strategic addition of a methyl group—is a powerful, minimalist modification to overcome these hurdles.[2] By subtly altering the steric and electronic properties of a single amino acid, we can profoundly influence the macroscopic behavior of an entire peptide. This guide provides a head-to-head comparison of different methylated tryptophan analogs, moving beyond simple descriptions to explain the causal mechanisms and provide field-proven, actionable protocols for their incorporation. We will dissect the structural and functional consequences of methylation at three key positions: the alpha-nitrogen (Nα), the alpha-carbon (Cα), and the indole side chain.
The Core Logic: How Methylation Rewrites Peptide Properties
The decision to methylate is driven by a clear set of therapeutic objectives. Understanding how this simple modification achieves these goals is critical for rational peptide design.
-
Proteolytic Resistance: Proteolytic enzymes often recognize and bind to the peptide backbone via a network of hydrogen bonds. N-methylation removes the amide proton, a critical hydrogen bond donor, effectively rendering the peptide bond invisible to many proteases and significantly extending its in vivo half-life.[3][4]
-
Conformational Control: The addition of a methyl group introduces steric bulk that restricts the rotational freedom around the peptide backbone's dihedral angles (Φ/Ψ).[3] This pre-organization can lock the peptide into its bioactive conformation, reducing the entropic penalty of binding to its target and thereby increasing affinity and selectivity.[2][3]
-
Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the peptide's overall lipophilicity.[3][4] This shift in physicochemical properties can dramatically improve a peptide's ability to passively diffuse across cellular membranes, a crucial factor for oral bioavailability and targeting intracellular proteins.[3]
Caption: Logical flow of how methylation impacts peptide properties.
Head-to-Head Comparison: Nα-Me vs. Cα-Me vs. Indole-Me Tryptophan
The choice of where to place the methyl group is not trivial; each position offers a distinct set of advantages and challenges. The following table summarizes a comparative analysis based on key performance metrics.
| Parameter | Nα-Methyl-Tryptophan | Cα-Methyl-Tryptophan | Indole-Methyl-Tryptophan (N1-Me) | Unmodified Tryptophan |
| Primary Effect | Backbone modification; H-bond donor removal.[2] | Backbone modification; steric constraint.[2] | Side-chain modification; alters electronics and H-bonding of the indole ring. | Baseline canonical amino acid. |
| Proteolytic Stability | Excellent: Directly blocks enzyme recognition sites.[3][5] | Very Good: Steric hindrance near the scissile bond reduces enzyme access.[6] | Moderate: Can influence conformation to indirectly improve stability. | Poor: Susceptible to degradation. |
| Conformational Rigidity | High: Restricts Φ/Ψ angles and can favor cis-amide bonds.[3] | Very High: Severely restricts backbone flexibility, promoting helical or turn structures.[2] | Moderate: Influences side-chain rotamer populations (χ1/χ2). | Low: Highly flexible. |
| Membrane Permeability | Significantly Increased: Due to loss of H-bond donor and increased lipophilicity.[3][4] | Slightly Increased: Increased lipophilicity from the methyl group. | Slightly Increased: Increased lipophilicity. | Baseline. |
| Receptor Affinity | Variable: Can increase affinity by pre-organization or decrease it by forcing a non-ideal conformation. | Potentially Increased: Constraining the peptide into a bioactive conformation can significantly improve affinity.[2][6] | Variable: Depends on the role of the indole N-H in receptor binding. Can increase or decrease affinity. | Baseline. |
| Synthetic Challenge | High: Sterically hindered coupling requires optimized conditions (e.g., stronger reagents, double coupling) and risks racemization.[4] | Moderate: Coupling can be sluggish but is generally more manageable than Nα-methylation. | Low: Behaves similarly to standard Trp in SPPS, provided the indole is properly protected (e.g., Boc). | Low: Standard SPPS protocols apply. |
Quantitative Data from Experimental Studies
The following table presents experimental data from published literature to substantiate the claims made above.
| Peptide/Analog Pair | Modification | Metric | Unmodified Value | Methylated Value | Fold Improvement | Reference |
| 177Lu-RM2 vs. 177Lu-AMTG | Trp8 → α-Me-Trp8 | In Vitro Stability (% intact @ 72h) | 38.7% ± 9.3% | 77.7% ± 8.7% | 2.0x | [6] |
| Lu-RM2 vs. Lu-AMTG | Trp8 → α-Me-Trp8 | Receptor Affinity (IC50, nM) | 1.4 ± 0.2 | 1.1 ± 0.1 | 1.3x | [6] |
| Generic Peptide Example | N-Methylation | Proteolytic Half-life | (Minutes) | (Hours) | >10x (Typical) | [2][3] |
Field-Proven Insights & Experimental Protocols
The Causality Behind Experimental Choices
Do not simply follow a protocol; understand the chemistry. Incorporating sterically hindered amino acids like Nα-methyl-tryptophan is a common failure point in automated synthesis. The secondary amine of an N-methylated residue is significantly less nucleophilic than a primary amine, and the bulky side chain further obstructs the reaction center.
-
Why Standard Coupling Fails: Reagents like DIC/Oxyma may be insufficient to overcome the activation energy barrier for coupling to an N-methylated residue, leading to low yields and deletion sequences.
-
The HATU/HBTU Solution: Urionium-based coupling reagents like HATU and HBTU form highly reactive O-acylisourea intermediates, which are more effective at acylating the less nucleophilic secondary amine. The inclusion of a non-nucleophilic base like DIEA is crucial to mop up protons without consuming the activated ester.
-
Self-Validation via Kaiser Test: After coupling a standard amino acid, the resin beads will stain a deep blue with the ninhydrin-based Kaiser test, indicating the presence of a free primary amine. After a successful coupling of an N-methylated residue, the beads should remain colorless or slightly yellow, as there is no primary amine to react. This provides an immediate, qualitative check on coupling efficiency.
Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-Nα-Me-Trp(Boc)-OH
This protocol details the manual incorporation of a sterically hindered N-methylated tryptophan analog into a growing peptide chain on a rink amide resin.
Materials:
-
Fmoc-Rink Amide MBHA Resin
-
Fmoc-Nα-Me-Trp(Boc)-OH
-
Other required Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HATU, HBTU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Kaiser Test Kit
Workflow:
Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF. Add the deprotection solution and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF).
-
Amino Acid Coupling (Standard Residue):
-
Pre-activate a solution of the standard Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 5 minutes.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test. If positive (blue beads), the coupling is complete. Proceed to the next wash step.
-
-
Incorporation of Fmoc-Nα-Me-Trp(Boc)-OH (The Critical Step):
-
Rationale: This residue requires more stringent conditions. We will use a higher excess and longer reaction time.
-
Protocol: Pre-activate a solution of Fmoc-Nα-Me-Trp(Boc)-OH (5 eq.), HATU (4.9 eq.), and DIEA (10 eq.) in DMF for 10 minutes.
-
Add the activation mixture to the deprotected peptide-resin. Agitate for 4-6 hours.
-
QC Check: Perform a Kaiser test. The beads should be colorless or pale yellow, indicating the absence of a primary amine and successful coupling. If the test is positive, a second coupling (recoupling) with a fresh activation mixture for another 2-4 hours is required.
-
-
Iterative Elongation: Repeat steps 3-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) and wash (Step 3).
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cold cleavage cocktail (TFA/TIS/H2O). Note: The Boc group on the tryptophan indole and other side-chain protecting groups are removed in this step. TIS is a scavenger to prevent re-alkylation of the sensitive tryptophan indole by reactive cations generated during cleavage.[7]
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the crude peptide. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Conclusion and Future Outlook
The methylation of tryptophan is a nuanced yet powerful tool in the arsenal of the peptide medicinal chemist. Nα-methylation serves as a robust strategy for bolstering proteolytic stability and enhancing cell permeability, though it presents significant synthetic hurdles. Cα-methylation offers a potent method for conformational constraint, directly impacting receptor affinity and stability. Finally, indole methylation provides a means to subtly tune side-chain interactions. The optimal strategy is dictated by the specific therapeutic goal and the structural context of the tryptophan residue within the peptide. A thorough understanding of the underlying chemical principles, coupled with rigorous, self-validating synthetic protocols, is paramount to successfully harnessing the transformative potential of these analogs in next-generation peptide therapeutics.
References
- 1. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. peptide.com [peptide.com]
Comparative Guide to Antibody Cross-Reactivity with 5-Methyl-Tryptophan Peptides
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When targeting peptides containing modified amino acids, such as 5-methyl-tryptophan (5-Me-Trp), ensuring that an antibody does not cross-react with the unmodified counterpart, tryptophan (Trp), is a critical validation step. This guide provides an in-depth comparison of key methodologies for assessing this specific cross-reactivity, grounded in scientific principles and practical, field-proven insights.
The development of highly specific antibodies against post-translational modifications (PTMs) or synthetic amino acids presents significant challenges.[1][2] The chemical moieties of these modifications are often small, and the structural differences can be subtle, demanding rigorous validation to confirm antibody specificity.[1][3]
The Challenge: Distinguishing 5-Methyl-Tryptophan from Tryptophan
The core challenge lies in the structural similarity between tryptophan and 5-methyl-tryptophan. The addition of a single methyl group to the indole ring is a minor alteration. An antibody generated against a 5-Me-Trp-containing peptide may possess a binding pocket (paratope) that can still accommodate the smaller, unmodified tryptophan residue, leading to unwanted cross-reactivity.[4][5][6] This can lead to false-positive results and confounded data in various applications, from target validation to biomarker discovery.
Therefore, a multi-faceted approach, employing orthogonal methods, is essential to confidently characterize the specificity of these antibodies.[7][8] This guide will compare four key immunoassays: Competitive ELISA, Western Blot, Dot Blot, and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Quantitative Gold Standard
Competitive ELISA is the most robust method for quantitatively assessing the specificity of an antibody for its target and determining the degree of cross-reactivity with related molecules.[9][10]
Principle of the Assay
This assay relies on the principle of competition. A fixed amount of the 5-Me-Trp peptide (the target antigen) is immobilized on an ELISA plate. The antibody is pre-incubated with a serial dilution of a competitor peptide—either the 5-Me-Trp peptide itself (homologous competition) or the unmodified Trp peptide (cross-reactivity assessment). This mixture is then added to the coated plate. The more competitor peptide present in the solution, the fewer antibody binding sites will be available to bind to the immobilized antigen, resulting in a weaker signal.
Experimental Workflow & Data Interpretation
Caption: Workflow for Competitive ELISA.
The key output is the IC50 value: the concentration of competitor peptide required to inhibit 50% of the antibody binding to the coated plate.
Cross-Reactivity Calculation: % Cross-Reactivity = (IC50 of 5-Me-Trp Peptide / IC50 of Trp Peptide) x 100
Data Presentation
| Competitor Peptide | IC50 (nM) | % Cross-Reactivity | Specificity Interpretation |
| 5-Me-Trp Peptide | 10 | 100% | High Specificity (Reference) |
| Trp Peptide | 10,000 | 0.1% | Excellent Specificity |
| Trp Peptide | 500 | 2% | Good Specificity |
| Trp Peptide | 50 | 20% | Poor Specificity |
Causality Behind Experimental Choices
-
Why pre-incubate the antibody and competitor? This step allows the binding reaction to reach equilibrium in the solution before being exposed to the immobilized antigen, ensuring the competition is accurately reflected in the results.
-
Why use a constant, limiting amount of antibody? The assay's sensitivity depends on the antibody concentration being the limiting factor. This ensures that the competition between the soluble and immobilized antigen is the primary determinant of the signal.
Detailed Protocol: Competitive ELISA
-
Coating: Dilute the 5-Me-Trp peptide to 2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.[11][12]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubate for 1-2 hours at room temperature (RT).[12]
-
Competitor Preparation: Prepare serial dilutions of both the 5-Me-Trp peptide and the Trp peptide in blocking buffer. A typical range would be from 10 µM down to 0.1 nM.
-
Competition Step: In a separate plate or tubes, mix the diluted competitor peptides 1:1 with the anti-5-Me-Trp antibody (at a pre-determined optimal concentration, e.g., twice the EC50 value for binding to the coated antigen). Incubate for at least 1 hour at RT.[12]
-
Incubation: Wash the blocked plate 3 times. Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells. Incubate for 1-2 hours at RT.
-
Detection:
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 for each peptide.
Western & Dot Blotting: Qualitative Confirmation
While less quantitative than ELISA, Western and Dot Blotting are invaluable for visually confirming specificity, especially in the context of a full-length protein or for rapid screening.
Principle of the Assays
-
Dot Blot: Peptides (5-Me-Trp and Trp) are directly spotted onto a nitrocellulose or PVDF membrane. The membrane is then probed with the antibody to see which peptide it binds to.
-
Western Blot: This technique is used when the peptide sequence is part of a larger protein. Proteins from cell lysates or recombinant proteins (one with 5-Me-Trp and one with Trp) are separated by size via SDS-PAGE, transferred to a membrane, and then probed with the antibody.[14]
Peptide Blocking: A Critical Control
A key experiment to confirm specificity in both assays is peptide blocking (or peptide competition).[15] The antibody is pre-incubated with an excess of the free 5-Me-Trp peptide. This should block the antibody from binding to the peptide/protein on the membrane, causing the signal to disappear. Conversely, pre-incubation with the Trp peptide should not block the signal if the antibody is specific.[15]
Data Interpretation
-
High Specificity: A strong signal on the 5-Me-Trp peptide/protein and no detectable signal on the Trp peptide/protein. The signal for the 5-Me-Trp target is eliminated by pre-incubation with the 5-Me-Trp peptide but not the Trp peptide.
-
Cross-Reactivity: A signal is observed for both the 5-Me-Trp and Trp peptides/proteins.
Detailed Protocol: Peptide Blocking in Western Blot
-
Sample Prep & Gel Electrophoresis: Prepare lysates from cells expressing the target protein (ideally, one version with the 5-Me-Trp modification and a control with Trp). Separate proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at RT in blocking buffer (e.g., 5% non-fat dry milk in TBST).[14]
-
Antibody Incubation with Blocking Peptide:
-
Prepare two tubes.
-
Tube 1 (Blocked): Dilute the primary antibody in blocking buffer. Add the 5-Me-Trp peptide to a final concentration of 1-10 µg/mL.
-
Tube 2 (Control): Dilute the primary antibody in blocking buffer alone.
-
Incubate both tubes for 30 minutes at RT with gentle agitation.[16]
-
-
Probing the Membrane: Cut the membrane if necessary to test conditions in parallel. Incubate one part of the membrane with the "Blocked" antibody solution and the other with the "Control" antibody solution overnight at 4°C.[14]
-
Washing & Secondary Antibody: Wash the membrane 3 times for 5 minutes each in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
Detection: Wash the membrane 3 times. Add an ECL substrate and image the blot. The band visible in the control lane should be absent or significantly reduced in the blocked lane.
Surface Plasmon Resonance (SPR): Kinetic & Affinity Analysis
SPR is a powerful, label-free technology that provides detailed kinetic data on binding events in real time. It is considered a gold standard for characterizing antibody-antigen interactions.[17][18]
Principle of the Assay
One molecule (the ligand, e.g., the antibody) is immobilized on a sensor chip. The other molecule (the analyte, e.g., the 5-Me-Trp or Trp peptide) is flowed over the surface. The binding and dissociation are measured in real-time by detecting changes in the refractive index at the sensor surface.[19][20] This allows for the precise determination of association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of affinity (Kₗ = kₔ/kₐ).
Experimental Workflow & Data Interpretation
Caption: Workflow for Surface Plasmon Resonance (SPR).
By comparing the Kₗ values for the 5-Me-Trp and Trp peptides, one can precisely quantify the antibody's preference. A much lower Kₗ for the 5-Me-Trp peptide indicates higher affinity and specificity.
Data Presentation
| Analyte Peptide | kₐ (1/Ms) | kₔ (1/s) | Kₗ (M) | Specificity Interpretation |
| 5-Me-Trp Peptide | 1.5 x 10⁵ | 5.0 x 10⁻⁴ | 3.3 x 10⁻⁹ (3.3 nM) | High Affinity |
| Trp Peptide | 2.1 x 10³ | 2.0 x 10⁻² | 9.5 x 10⁻⁶ (9.5 µM) | >2800-fold lower affinity; Excellent Specificity |
Causality Behind Experimental Choices
-
Why immobilize the antibody and flow the peptide? Immobilizing the antibody allows you to test multiple analytes (peptides) without needing to prepare a new chip surface for each one, making it efficient for comparative studies.
-
Why is regeneration necessary? The regeneration step (e.g., a pulse of low pH solution) removes the bound analyte completely, allowing the same immobilized surface to be used for subsequent binding cycles with different analyte concentrations.[21]
Detailed Protocol: SPR Kinetic Analysis
-
Immobilization: Immobilize the anti-5-Me-Trp antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target level of ~2000 Resonance Units (RU). Perform this on one flow cell, leaving another as a reference.
-
Analyte Preparation: Prepare serial dilutions of both the 5-Me-Trp and Trp peptides in running buffer (e.g., HBS-EP+). A typical concentration range would be 100 nM down to ~0.4 nM, including a zero-concentration blank.
-
Kinetic Analysis Cycle (for 5-Me-Trp peptide):
-
Inject the lowest concentration of the 5-Me-Trp peptide over both the antibody and reference flow cells for a set time (e.g., 180 seconds) to measure association.
-
Switch to flowing only running buffer to measure dissociation (e.g., for 600 seconds).
-
Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound peptide.
-
Repeat this cycle for all concentrations in the dilution series, typically from lowest to highest.
-
-
Kinetic Analysis Cycle (for Trp peptide):
-
Repeat the entire process from step 3 using the serial dilutions of the Trp peptide. A higher concentration range may be necessary if the affinity is low.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes.
-
Subtract the zero-concentration blank injection data ("double referencing").
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software to derive kₐ, kₔ, and Kₗ values.[19]
-
Conclusion and Recommendations
Validating the specificity of an antibody against a modified peptide like 5-methyl-tryptophan is a non-negotiable step for ensuring data integrity. No single method tells the whole story.
-
Start with a Dot Blot or Western Blot for a rapid, qualitative assessment of binding and non-binding.
-
Quantify the interaction with Competitive ELISA. This is the most direct and cost-effective way to generate quantitative cross-reactivity data (IC50 values).
-
Use Surface Plasmon Resonance (SPR) for an in-depth characterization of binding kinetics and affinity (Kₗ). This is particularly crucial in drug development, where understanding the on- and off-rates of a therapeutic antibody is critical.
By employing at least two of these methods, with an emphasis on the quantitative power of Competitive ELISA and SPR, researchers can confidently establish the specificity of their antibodies and produce reliable, reproducible data.
References
- 1. Next-generation antibodies for post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Post-Translational Modifications | Rockland [rockland.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. lifetein.com [lifetein.com]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 11. affbiotech.com [affbiotech.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. path.ox.ac.uk [path.ox.ac.uk]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. photos.labwrench.com [photos.labwrench.com]
Introduction: The Challenge of Peptide Delivery and the Role of 5-Methyl-Tryptophan
An In-Depth Guide to Cell Permeability Assays for Peptides Modified with 5-Methyl-Tryptophan
The therapeutic potential of peptides is often hindered by their poor cell permeability, a critical factor for reaching intracellular targets. The modification of peptides with non-canonical amino acids, such as 5-methyl-tryptophan, represents a promising strategy to enhance their drug-like properties. This modification can increase metabolic stability and, in some cases, improve membrane permeability by altering the peptide's lipophilicity and conformational landscape. However, accurately quantifying the permeability of these modified peptides is essential for their successful development. This guide provides a comparative overview of the most relevant cell permeability assays, offering insights into their principles, applications, and the nuances of their use for 5-methyl-tryptophan-modified peptides.
Choosing the Right Assay: A Comparative Analysis
The selection of a cell permeability assay depends on several factors, including the stage of drug discovery, the required throughput, and the specific questions being addressed. Here, we compare three widely used assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and cellular uptake assays using fluorescence microscopy.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay that provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane.
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane. The peptide of interest is added to the donor wells, and its appearance in the acceptor wells is quantified over time, typically by UV-vis spectroscopy or mass spectrometry.
-
Advantages:
-
High throughput and low cost.
-
Excellent for screening large libraries of compounds in early-stage discovery.
-
Isolates passive diffusion, providing a clear measure of a compound's intrinsic permeability.
-
-
Disadvantages:
-
Lacks the complexity of a biological membrane, as it does not account for active transport or efflux mechanisms.
-
The artificial membrane may not accurately reflect the specific lipid composition of the target cell type.
-
-
Considerations for 5-Methyl-Tryptophan Peptides: The increased lipophilicity imparted by the 5-methyl group is expected to enhance passive diffusion. PAMPA is an excellent initial screen to confirm this hypothesis and to rank-order a series of modified peptides based on their passive permeability.
Caco-2 Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Principle: Caco-2 cells are cultured on a semi-permeable filter support for 21-28 days to form a differentiated monolayer with tight junctions. The peptide is added to the apical (AP) side, and its transport to the basolateral (BL) side is measured over time. The assay can also be performed in the reverse direction (BL to AP) to assess active efflux. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
-
Advantages:
-
Provides a more biologically relevant model than PAMPA, as it includes both passive diffusion and active transport processes.
-
The presence of efflux pumps, such as P-glycoprotein (P-gp), allows for the identification of peptides that are substrates for these transporters.
-
-
Disadvantages:
-
Lower throughput and significantly higher cost and labor compared to PAMPA.
-
The expression levels of transporters and enzymes in Caco-2 cells may not perfectly match those in the human intestine.
-
-
Considerations for 5-Methyl-Tryptophan Peptides: This assay is crucial for understanding how the 5-methyl-tryptophan modification affects not only passive permeability but also interactions with transporters. A high BL-to-AP Papp value, coupled with a low AP-to-BL Papp, would suggest that the modified peptide is a substrate for an efflux pump.
Cellular Uptake Assays using Fluorescence Microscopy
For peptides designed to act on intracellular targets, directly visualizing and quantifying their uptake into cells is essential.
-
Principle: The peptide is labeled with a fluorescent dye (e.g., FITC, Alexa Fluor series). The labeled peptide is then incubated with cultured cells, and its internalization is observed using confocal microscopy or quantified using flow cytometry.
-
Advantages:
-
Provides direct evidence of cell entry and can reveal the subcellular localization of the peptide.
-
Allows for the study of uptake mechanisms (e.g., endocytosis) through the use of specific inhibitors.
-
-
Disadvantages:
-
The fluorescent tag can potentially alter the peptide's permeability and localization.
-
Quantification can be challenging and may not be as precise as permeability assays.
-
-
Considerations for 5-Methyl-Tryptophan Peptides: This method is invaluable for confirming that the enhanced permeability observed in other assays translates to successful entry into the target cells. It can also help to elucidate whether the 5-methyl group influences the mechanism of uptake.
Data Presentation: A Comparative Summary
| Assay | Principle | Throughput | Biological Relevance | Key Output | Ideal for 5-Methyl-Tryptophan Peptides |
| PAMPA | Passive diffusion across an artificial lipid membrane | High | Low | Permeability coefficient (Pe) | Early-stage screening and rank-ordering based on passive permeability. |
| Caco-2 Assay | Transport across a polarized monolayer of Caco-2 cells | Low | High | Apparent permeability coefficient (Papp) | Assessing both passive and active transport, including efflux, to predict oral bioavailability. |
| Fluorescence Microscopy | Visualization and quantification of fluorescently labeled peptide uptake | Medium | High | Subcellular localization and relative uptake | Confirming intracellular delivery and investigating the mechanism of uptake. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Lipid Solution: Prepare a 2% (w/v) solution of L-α-phosphatidylcholine in dodecane.
-
Coating the Filter Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm).
-
Preparation of Donor and Acceptor Solutions:
-
Donor Solution: Dissolve the 5-methyl-tryptophan-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 100 µM.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of PBS.
-
-
Assay Assembly: Carefully place the lipid-coated filter plate onto the acceptor plate.
-
Initiating the Assay: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the assembled plate for 4-16 hours at room temperature with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability: The permeability coefficient (Pe) is calculated using the following equation:
where V_A is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C_A(t)] is the concentration of the peptide in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto 24-well Transwell inserts (e.g., Corning, 0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Cell Differentiation: Culture the cells for 21-28 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayer to ensure its integrity. A TEER value > 250 Ω·cm² is generally considered acceptable.
-
Permeability Assay (AP to BL):
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the 5-methyl-tryptophan-modified peptide (e.g., at 10 µM) to the apical (AP) compartment.
-
Add fresh HBSS to the basolateral (BL) compartment.
-
Incubate at 37°C with 5% CO2.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL compartment and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the peptide concentration in the collected samples using LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated as follows:
where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
Mandatory Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Conclusion and Recommendations
The selection of a cell permeability assay for 5-methyl-tryptophan-modified peptides should be guided by a tiered approach. The high-throughput and cost-effective PAMPA is an excellent starting point for initial screening and for understanding the impact of the modification on passive diffusion. Promising candidates should then be advanced to the more biologically relevant Caco-2 assay to assess both passive and active transport, providing a more accurate prediction of in vivo absorption. Finally, for peptides intended for intracellular targets, fluorescence microscopy-based cellular uptake assays are indispensable for confirming cell entry and elucidating the mechanism of internalization. By combining the insights from these complementary assays, researchers can build a comprehensive understanding of the permeability of their modified peptides and make informed decisions in the drug development process.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Boc-5-methyl-DL-tryptophan
For the diligent researcher, every step of the experimental process is governed by precision and safety, and the final act of chemical disposal is no exception. Handling the disposal of specialized reagents like Boc-5-methyl-DL-tryptophan requires a thorough understanding of its properties and the regulatory landscape. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this protected amino acid, ensuring the protection of both laboratory personnel and the environment. Our aim is to provide clarity and instill confidence, making this a trusted resource for your laboratory's safety protocols.
Hazard Identification and Risk Assessment: Know Your Waste
Before any disposal protocol can be initiated, a comprehensive understanding of the chemical's hazards is paramount. This compound, a derivative of the essential amino acid tryptophan, is widely used in peptide synthesis and drug discovery. While extensive toxicological data is not available, the Safety Data Sheet (SDS) for structurally similar compounds provides critical safety information.
A Safety Data Sheet for the related compound, Boc-6-methyl-DL-tryptophan, classifies it with the following hazards[1]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, it is prudent to handle this compound with the assumption of similar irritant properties. The "Boc" (tert-butyloxycarbonyl) protecting group is generally stable under neutral conditions but can be removed by acids, a factor to consider when segregating waste.
Table 1: Chemical and Hazard Identification
| Property | Information |
| Chemical Name | This compound |
| Synonyms | N-Boc-5-methyl-DL-tryptophan |
| CAS Number | 142847-21-0[2][3] |
| Molecular Formula | C₁₇H₂₂N₂O₄[4][5] |
| Primary Hazards | Assumed to be a skin, eye, and respiratory irritant based on similar compounds[1]. |
| Incompatibilities | Strong oxidizing agents, strong acids. Contact with strong acids can lead to the release of isobutylene and carbon dioxide gas as the Boc group decomposes. |
| Environmental Hazards | Specific data is limited, but as a general principle, release of synthetic organic compounds into the environment should be avoided. SDS for similar compounds advises against release into drains[6]. |
On-Site Waste Management: Collection and Segregation
Proper disposal begins at the point of generation. Adherence to a systematic collection and segregation plan is a cornerstone of laboratory safety and regulatory compliance. The primary goal is to prevent accidental mixing of incompatible wastes and to ensure the waste is clearly identified for final disposal.
Step-by-Step Waste Collection Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Designated Waste Container: Use a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended. The container must be clean and dry before the first addition of waste.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The approximate concentration and quantity.
-
The date accumulation started.
-
The primary hazards (e.g., "Irritant").
-
-
Waste Accumulation:
-
Solid Waste: Collect unused or contaminated this compound powder in the designated container. This includes any contaminated weighing paper or spatulas.
-
Solution Waste: If the compound is in solution, collect the liquid waste in a compatible, sealed container. The label must list all components of the solution.
-
Contaminated Labware: Disposable items heavily contaminated with the compound (e.g., pipette tips, gloves) should be placed in a sealed bag and then into the solid waste container.
-
-
Segregation: Store the this compound waste container separately from incompatible materials, particularly strong acids and oxidizing agents.
Caption: Logical flow for segregating this compound waste.
Final Disposal Procedure: The Professional Pathway
The disposal of this compound is governed by federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and state and local laws. These regulations prohibit the disposal of such chemicals down the drain or in regular trash. The only acceptable method is through a licensed hazardous waste disposal company.
The Rationale for Professional Disposal:
Chemical waste from laboratories, even if not classified as acutely toxic, can pose long-term environmental risks. Protected amino acids are complex organic molecules that do not readily biodegrade. The standard municipal water treatment facilities are not equipped to remove such compounds, potentially leading to contamination of waterways.
The most common and environmentally sound method for the final destruction of this type of organic chemical waste is high-temperature incineration . Licensed disposal facilities operate specialized incinerators that reach temperatures capable of completely breaking down the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubbing systems.
Step-by-Step Final Disposal Workflow:
-
Storage Pending Pickup: Store the sealed and properly labeled waste container in a designated Satellite Accumulation Area (SAA) or central hazardous waste storage area. This area should be secure, well-ventilated, and have secondary containment to prevent spills.
-
Scheduling Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or your contracted licensed hazardous waste disposal company to schedule a pickup.
-
Documentation: Complete any required waste manifest forms provided by your EH&S office or the disposal company. This is a critical legal document that tracks the waste from your laboratory ("cradle") to its final disposal ("grave").
-
Handover: Transfer the waste to the authorized personnel during the scheduled pickup.
Caption: Step-by-step workflow for the disposal of this compound.
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship. This commitment to responsible chemical management is integral to the integrity of scientific research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
